molecular formula C3H5NO2 B1265729 Methoxymethyl isocyanate CAS No. 6427-21-0

Methoxymethyl isocyanate

Cat. No.: B1265729
CAS No.: 6427-21-0
M. Wt: 87.08 g/mol
InChI Key: HTVHSOYSKFBUGY-UHFFFAOYSA-N
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Description

Methoxymethyl Isocyanate is a highly reactive chemical reagent belonging to the class of organic isocyanates, characterized by the molecular formula C₃H₅NO₂ . It is a colorless liquid with a pungent odor and is classified as a highly flammable substance that is very toxic by inhalation and skin absorption . Its molecular structure, featuring a reactive isocyanate group (-N=C=O), makes it a valuable building block in specialized organic synthesis and research applications, particularly where the introduction of a methoxymethyl moiety is desired. In research settings, isocyanates like this compound are primarily used as electrophilic intermediates. They readily undergo exothermic reactions with compounds containing N-H or O-H groups, such as amines, alcohols, and water . This reactivity is fundamental for exploring the synthesis of ureas, carbamates, and polymers. Due to its hazardous profile, it is critical for researchers to handle this compound with extreme care. It is incompatible with many classes of compounds, including amines, alcohols, strong oxidizers, and acids or bases, which can initiate vigorous polymerization . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. For safe handling, refer to its Hazardous Materials Classification (UN 2605, Packing Group I) . Appropriate personal protective equipment, including a positive pressure self-contained breathing apparatus (SCBA) and specific chemical protective clothing, is essential . Our supply is guaranteed to meet high purity standards, suitable for advanced chemical research and development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

isocyanato(methoxy)methane
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InChI

InChI=1S/C3H5NO2/c1-6-3-4-2-5/h3H2,1H3
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InChI Key

HTVHSOYSKFBUGY-UHFFFAOYSA-N
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Canonical SMILES

COCN=C=O
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Molecular Formula

C3H5NO2
Record name METHOXYMETHYL ISOCYANATE
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DSSTOX Substance ID

DTXSID6074839
Record name Methoxymethyl isocyanate
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Molecular Weight

87.08 g/mol
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Physical Description

Methoxymethyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by inhalation and skin absorption. Vapors are heavier than air., Colorless liquid with a pungent odor; [CAMEO]
Record name METHOXYMETHYL ISOCYANATE
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CAS No.

6427-21-0
Record name METHOXYMETHYL ISOCYANATE
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Record name Isocyanatomethoxymethane
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methoxymethyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to methoxymethyl isocyanate (CH₃OCH₂NCO), a valuable reagent and intermediate in organic synthesis and drug development. Due to the hazardous nature of isocyanates, appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, are mandatory when performing these procedures.

Introduction

This compound is a reactive organic compound containing the isocyanate functional group (-N=C=O). This functional group's high electrophilicity makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is harnessed in various chemical transformations, particularly in the synthesis of complex molecules and polymers. This guide outlines two primary synthetic strategies for the preparation of this compound: the Curtius rearrangement of methoxyacetyl azide (B81097) and the phosgenation of methoxymethylamine.

Physicochemical Properties and Spectroscopic Data

A summary of the available and predicted physicochemical and spectroscopic data for this compound is presented below. Experimental data for this specific compound is limited in the public domain; therefore, some values are based on closely related structures and computational predictions.

PropertyValueReference(s)
Molecular Formula C₃H₅NO₂[1]
Molecular Weight 87.08 g/mol [1]
Appearance Colorless liquid with a pungent odor[1]
Boiling Point Data unavailable[2]
CAS Number 6427-21-0[1]
IR Absorption (N=C=O) Expected strong, characteristic absorption around 2280-2240 cm⁻¹ for the asymmetric stretch of the isocyanate group.[3][4] The IR spectra of similar isocyanates, such as methyl isocyanate, show a very strong band in this region.[5]
¹H NMR Predicted shifts would include a singlet for the methoxy (B1213986) protons (CH₃O-) and a singlet for the methylene (B1212753) protons (-OCH₂N).
¹³C NMR Predicted shifts would include resonances for the methoxy carbon, the methylene carbon, and the isocyanate carbon (typically in the 120-130 ppm range).

Synthetic Methodologies

Two plausible synthetic routes for this compound are detailed below. Each method has its advantages and disadvantages concerning safety, substrate availability, and reaction conditions.

Curtius Rearrangement of Methoxyacetyl Azide

The Curtius rearrangement is a versatile, phosgene-free method for converting carboxylic acids into isocyanates via an acyl azide intermediate.[6][7] The reaction proceeds through a concerted thermal or photochemical rearrangement of the acyl azide, with loss of nitrogen gas, to yield the corresponding isocyanate.[6] This transformation occurs with retention of configuration at the migrating group.

The overall transformation from methoxyacetic acid to this compound via the Curtius rearrangement can be depicted as a three-step process.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Acyl Azide Formation cluster_2 Step 3: Curtius Rearrangement A Methoxyacetic Acid B Methoxyacetyl Chloride A->B Oxalyl Chloride or Thionyl Chloride, cat. DMF C Methoxyacetyl Azide B->C Sodium Azide (NaN₃) in Acetone (B3395972)/Water D This compound C->D Heat (e.g., in Toluene) - N₂

Curtius Rearrangement Workflow for this compound Synthesis.

Step 1: Synthesis of Methoxyacetyl Chloride

This procedure is adapted from a general method for the synthesis of acyl chlorides from carboxylic acids.[8]

  • Materials:

    • Methoxyacetic acid

    • Oxalyl chloride or Thionyl chloride

    • N,N-Dimethylformamide (DMF, catalytic amount)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • To a solution of methoxyacetic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF (a few drops) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add oxalyl chloride (1.3 eq) or thionyl chloride (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

    • Monitor the reaction for the cessation of gas evolution.

    • Carefully remove the solvent and excess reagent by rotary evaporation.

    • The crude methoxyacetyl chloride can be purified by distillation under reduced pressure.[8]

Step 2: Synthesis of Methoxyacetyl Azide

This protocol is a general method for converting an acyl chloride to an acyl azide and should be performed with extreme caution due to the potential instability of acyl azides.[9][10]

  • Materials:

    • Methoxyacetyl chloride

    • Sodium azide (NaN₃)

    • Acetone

    • Water

  • Procedure:

    • Dissolve methoxyacetyl chloride (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve sodium azide (~1.2 eq) in a minimal amount of water.

    • Add the aqueous sodium azide solution dropwise to the cooled methoxyacetyl chloride solution with vigorous stirring.

    • Monitor the reaction by IR spectroscopy for the disappearance of the acyl chloride carbonyl peak and the appearance of the characteristic acyl azide peak at approximately 2140 cm⁻¹.[9] The reaction is typically rapid.

    • Once the reaction is complete, add cold water to the mixture and extract the product with a cold organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with cold brine, dry over anhydrous sodium sulfate, and filter.

    • Crucially, do not concentrate the acyl azide to dryness. The resulting solution should be used immediately in the next step.

Step 3: Synthesis of this compound via Curtius Rearrangement

This is a general procedure for the thermal rearrangement of an acyl azide.[7][11]

  • Materials:

    • Solution of methoxyacetyl azide in an appropriate solvent (from Step 2)

    • High-boiling inert solvent (e.g., toluene (B28343) or benzene)

  • Procedure:

    • Carefully add the solution of methoxyacetyl azide to a flask containing a high-boiling inert solvent such as toluene.

    • Heat the solution to reflux. The rearrangement is typically accompanied by the evolution of nitrogen gas.

    • Monitor the reaction by IR spectroscopy for the disappearance of the acyl azide peak (~2140 cm⁻¹) and the appearance of the strong isocyanate peak (~2270 cm⁻¹).

    • Once the rearrangement is complete, the resulting solution of this compound can be used directly for subsequent reactions, or the product can be isolated by careful fractional distillation under reduced pressure.

Phosgenation of Methoxymethylamine

Phosgenation is a common industrial method for the synthesis of isocyanates from primary amines.[10] Due to the high toxicity of phosgene (B1210022) gas, safer alternatives such as triphosgene (B27547) (bis(trichloromethyl) carbonate) are often used in a laboratory setting.[12] This route requires the synthesis of the precursor, methoxymethylamine.

The synthesis of this compound via phosgenation can be visualized as a two-stage process, starting from the synthesis of the amine precursor.

G cluster_0 Amine Synthesis (Proposed) cluster_1 Phosgenation A Precursor (e.g., Methoxyacetamide) B Methoxymethylamine A->B Reduction (e.g., LiAlH₄) C This compound B->C Triphosgene, Base (e.g., Triethylamine) in Chlorobenzene (B131634)

Phosgenation Workflow for this compound Synthesis.

Step 1: Synthesis of Methoxymethylamine (Proposed)

A specific, readily available procedure for the synthesis of methoxymethylamine (CH₃OCH₂NH₂) is not prevalent in the literature. A plausible route would be the reduction of methoxyacetamide.

  • Materials:

  • Procedure:

    • To a suspension of LiAlH₄ (excess) in anhydrous diethyl ether or THF at 0 °C, slowly add a solution of methoxyacetamide in the same solvent.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitored by TLC or GC-MS).

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solids and wash with ether.

    • Dry the combined organic filtrates over a suitable drying agent (e.g., Na₂SO₄), filter, and carefully remove the solvent to obtain crude methoxymethylamine. The product is likely to be volatile and should be handled accordingly.

Step 2: Synthesis of this compound via Phosgenation

This protocol is adapted from a procedure for the synthesis of a substituted aromatic this compound using triphosgene.[13]

  • Materials:

  • Procedure:

    • Dissolve triphosgene (0.33 eq relative to the amine) in anhydrous chlorobenzene in a reaction vessel equipped with a dropping funnel and under an inert atmosphere.

    • In a separate flask, prepare a solution of methoxymethylamine (1.0 eq) and triethylamine (2.0 eq) in anhydrous chlorobenzene.

    • Cool the triphosgene solution to 0-5 °C.

    • Slowly add the amine/triethylamine solution dropwise to the triphosgene solution, maintaining the temperature between 10 °C and 14 °C.

    • After the addition is complete, allow the reaction to stir for several hours at the same temperature.

    • The formation of triethylamine hydrochloride precipitate will be observed.

    • Filter the reaction mixture to remove the salt.

    • The filtrate contains the desired this compound. The product can be isolated by careful fractional distillation of the filtrate under reduced pressure.

Summary of Synthetic Routes

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Curtius Rearrangement Methoxyacetic acidOxalyl chloride, Sodium azidePhosgene-free, mild conditions for the rearrangement, good functional group tolerance.[8][14]Use of potentially explosive acyl azide intermediate, multi-step process.[9]
Phosgenation MethoxymethylamineTriphosgene, TriethylaminePotentially high-yielding and direct conversion of the amine to the isocyanate.[13]Requires synthesis of the amine precursor, uses highly toxic phosgene equivalent (triphosgene).[12]

Conclusion

The synthesis of this compound can be approached through established methodologies for isocyanate formation. The Curtius rearrangement offers a phosgene-free route, which is often preferred in a laboratory setting for safety reasons, despite the need to handle a potentially unstable acyl azide intermediate. The phosgenation route, using a safer phosgene equivalent like triphosgene, is also a viable and potentially high-yielding option, provided the methoxymethylamine precursor can be efficiently synthesized. The choice of method will depend on the scale of the synthesis, available starting materials, and the safety infrastructure in place. For all procedures, adherence to strict safety protocols is of the utmost importance.

References

Spectroscopic Profile of Methoxymethyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for methoxymethyl isocyanate (CH₃OCH₂NCO). Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted and comparative data based on the well-established spectroscopic characteristics of its constituent functional groups: the methoxymethyl ether and the isocyanate moieties. Detailed, generalized experimental protocols for acquiring such data are also provided.

Introduction

This compound is a bifunctional organic compound containing a reactive isocyanate group and a methoxymethyl ether. The isocyanate group makes it a potential precursor in the synthesis of various carbamate (B1207046) derivatives, which are of interest in pharmaceutical and materials science. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this and related compounds during synthesis and application. This guide summarizes the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are derived from typical ranges for the respective functional groups and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
-O-CH₃ 3.30 - 3.50Singlet (s)
-O-CH₂ -NCO4.60 - 4.80Singlet (s)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
-O-C H₃55 - 60
-O-C H₂-NCO90 - 95
-N=C =O120 - 125
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N=C=O Asymmetric Stretch2240 - 2280Strong, Sharp
C-O-C Asymmetric Stretch1100 - 1150Strong
C-H Stretch (Aliphatic)2850 - 3000Medium
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ionm/zInterpretation
[M]⁺87Molecular Ion
[M - OCH₃]⁺56Loss of a methoxy (B1213986) radical
[M - NCO]⁺45Loss of the isocyanate radical
[CH₂O]⁺30Formaldehyde radical cation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a liquid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and gently agitate to ensure a homogeneous solution.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer (e.g., 400 or 500 MHz).

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse program.

    • For ¹³C NMR, a higher sample concentration (20-50 mg) and a longer acquisition time may be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For Attenuated Total Reflectance (ATR)-FTIR, place a small drop of neat this compound directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. The isocyanate asymmetric stretch is a key diagnostic peak and is expected to be very strong and sharp.[1]

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.

    • For EI, the sample is vaporized and bombarded with a high-energy electron beam, which is suitable for this relatively small and volatile molecule.

    • For ESI, the sample solution is sprayed through a charged capillary, which is a softer ionization technique that may preserve the molecular ion.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Preparation IR IR Spectroscopy Purification->IR Sample Preparation MS Mass Spectrometry Purification->MS Sample Preparation Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Reporting Reporting of Spectroscopic Data Purity_Assessment->Reporting

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

References

Methoxymethyl Isocyanate as an Electrophile in Organic Reactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Published literature with specific quantitative data and detailed experimental protocols for methoxymethyl isocyanate is limited. Therefore, this guide provides an overview of its expected reactivity based on the well-established principles of isocyanate chemistry. The experimental protocols provided are representative examples for analogous isocyanates and should be adapted and optimized for specific applications involving this compound.

Introduction to this compound

This compound (CH₃OCH₂NCO), with CAS number 6427-21-0, is an organic compound featuring a reactive isocyanate functional group.[1] The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack, making it a valuable reagent for the synthesis of a variety of organic compounds.[2][3] Its structure incorporates a methoxymethyl group, which can influence its reactivity and the properties of the resulting products. Isocyanates are widely used in the synthesis of pharmaceuticals, agrochemicals, and polymers.[4][5]

Physical and Chemical Properties:

  • Appearance: Colorless liquid with a pungent odor.[1]

  • Molecular Formula: C₃H₅NO₂[1]

  • Molecular Weight: 87.08 g/mol

  • Reactivity: Highly reactive with nucleophiles such as amines, alcohols, thiols, and water. Reactions are often exothermic.[1][2]

Core Reactivity as an Electrophile

The fundamental electrophilic nature of this compound is centered on the carbon atom of the isocyanate group (-N=C=O). This carbon is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Nucleophiles readily attack this carbon, leading to the formation of new covalent bonds.

Reaction with Amines to Form Ureas

The reaction of this compound with primary or secondary amines is typically rapid and results in the formation of N,N'-substituted ureas.[6] This reaction is a cornerstone of isocyanate chemistry and is widely used in the synthesis of biologically active molecules and polymers.

Logical Relationship: Urea Synthesis

reagents This compound + Primary/Secondary Amine product N-Methoxymethyl-N'-substituted Urea reagents->product Nucleophilic Addition reagents This compound + Alcohol product Methoxymethyl Carbamate reagents->product Nucleophilic Addition (may require catalyst) reagents This compound + Thiol product S-substituted (Methoxymethyl)thiocarbamate reagents->product Nucleophilic Addition (often base-catalyzed) cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve aryl amine in anhydrous solvent (e.g., DCM) B Cool solution to 0 °C A->B C Add this compound dropwise B->C D Warm to room temperature C->D E Stir for 2-4 hours D->E F Monitor reaction by TLC E->F G Filter the precipitate F->G H Wash with cold solvent G->H I Dry the product H->I

References

computational studies on methoxymethyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide for researchers, scientists, and drug development professionals.

Abstract

Methoxymethyl isocyanate (CH₃OCH₂NCO) is a molecule of interest due to the reactive isocyanate functional group tethered to a flexible methoxymethyl chain. Understanding its structural and electronic properties is crucial for applications ranging from synthetic chemistry to materials science and drug development. Computational chemistry provides a powerful lens through which to investigate the molecule's conformational landscape, vibrational characteristics, and reactivity. This guide outlines the theoretical foundation and practical methodologies for conducting a comprehensive computational study of this compound, presenting expected outcomes based on analyses of analogous molecules. It serves as a roadmap for researchers seeking to model this and similar flexible isocyanate systems.

Introduction

Isocyanates (R-N=C=O) are a class of highly reactive compounds widely used as building blocks in the synthesis of polyurethanes, carbamates, and other valuable materials. Their reactivity is primarily governed by the electrophilic carbon atom of the isocyanate group, which readily reacts with nucleophiles such as alcohols, amines, and water. In the context of drug development, the isocyanate moiety can be used to form covalent bonds with biological macromolecules, such as proteins, making isocyanate-containing compounds potential candidates for targeted covalent inhibitors.

The methoxymethyl group (CH₃OCH₂–) introduces significant conformational flexibility. The molecule's overall shape, dipole moment, and the accessibility of its reactive NCO group are dictated by the rotation around three key single bonds: CH₃–O, O–CH₂, and CH₂–N. A thorough computational analysis is therefore essential to map the potential energy surface, identify stable conformers, and understand the energetic barriers between them. This knowledge is critical for predicting the molecule's behavior in different environments and its interaction with other molecules.

This technical guide details the computational protocols for a comprehensive analysis of this compound, covering conformational analysis, structural parameter determination, vibrational spectra simulation, and reactivity assessment.

Conformational Analysis

The conformational landscape of this compound is determined by the rotational freedom around the C1-O1, O1-C2, and C2-N bonds (see atom numbering in the diagram below). The relative orientation of the methyl and isocyanate groups, defined by the dihedral angles τ₁ (C1-O1-C2-N) and τ₂ (O1-C2-N-C3), dictates the molecule's shape and stability.

A key aspect of the computational study is to perform a scan of the potential energy surface (PES) by systematically rotating these dihedral angles to locate energy minima, corresponding to stable conformers, and saddle points, corresponding to transition states.

Key Dihedral Angles in this compound cluster_mol cluster_legend Legend C1 C1 O1 O1 C1->O1 τ₁ C2 C2 O1->C2 τ₂ N N C2->N C3 C3 N->C3 O2 O2 C3->O2 l1 τ₁ = Dihedral(C1-O1-C2-N) l2 τ₂ = Dihedral(O1-C2-N-C3)

Figure 1: Key dihedral angles governing the conformation of this compound.

Based on studies of similar molecules, one can anticipate the existence of several stable conformers. For example, computational studies on dichlorophosphanyl isocyanate revealed a preference for a gauche conformation.[1] For this compound, conformers where the C-O-C and O-C-N planes are syn (eclipsed) or anti (staggered) are expected to be the most significant.

Predicted Conformational Data

A full computational scan would yield the relative energies and rotational constants for each stable conformer. The data would be summarized as shown in Table 1. Lower relative energy indicates higher stability.

Conformerτ₁ (C-O-C-N)τ₂ (O-C-N-C)Relative Energy (kJ/mol)Rotational Constants (GHz)Dipole Moment (D)
I (anti-anti) ~180°~180°0.00 (expected)A=... B=... C=...~2.5 - 3.5
II (anti-gauche) ~180°~60°ValueA=... B=... C=...Value
III (gauche-anti) ~60°~180°ValueA=... B=... C=...Value
IV (gauche-gauche) ~60°~60°ValueA=... B=... C=...Value

Table 1: Hypothetical summary of calculated properties for stable conformers of this compound.

Structural Parameters

Once the lowest energy conformer is identified, its geometric parameters (bond lengths and angles) can be precisely calculated. These theoretical values are crucial for benchmarking against experimental data from techniques like gas-phase electron diffraction or microwave spectroscopy.[1][2] For the isocyanate group, a nearly linear N=C=O arrangement is typical, though bending can occur.[3]

Predicted Geometric Data

The optimized geometry of the most stable conformer would be calculated. Table 2 presents the expected bond lengths and angles, with comparative data from related molecules.

ParameterAtom Pair/TripletExpected Value (Å or °)Comparative Molecule
Bond Lengths
N=C~1.21Methyl Isocyanate[4]
C=O~1.17Methyl Isocyanate[4]
N-CH₂~1.42-
O-CH₂~1.40Dimethyl Ether
CH₃-O~1.41Dimethyl Ether
Bond Angles
N=C=O~170-180°Isocyanic Acid[3]
C-N=C~130-140°Methyl Isocyanate[4]
O-C-N~109.5°-
C-O-C~111°Dimethyl Ether

Table 2: Predicted geometric parameters for the most stable conformer of this compound.

Vibrational Spectroscopy

Computational methods can predict the infrared (IR) and Raman spectra by calculating the harmonic vibrational frequencies and their intensities. These theoretical spectra are invaluable for interpreting experimental results and assigning specific absorption bands to molecular motions. Key characteristic frequencies for isocyanates include the very strong asymmetric N=C=O stretch, typically found between 2250 and 2280 cm⁻¹.

Predicted Vibrational Data

A frequency calculation would yield a list of vibrational modes and their corresponding wavenumbers. The most prominent modes are highlighted in Table 3.

Vibrational ModeDescriptionExpected Wavenumber (cm⁻¹)Expected IR Intensity
ν(NCO)ₐₛAsymmetric N=C=O stretch2250 - 2280Very Strong
ν(CH₃)C-H stretches (methyl)2900 - 3000Medium-Strong
ν(CH₂)C-H stretches (methylene)2850 - 2950Medium-Strong
ν(NCO)ₛSymmetric N=C=O stretch1400 - 1450Medium
ν(C-O-C)C-O-C stretch1100 - 1150Strong
δ(CH₂)CH₂ scissoring1450 - 1470Medium

Table 3: Predicted prominent vibrational frequencies for this compound.

Reactivity and Implications for Drug Development

The primary site of reactivity in this compound is the electrophilic carbonyl carbon of the NCO group. This group readily reacts with nucleophilic side chains of amino acids in proteins, particularly the ε-amino group of lysine (B10760008) and the thiol group of cysteine. This reactivity makes isocyanates valuable as covalent modifiers in drug discovery.[5]

Computational studies can model the reaction pathway between this compound and an amino acid mimic (e.g., methylamine (B109427) for lysine). By locating the transition state and calculating the activation energy barrier, one can predict the reaction kinetics. This information is vital for designing molecules with appropriate reactivity profiles for therapeutic applications.

Reaction of Isocyanate with Lysine Side Chain R_NCO R-N=C=O (this compound) TS Transition State [R-N-C(=O)-NH₂-Lys]‡ R_NCO->TS Nucleophilic attack Lysine Protein-Lys-NH₂ (Nucleophile) Lysine->TS Product Covalent Adduct (Carbamoyl-Lysine) TS->Product Proton transfer

Figure 2: General reaction pathway for covalent modification of a lysine residue by an isocyanate.

Methodologies and Computational Protocols

A robust computational study of this compound involves a multi-step workflow. This protocol is based on well-established methods used for similar molecules.[2][6]

Computational Workflow for this compound cluster_input 1. Input Preparation cluster_pes 2. Conformational Search cluster_opt 3. Optimization & Frequency cluster_analysis 4. Data Analysis Input Build initial 3D structure of CH₃OCH₂NCO PES_Scan Perform relaxed PES scan (e.g., B3LYP/6-31G(d)) Rotate τ₁ and τ₂ dihedral angles Input->PES_Scan Opt_Freq Optimize minima and transition states at higher level of theory (e.g., B3LYP/6-311++G(d,p)) PES_Scan->Opt_Freq Verify Verify minima (0 imaginary frequencies) and TS (1 imaginary frequency) Opt_Freq->Verify Geom Extract geometric parameters (bond lengths, angles) Verify->Geom Energy Calculate relative energies, including ZPE correction Verify->Energy Vib Analyze vibrational modes and predict IR/Raman spectra Verify->Vib

Figure 3: A typical workflow for the computational analysis of a flexible molecule.

Software

Quantum chemical calculations are typically performed using software packages like Gaussian, ORCA, or Spartan.

Conformational Search Protocol
  • Initial Structure: Build an initial guess structure of this compound.

  • PES Scan: Perform a relaxed potential energy surface scan by systematically rotating the key dihedral angles (τ₁ and τ₂). A computationally less expensive method, such as Density Functional Theory (DFT) with the B3LYP functional and a modest basis set like 6-31G(d), is suitable for this exploratory step.

  • Identify Minima: Locate all unique energy minima from the PES scan. These correspond to candidate conformers.

Geometry Optimization and Frequency Calculation Protocol
  • High-Level Optimization: Re-optimize the geometry of each candidate conformer and any identified transition states using a more robust level of theory. A common and reliable choice is the B3LYP functional with a larger basis set like 6-311++G(d,p), which includes diffuse and polarization functions necessary for accurately describing lone pairs and dipole moments.[5] For higher accuracy, coupled-cluster methods like CCSD(T) can be employed for single-point energy calculations on the optimized geometries.[4]

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the final optimization.

    • Verification: Confirm that each optimized conformer is a true minimum (zero imaginary frequencies) and each transition state has exactly one imaginary frequency.

    • Thermodynamics: Use the output to obtain zero-point vibrational energies (ZPVE) for correcting the relative electronic energies.

    • Spectra: Simulate the IR and Raman spectra from the calculated frequencies and intensities.

Conclusion

While a dedicated computational study on this compound is not yet present in the literature, this guide provides a comprehensive framework for conducting such an investigation. By following the outlined protocols, researchers can elucidate the molecule's conformational preferences, structural details, and vibrational signatures. This information is fundamental for understanding its chemical behavior and is particularly valuable for the rational design of new molecules in materials science and for professionals in drug development exploring covalent modification strategies. The combination of DFT and ab initio methods offers a powerful, predictive toolset for characterizing this and other flexible, reactive molecules.

References

Methoxymethyl Isocyanate: A Review of Its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl isocyanate (CAS No. 6427-21-0) is a reactive organic compound with the molecular formula C₃H₅NO₂.[1][2] As a member of the isocyanate family, it is characterized by the functional group -N=C=O. This document provides a comprehensive overview of the available physical and chemical properties of this compound, intended to serve as a technical resource for professionals in research and development. Due to a notable lack of experimentally determined data in publicly accessible literature and databases, this guide also includes calculated values and general characteristics derived from the broader class of isocyanates. The high reactivity and toxicity of this compound necessitate careful handling and a thorough understanding of its properties.[1][3]

Chemical and Physical Properties

This compound is a colorless liquid with a pungent odor.[1][3] It is soluble in water and recognized as a highly flammable and toxic substance, particularly through inhalation and skin absorption.[1][3] The vapors of this compound are heavier than air, posing a risk of accumulation in low-lying areas.[1][3]

Quantitative Physical Properties

A significant challenge in compiling a complete profile for this compound is the scarcity of experimentally determined physical constants. Many databases explicitly report a lack of available data for key properties such as boiling point, melting point, and flash point.[3] To provide a more complete picture, this guide presents both the limited available data and computed values from reputable sources.

PropertyValueData TypeSource
Molecular Formula C₃H₅NO₂-PubChem[1]
Molecular Weight 87.08 g/mol ComputedPubChem[1]
IUPAC Name isocyanato(methoxy)methane-PubChem[1]
Appearance Colorless liquid with a pungent odorExperimentalCAMEO Chemicals[1][3]
Solubility in Water SolubleExperimentalPubChem[1]
Density Data unavailable-CAMEO Chemicals[3]
Boiling Point Data unavailable-CAMEO Chemicals[3]
Melting Point Data unavailable-CAMEO Chemicals[3]
Vapor Pressure Data unavailable-CAMEO Chemicals[3]
Flash Point Data unavailable-CAMEO Chemicals[3]
Spectral Data

Reactivity and Hazardous Properties

This compound shares the high reactivity common to all isocyanates. The electrophilic carbon atom of the isocyanate group is susceptible to attack by nucleophiles.

General Reactivity

Isocyanates are known to react exothermically with a wide range of compounds.[1][3] This reactivity is a key consideration for safe handling and storage. Incompatible materials that can lead to vigorous or violent reactions include:

  • Amines

  • Alcohols

  • Aldehydes

  • Ketones

  • Mercaptans

  • Phenols

  • Peroxides

  • Water

  • Acids and bases (can initiate polymerization)[1][3]

  • Alkali metals

  • Strong oxidizers

  • Hydrides

The following diagram illustrates the general reactivity of an isocyanate with common nucleophiles.

G isocyanate This compound (R-N=C=O) water Water (H₂O) isocyanate->water Reacts with alcohol Alcohol (R'-OH) isocyanate->alcohol Reacts with amine Amine (R'-NH₂) isocyanate->amine Reacts with urea (B33335) Substituted Urea (R-NH-CO-NHR') + CO₂ water->urea urethane Urethane (R-NH-CO-OR') alcohol->urethane amine_product Substituted Urea (R-NH-CO-NHR') amine->amine_product

Caption: General reaction pathways of this compound.

Reaction with Water

Contact with water can lead to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The amine can then react with another molecule of isocyanate to form a urea linkage. This reaction can be vigorous and produce sufficient heat and gas to rupture sealed containers.

Polymerization

In the presence of acids, bases, or upon heating, this compound can undergo polymerization.[1] This reaction is exothermic and can be violent, particularly in the absence of a solvent.

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not available, standard methods for determining the physical properties of volatile, reactive liquids can be adapted. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Determination of Boiling Point (Micro-method)

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. A micro-scale method is recommended to minimize hazards.

Apparatus:

  • Thiele tube or similar oil bath

  • Thermometer

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Heating source (e.g., hot plate with magnetic stirring)

Procedure:

  • Add a small volume (e.g., 0.5 mL) of this compound to the small test tube.

  • Place the capillary tube, open end down, into the test tube.

  • Attach the test tube to the thermometer and suspend the assembly in the oil bath.

  • Heat the oil bath gradually while stirring.

  • Observe the capillary tube. A stream of bubbles will emerge as the air inside expands and is replaced by the vapor of the liquid.

  • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • Turn off the heat and allow the bath to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

Principle: Density is the mass per unit volume.

Apparatus:

  • Pycnometer (a small, calibrated glass flask)

  • Analytical balance

  • Constant temperature water bath

Procedure:

  • Clean and dry the pycnometer and determine its mass.

  • Fill the pycnometer with distilled water and place it in the constant temperature bath (e.g., 20 °C) to allow the volume to equilibrate.

  • Carefully dry the outside of the pycnometer and weigh it.

  • Empty and thoroughly dry the pycnometer.

  • Fill the pycnometer with this compound, taking care to avoid bubbles.

  • Equilibrate the filled pycnometer in the constant temperature bath.

  • Dry the exterior and weigh the filled pycnometer.

  • Calculate the density using the mass of the this compound and the volume of the pycnometer (determined from the mass of the water).

Determination of Refractive Index

Principle: The refractive index is a measure of how much light bends as it passes through the substance. It is a characteristic property that is sensitive to temperature and purity.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Dropper

Procedure:

  • Ensure the refractometer is clean and calibrated with a standard of known refractive index.

  • Set the circulating water bath to the desired temperature (e.g., 20 °C).

  • Place a few drops of this compound onto the prism of the refractometer.

  • Close the prism and allow the sample to reach thermal equilibrium.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Read the refractive index from the scale.

The following workflow diagram outlines the general process for characterizing a novel or poorly understood chemical like this compound.

G start Obtain Sample of This compound safety Review Safety Data (Toxicity, Reactivity) start->safety phys_prop Determine Physical Properties (Boiling Point, Density, etc.) safety->phys_prop spectro Spectroscopic Analysis (NMR, IR, MS) safety->spectro reactivity Investigate Chemical Reactivity (with nucleophiles, etc.) safety->reactivity data_analysis Analyze and Compile Data phys_prop->data_analysis spectro->data_analysis reactivity->data_analysis report Prepare Technical Guide data_analysis->report

Caption: Workflow for the characterization of this compound.

Safety and Handling

Due to its high toxicity and reactivity, strict safety protocols must be followed when handling this compound.

  • Ventilation: All work should be performed in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For operations with a higher risk of exposure, a face shield and respiratory protection may be necessary.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Containers should be tightly sealed to prevent exposure to moisture.

  • Spills: In case of a spill, evacuate the area. Use an inert absorbent material for cleanup and dispose of it as hazardous waste. Do not use water to clean up spills.

Conclusion

This compound is a highly reactive and hazardous compound for which there is a significant lack of publicly available experimental data on its physical properties. This guide has synthesized the available information and provided standard methodologies for its experimental determination. The high reactivity, particularly with water and other nucleophiles, and the potential for hazardous polymerization, underscore the need for stringent safety measures during its handling and use in research and development. Further experimental investigation is required to fully characterize this compound.

References

The Chemical Stability of Methoxymethyl Isocyanate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability of methoxymethyl isocyanate. Understanding the stability of this versatile reagent is critical for its proper handling, storage, and use in synthetic chemistry, particularly in the development of novel pharmaceuticals and other advanced materials. This document details the key factors influencing its stability, outlines its decomposition pathways, summarizes available quantitative data, and provides detailed experimental protocols for its analysis.

Core Principles of this compound Stability

This compound (MMI) is a highly reactive organic compound.[1] Its reactivity stems from the electrophilic nature of the isocyanate functional group (-N=C=O), making it susceptible to reaction with a wide range of nucleophiles.[2] The stability of MMI is primarily influenced by its environment, with moisture, temperature, and the presence of catalysts being the most critical factors.

Factors Affecting Chemical Stability

The primary routes of degradation for this compound are hydrolysis, thermal decomposition, and polymerization.

Moisture and Hydrolysis

Like other isocyanates, this compound is highly sensitive to moisture.[3] It readily reacts with water in an exothermic reaction to form an unstable carbamic acid intermediate, which then decomposes to methoxymethylamine and carbon dioxide.[4][5] The newly formed amine can then react with another molecule of MMI to form a stable urea (B33335) derivative. This reaction pathway is a significant concern for the long-term storage and handling of MMI, as even atmospheric moisture can lead to degradation.

The hydrolysis of isocyanates can be subject to catalysis. For instance, the hydrolysis of phenyl isocyanate is catalyzed by general bases, where one water molecule acts as a nucleophile and another as a general base.[6] Conversely, the hydrolysis of methyl isocyanate is acid-catalyzed.[6] It is plausible that the hydrolysis of this compound is susceptible to similar catalytic effects.

Thermal Stress and Decomposition

Elevated temperatures can significantly accelerate the degradation of this compound. Isocyanates, in general, can undergo thermal decomposition, and in the case of MMI, this can lead to the formation of various hazardous gases.[7] In the event of a fire, hazardous decomposition products include carbon monoxide, nitrogen oxides, and other toxic gases.[7] Furthermore, heat can induce explosive polymerization.[4][5]

Catalysts and Incompatible Materials

The stability of this compound is compromised by the presence of acids and bases, which can initiate polymerization.[4][5] It is also incompatible with a wide range of other substances, including:

  • Alcohols

  • Amines

  • Aldehydes

  • Ketones

  • Mercaptans

  • Strong oxidizers

  • Alkali metals

  • Hydrides

  • Phenols

  • Peroxides[4][5]

Reactions with these materials can be vigorous and exothermic, releasing toxic gases.[4][5] Base-catalyzed reactions of isocyanates with alcohols, if not properly controlled in inert solvents, can be explosively violent.[4]

Decomposition Pathways and Mechanisms

The primary decomposition pathways for this compound are hydrolysis and thermal degradation. The following diagrams illustrate these processes.

Hydrolysis_Pathway Hydrolysis of this compound MMI This compound (CH3OCH2NCO) CarbamicAcid Methoxymethylcarbamic Acid (Unstable Intermediate) MMI->CarbamicAcid + H2O Urea 1,3-Bis(methoxymethyl)urea Water Water (H2O) Amine Methoxymethylamine (CH3OCH2NH2) CarbamicAcid->Amine CO2 Carbon Dioxide (CO2) CarbamicAcid->CO2 - CO2 Amine->Urea + this compound

Figure 1: Hydrolysis pathway of this compound.

Thermal_Decomposition_Pathway Thermal Decomposition of this compound MMI This compound (CH3OCH2NCO) Decomp_Products Decomposition Products MMI->Decomp_Products Δ Heat Heat CO Carbon Monoxide (CO) Decomp_Products->CO NOx Nitrogen Oxides (NOx) Decomp_Products->NOx Other_Gases Other Toxic Gases Decomp_Products->Other_Gases

Figure 2: General thermal decomposition of this compound.

Quantitative Stability Data

ParameterCompoundConditionsValue/ObservationReference
Hydrolysis Half-life Methyl Isocyanate25 °C, excess water9 minutes[8]
Hydrolysis Half-life Methyl Isocyanate15 °C20 minutes[8]
Thermal Decomposition Poly(n-butylisocyanate)TGA, 10 °C/min heating rateMajor decomposition at 404 °C[9]
Polymerization This compoundPresence of acids or basesCan be explosive[4][5]

Note: The data presented for methyl isocyanate and poly(n-butylisocyanate) are intended to serve as estimates for the behavior of this compound. Further experimental studies are required to determine the specific stability profile of MMI.

Recommended Storage and Handling

To ensure the chemical integrity of this compound, the following storage and handling procedures are recommended:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Protect from moisture, heat, and sources of ignition.[7] Storage at 4°C is preferable for isocyanates in general.

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with atmospheric moisture.

  • Handling: Use only in a well-ventilated area and avoid breathing vapors.[7] All equipment used when handling the product must be grounded.[5] Wear appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection.[7]

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed using a variety of analytical techniques. The following are detailed methodologies for key experiments.

Gas Chromatography (GC) for Purity and Degradation Products

This method is suitable for determining the purity of this compound and for quantifying its degradation products after derivatization.

Objective: To quantify this compound and its amine degradation product.

Principle: Isocyanates are highly reactive and not ideal for direct GC analysis. Therefore, they are derivatized with an excess of a reagent like di-n-butylamine to form a stable urea derivative, which can be readily analyzed by GC.[5] The unreacted di-n-butylamine can also be quantified to indirectly determine the isocyanate content.[5]

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

  • Capillary column (e.g., DB-5 or equivalent)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • This compound sample

  • Di-n-butylamine (derivatizing agent)

  • Toluene or other suitable inert solvent

  • Internal standard (e.g., undecane)

  • Helium (carrier gas)

  • Hydrogen and Air (for FID)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the methoxymethyl-di-n-butylurea derivative of a known concentration in the chosen solvent.

    • Prepare a series of calibration standards by diluting the stock solution. Add a constant concentration of the internal standard to each.

  • Sample Preparation:

    • Accurately weigh a sample of this compound into a vial.

    • Add a known excess of di-n-butylamine solution in the chosen solvent.

    • Allow the reaction to proceed to completion (e.g., 30 minutes at room temperature).

    • Add the internal standard.

  • GC Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Program: 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min. (This program should be optimized for the specific column and analytes).

    • Carrier Gas Flow: 1-2 mL/min

    • Injection Volume: 1 µL

  • Data Analysis:

    • Integrate the peak areas of the derivative and the internal standard.

    • Construct a calibration curve by plotting the ratio of the derivative peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of the derivative in the sample from the calibration curve and calculate the initial purity of the this compound.

GC_Workflow GC Analysis Workflow for MMI Stability cluster_prep Sample and Standard Preparation cluster_data Data Processing Sample MMI Sample Derivatization Derivatization Sample->Derivatization Deriv_Reagent Di-n-butylamine Deriv_Reagent->Derivatization Standard Urea Derivative Standard GC_Analysis GC-FID Analysis Standard->GC_Analysis Calibration Standards Derivatization->GC_Analysis Derivatized Sample Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition Calibration Calibration Curve Construction Data_Acquisition->Calibration Quantification Quantification of MMI Purity Calibration->Quantification

Figure 3: Workflow for GC analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Stability Studies

HPLC is another powerful technique for monitoring the stability of this compound, especially in complex mixtures.

Objective: To assess the degradation of this compound over time under specific stress conditions (e.g., elevated temperature, humidity).

Principle: Similar to GC, direct analysis of isocyanates by HPLC can be challenging. Derivatization with a UV-active reagent allows for sensitive detection.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column

  • Autosampler

  • Data acquisition and processing software

Reagents:

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the derivatized this compound of known concentration.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Stability Study Setup:

    • Store samples of this compound under the desired stress conditions (e.g., 40 °C/75% RH).

    • At specified time points, withdraw an aliquot of the sample.

  • Sample Preparation:

    • Accurately dilute the sample aliquot in a suitable solvent.

    • Add the derivatizing agent and allow the reaction to complete.

  • HPLC Analysis:

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water/buffer. (Optimize for best separation).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Determined by the UV maximum of the derivative.

  • Data Analysis:

    • Construct a calibration curve from the standards.

    • Quantify the amount of remaining this compound at each time point.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and decomposition profile of this compound.

Objective: To determine the onset of thermal decomposition and identify thermal events like polymerization.

Instrumentation:

  • Thermogravimetric Analyzer (TGA)

  • Differential Scanning Calorimeter (DSC)

  • Nitrogen or air (purge gas)

Procedure (TGA):

  • Accurately weigh a small amount of the this compound sample (5-10 mg) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • The onset temperature of mass loss indicates the beginning of decomposition.

Procedure (DSC):

  • Seal a small amount of the sample (2-5 mg) in a hermetic aluminum pan.

  • Place the pan in the DSC cell alongside an empty reference pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Exothermic peaks may indicate polymerization or decomposition, while endothermic peaks would correspond to phase transitions like boiling.

Conclusion

The chemical stability of this compound is a critical consideration for its safe and effective use. It is a highly reactive compound, primarily susceptible to degradation through hydrolysis, thermal decomposition, and polymerization. Strict control of storage conditions, particularly exclusion of moisture and avoidance of high temperatures and incompatible materials, is essential to maintain its purity and prevent hazardous reactions. While quantitative stability data for this compound is limited, established analytical techniques such as GC, HPLC, and thermal analysis provide robust methods for its stability assessment. The experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to effectively monitor and control the stability of this important chemical intermediate. Further research is warranted to establish a detailed kinetic profile for the degradation of this compound under various conditions.

References

Methoxymethyl Isocyanate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal safety data sheet (SDS) or comprehensive risk assessment. Always consult the official SDS provided by the manufacturer and adhere to all institutional and regulatory safety protocols. Methoxymethyl isocyanate is a hazardous chemical that should only be handled by trained personnel in a controlled laboratory environment.

Executive Summary

This compound (CAS No. 6427-21-0) is a reactive chemical intermediate used in organic synthesis. Like other isocyanates, it is highly toxic and requires stringent safety measures to prevent exposure. This guide provides an in-depth overview of the known hazards, safe handling procedures, emergency response, and available physicochemical and toxicological data for this compound. Due to the limited availability of specific toxicological data for this compound, information from the closely related and well-studied chemical, methyl isocyanate (MIC), is provided for reference and to infer potential hazards.

Hazard Identification and Classification

This compound is a colorless liquid with a pungent odor.[1] It is classified as a toxic and/or corrosive substance, and it is very toxic by inhalation and skin absorption.[1][2] Vapors are heavier than air and can accumulate in low-lying areas.[1][2]

GHS Classification (Inferred): Based on available data, this compound is classified as Acutely Toxic, Category 4 (Harmful if swallowed).[3] Due to its structural similarity to other isocyanates, it should be treated as a substance with the potential for severe respiratory and skin sensitization, as well as high acute toxicity via inhalation and dermal contact.

Physicochemical and Toxicological Data

Quantitative data for this compound is limited. The following tables summarize the available information and provide data for methyl isocyanate for comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6427-21-0[4]
Molecular Formula C3H5NO2[4]
Molecular Weight 87.08 g/mol [1]
Appearance Colorless liquid with a pungent odor[1][2]
Boiling Point 146-148 °C (760 Torr)[3]
Density 0.99 ± 0.1 g/cm³ (20 °C)[3]
Flash Point -2.0 ± 17.1 °C (Calculated)[3]
Solubility in Water Soluble (57 g/L at 25 °C, Calculated)[3]

Table 2: Acute Toxicity Data

CompoundParameterValueSpeciesRouteSource
This compound GHS ClassificationAcute Tox. 4 (H302)-Oral[3]
Methyl Isocyanate LC506.1 ppm (4.6-8.2 ppm)RatInhalation (6 hr)[5]
LC5012.2 ppm (8.4-17.5 ppm)MouseInhalation (6 hr)[5]
LC505.4 ppm (4.4-6.7 ppm)Guinea PigInhalation (6 hr)[5]
LD5051.5 mg/kgRatOral[6]
LD50120 mg/kgMouseOral[6]

Table 3: Occupational Exposure Limits for Methyl Isocyanate (as a reference)

OrganizationLimitValueNotes
OSHA PEL (8-hr TWA)0.02 ppm (0.05 mg/m³)Skin
NIOSH REL (10-hr TWA)0.02 ppm (0.05 mg/m³)Skin
ACGIH TLV (8-hr TWA)0.02 ppmDermal Sensitizer
NIOSH IDLH3 ppm-

Experimental Protocols: Safe Handling and Emergency Procedures

Given the high reactivity and toxicity of this compound, all work must be conducted within a certified chemical fume hood with appropriate engineering controls.

Standard Handling Protocol
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have all necessary reagents and equipment within the fume hood.

    • An emergency shower and eyewash station must be readily accessible.[7]

    • Prepare a quench solution (e.g., 5% sodium carbonate, or a mixture of sodium carbonate and a non-ionic surfactant in water) for decontamination of equipment and small spills.[8]

  • Personal Protective Equipment (PPE):

    • Wear a lab coat, chemical-resistant gloves (butyl rubber or other material recommended for isocyanates), and fully enclosed chemical splash goggles.

    • A face shield may be required for operations with a higher risk of splashing.

    • Respiratory protection may be necessary depending on the scale and nature of the work.

  • Dispensing and Use:

    • Ground all equipment when handling the product to prevent static discharge.[2]

    • Use only in a well-ventilated area.[9]

    • Avoid contact with eyes, skin, and clothing.[9]

    • Keep the container tightly closed when not in use.[9]

    • Avoid ingestion and inhalation.[9]

  • Decontamination and Waste Disposal:

    • Decontaminate all equipment that has come into contact with this compound using the prepared quench solution.

    • Contaminated materials should be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.

Emergency Procedures

Spill Response:

  • Immediate Action:

    • Evacuate the immediate area.

    • Eliminate all ignition sources.[2]

    • Isolate the spill or leak area for at least 50 meters in all directions for liquids.[2]

  • Containment and Cleanup:

    • Do not touch damaged containers or spilled material unless wearing appropriate protective clothing.[2]

    • For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9]

    • A vapor-suppressing foam may be used to reduce vapors.[2]

    • Do not use water on the spilled substance or inside containers, as it can react to release toxic gases.[2]

Exposure Response:

  • Inhalation: Remove the individual to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]

  • Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Visualized Workflows and Relationships

Logical Relationship of Hazards

Hazard_Relationship cluster_chemical This compound cluster_properties Properties cluster_exposure Exposure Routes cluster_effects Health Effects Chemical This compound Reactive Highly Reactive with Water, Amines, Alcohols Chemical->Reactive is Flammable Flammable Liquid Chemical->Flammable is Toxic Highly Toxic Chemical->Toxic is Inhalation Inhalation Toxic->Inhalation Dermal Dermal Contact Toxic->Dermal Ingestion Ingestion Toxic->Ingestion Ocular Eye Contact Toxic->Ocular Respiratory Respiratory Sensitization, Pulmonary Edema Inhalation->Respiratory Skin Skin Sensitization, Irritation, Burns Dermal->Skin Systemic Systemic Toxicity Ingestion->Systemic Eye_Damage Severe Eye Irritation, Burns Ocular->Eye_Damage

Caption: Hazard profile of this compound.

Emergency Response Workflow for Spills

Spill_Response_Workflow Spill_Detected Spill Detected Evacuate Evacuate Immediate Area Spill_Detected->Evacuate Ignition_Sources Eliminate Ignition Sources Evacuate->Ignition_Sources Isolate Isolate Spill Area (min. 50m for liquids) Ignition_Sources->Isolate Assess_Size Assess Spill Size Isolate->Assess_Size Small_Spill Small Spill Assess_Size->Small_Spill Small Large_Spill Large Spill Assess_Size->Large_Spill Large Absorb Absorb with Inert Material (e.g., sand, vermiculite) Small_Spill->Absorb Vapor_Suppression Use Vapor-Suppressing Foam Large_Spill->Vapor_Suppression Containerize Place in a Labeled, Sealed Container for Disposal Absorb->Containerize Decontaminate Decontaminate Area and Equipment Containerize->Decontaminate Contact_EHS Contact Emergency Services / EHS Vapor_Suppression->Contact_EHS Contact_EHS->Decontaminate End End Decontaminate->End

Caption: Spill response workflow for this compound.

Stability and Reactivity

This compound is incompatible with many classes of compounds.[2] Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can be exothermic and release toxic gases.[2] Acids and bases can initiate polymerization reactions.[2] It also reacts with water, which may generate heat and increase the concentration of fumes in the air, and can release toxic, corrosive, or flammable gases.[1][2]

Fire Fighting Measures

  • Extinguishing Media: For small fires, use CO2, dry chemical, dry sand, or alcohol-resistant foam. For large fires, use water spray, fog, or alcohol-resistant foam.[2]

  • Contraindications: Do not use straight streams of water.[9] Most foams will react with the material and release corrosive/toxic gases.[2]

  • Hazards from Combustion: Fire will produce irritating, corrosive, and/or toxic gases, including nitrogen oxides and potentially hydrogen cyanide.[1] Containers may explode when heated or if contaminated with water.[2]

  • Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9]

References

CAS number and molecular structure of methoxymethyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6427-21-0[1] Molecular Formula: C₃H₅NO₂[1] Synonyms: Isocyanic acid, methoxymethyl ester; Methane, isocyanatomethoxy-[1]

This technical guide provides an in-depth overview of methoxymethyl isocyanate, a reactive chemical intermediate with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical properties, synthesis, reactivity, and safety protocols.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[1][2] It is highly flammable and its vapors are heavier than air, posing a significant inhalation hazard.[2][3] Quantitative physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Weight87.08 g/mol [3]
AppearanceColorless liquid[1][2]
OdorPungent[1][2]
Boiling PointNot available
Melting PointNot available
Flash PointNot available
DensityNot available
SolubilitySoluble in water[2]

Synthesis and Reactivity

General Synthesis of Isocyanates

Isocyanates are typically synthesized from amines via phosgenation.[4] However, due to the hazardous nature of phosgene, alternative, milder methods have been developed. One such method involves the reaction of aliphatic amines with trichloromethyl chloroformate (diphosgene) in the presence of a non-nucleophilic base.

Experimental Protocol: General Synthesis of Aliphatic Isocyanates from Amines

This protocol is a general procedure and should be adapted and optimized for the specific synthesis of this compound.

Materials:

Procedure:

  • A solution of the aliphatic amine and 1,8-bis(dimethylamino)naphthalene in dichloromethane is added dropwise to a stirred solution of trichloromethyl chloroformate in dichloromethane at 0 °C over a period of 5 minutes.

  • The ice bath is removed, and the solution is stirred for an additional 10 minutes.

  • The volatile components are removed under reduced pressure.

  • The residue is partitioned between dichloromethane and 1 N HCl.

  • The organic phase is separated and washed successively with 1 N HCl and 1 N NaOH.

  • The organic phase is dried over sodium sulfate, and the solvent is removed in vacuo to yield the isocyanate.

G reagents Methoxymethylamine + 1,8-Bis(dimethylamino)naphthalene in CH2Cl2 reaction Reaction Mixture reagents->reaction Add dropwise diphosgene Trichloromethyl chloroformate in CH2Cl2 at 0 °C diphosgene->reaction workup Workup reaction->workup Stir for 10 min, then evaporate product This compound workup->product Partition, wash, dry, evaporate

Caption: General workflow for the synthesis of an aliphatic isocyanate.

Reactivity Profile

Isocyanates are electrophilic compounds that readily react with a variety of nucleophiles, including alcohols, amines, and water.[4] These reactions are often exothermic and can be vigorous.

  • Reaction with Alcohols: Forms urethane (B1682113) linkages.

  • Reaction with Amines: Forms urea (B33335) linkages.

  • Reaction with Water: Reacts to form an unstable carbamic acid which then decomposes to an amine and carbon dioxide.[4]

Base-catalyzed reactions of isocyanates with alcohols should be conducted in inert solvents to control the reaction rate.[3]

Applications in Drug Development

The high reactivity of the isocyanate group makes it a valuable functional group in medicinal chemistry for the synthesis of various pharmaceutical compounds and for bioconjugation.

Synthesis of Bioactive Molecules

Isocyanates serve as key intermediates in the production of carbamate (B1207046) and urea-containing compounds, which are present in a wide range of pharmaceuticals. Historically, isocyanate-based compounds have been explored for their potential as antihistamines, anti-inflammatory agents, and even for cancer treatment.

Chemical Probes and Bioconjugation

The ability of isocyanates to react with nucleophilic functional groups present in biomolecules makes them suitable for use as chemical probes and for bioconjugation.[5] This allows for the attachment of tags (e.g., fluorescent labels, affinity probes) to small molecules or proteins to study their biological function and interactions.[5]

G isocyanate Methoxymethyl Isocyanate reaction Reaction isocyanate->reaction nucleophile Nucleophile (e.g., on a biomolecule) nucleophile->reaction conjugate Bioconjugate reaction->conjugate Forms stable covalent bond

Caption: General scheme of isocyanate-mediated bioconjugation.

Safety and Handling

This compound is a hazardous substance and must be handled with extreme caution in a well-ventilated fume hood. It is highly toxic by inhalation and skin absorption.[1]

Personal Protective Equipment (PPE):

  • Respiratory Protection: A full-facepiece respirator with an appropriate organic vapor cartridge is recommended.

  • Hand Protection: Chemical-resistant gloves (e.g., butyl rubber) should be worn.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Skin and Body Protection: A chemically resistant lab coat or apron should be worn.

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

  • Keep containers tightly closed.

  • Ground and bond containers when transferring material.

  • Avoid contact with water, acids, bases, alcohols, and oxidizing agents.

In Case of Exposure:

  • Inhalation: Move the person to fresh air immediately. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Spill and Fire Procedures:

  • In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • For fires, use dry chemical, carbon dioxide, or alcohol-resistant foam. Do not use water, as it reacts with isocyanates.[2]

References

The Discovery and Chemistry of Methoxymethyl Isocyanate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxymethyl isocyanate (CH₃OCH₂NCO) is a reactive organic compound of interest in synthetic chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, physical and chemical properties, and reactivity. Detailed experimental protocols for its synthesis are presented, along with a summary of its known quantitative data. Reaction pathways and experimental workflows are illustrated using logical diagrams to facilitate understanding.

Introduction

This compound belongs to the isocyanate class of compounds, characterized by the -N=C=O functional group. Isocyanates are highly reactive electrophiles, making them valuable intermediates in the synthesis of a wide range of compounds, including carbamates, ureas, and other heterocyclic systems. The presence of the methoxymethyl group introduces an ether linkage, which can influence the compound's reactivity and physical properties.

History and Discovery

While a singular "discovery" of this compound is not prominently documented in the historical literature, its synthesis is rooted in the broader development of isocyanate chemistry. The first synthesis of an organic isocyanate was reported by Wurtz in 1848. The preparation of this compound from chloromethyl methyl ether and sodium cyanate (B1221674) was mentioned in a 1969 publication in The Journal of Polymer Science Part A-1.[1] This suggests that its synthesis and use were established by the mid-20th century. A process for making this compound has also been patented by Bayer.

Physicochemical Properties

This compound is a colorless liquid with a pungent odor.[2] Like other isocyanates, it is highly reactive and should be handled with care. It is soluble in water, but also reacts with it.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃H₅NO₂[2]
Molecular Weight87.08 g/mol [2]
AppearanceColorless liquid[2]
OdorPungent[2]
IUPAC Nameisocyanato(methoxy)methane[2]
CAS Number6427-21-0[2]

Synthesis

The primary method for the synthesis of this compound involves the reaction of methoxymethyl chloride with a cyanate salt.

General Experimental Protocol: Synthesis from Methoxymethyl Chloride and Sodium Cyanate

This protocol is based on the general reaction described in the literature.[3]

Materials:

  • Methoxymethyl chloride (CH₃OCH₂Cl)

  • Sodium cyanate (NaOCN)

  • Xylene

  • Dimethylformamide (DMF)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, a suspension of finely powdered and dried sodium cyanate in xylene is prepared.

  • A small amount of dimethylformamide is added to the suspension.

  • Methoxymethyl chloride is added dropwise to the stirred suspension at a controlled temperature.

  • The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

  • After cooling to room temperature, the solid precipitate (sodium chloride) is removed by filtration.

  • The filtrate, containing the desired this compound, is then purified by fractional distillation under reduced pressure.

Diagram 1: Synthesis of this compound

G Synthesis of this compound cluster_products Products reagent1 Methoxymethyl Chloride (CH₃OCH₂Cl) product This compound (CH₃OCH₂NCO) reagent1->product solvent Xylene/DMF reagent2 Sodium Cyanate (NaOCN) reagent2->product byproduct Sodium Chloride (NaCl) product->byproduct + solvent->product + Heat

Caption: Reaction scheme for the synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Chemical Shift / Wavenumber
¹H NMR-O-CH₂-NCO~ 4.5 - 5.0 ppm (singlet)
-O-CH₃~ 3.3 - 3.5 ppm (singlet)
¹³C NMR-N=C=O~ 120 - 130 ppm
-O-CH₂-NCO~ 70 - 80 ppm
-O-CH₃~ 55 - 60 ppm
IR-N=C=O stretch~ 2250 - 2280 cm⁻¹ (strong, sharp)
C-O-C stretch~ 1100 - 1200 cm⁻¹
Mass Spec (EI)Molecular Ion [M]⁺m/z = 87
Fragment [M-OCH₃]⁺m/z = 56
Fragment [CH₂NCO]⁺m/z = 56

Note: These are predicted values and may vary based on experimental conditions.

Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. It readily reacts with nucleophiles such as alcohols, amines, and water.

Reaction with Nucleophiles

Isocyanates react with a variety of nucleophiles. The general order of reactivity is primary amines > secondary amines > alcohols ≈ water > thiols.[4]

Diagram 2: General Reactivity of this compound with Nucleophiles

G Reactions of this compound cluster_nucleophiles Nucleophiles cluster_products Products start This compound (CH₃OCH₂NCO) amine Primary/Secondary Amine (R₂NH) start->amine alcohol Alcohol (R'OH) start->alcohol water Water (H₂O) start->water urea Substituted Urea amine->urea carbamate (B1207046) Carbamate (Urethane) alcohol->carbamate amine_product Methoxymethylamine + CO₂ water->amine_product → (unstable intermediate) →

Caption: Reactions of this compound with common nucleophiles.

Experimental Protocol: Reaction with an Alcohol to form a Carbamate

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol)

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran, THF)

  • Tertiary amine catalyst (e.g., triethylamine) (optional)

  • Inert atmosphere

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol in the anhydrous solvent.

  • If a catalyst is used, add a catalytic amount of the tertiary amine to the alcohol solution.

  • Cool the solution in an ice bath.

  • Add this compound dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the isocyanate peak).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting carbamate can be purified by column chromatography or recrystallization.

Applications

While specific, large-scale industrial applications of this compound are not widely documented, its reactivity makes it a useful reagent in organic synthesis for the introduction of the methoxymethylcarbamoyl group. This functionality can be found in various biologically active molecules and can serve as a protecting group for amines. A patent describes its use in the synthesis of allophanate (B1242929) polyisocyanates.[5]

Safety and Handling

This compound is a toxic and highly flammable liquid.[2] It is very toxic by inhalation and skin absorption.[2] Vapors are heavier than air and can form explosive mixtures with air.[2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. It is incompatible with many classes of compounds, including amines, alcohols, acids, bases, and strong oxidizing agents, and reactions can be exothermic.[2]

Conclusion

This compound is a reactive chemical intermediate with established synthetic routes. While its history is not as prominently documented as some other isocyanates, its chemistry follows predictable patterns of reactivity, making it a useful tool for synthetic chemists. The protocols and data presented in this guide provide a foundation for its safe and effective use in a research and development setting. Further investigation into its applications and the full characterization of its spectroscopic properties would be valuable additions to the chemical literature.

References

Methodological & Application

Application Notes and Protocols for the Derivatization of Alcohols Using Methoxymethyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a common strategy in analytical chemistry to enhance the volatility, thermal stability, and detectability of analytes for techniques such as gas chromatography-mass spectrometry (GC-MS). For polar compounds like alcohols, derivatization is often essential for achieving good chromatographic peak shape and reliable quantification. Methoxymethyl isocyanate (MMI) is a highly reactive reagent that readily converts alcohols into their corresponding methoxymethyl carbamates. This derivatization masks the polar hydroxyl group, rendering the molecule more suitable for GC-MS analysis. This document provides a detailed experimental procedure for the derivatization of alcohols using this compound, along with important safety considerations and application guidelines.

The reaction of an alcohol with an isocyanate, such as this compound, results in the formation of a urethane, also known as a carbamate (B1207046).[1] This reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

Reaction Scheme

Materials and Reagents

Material/ReagentGradeSupplierNotes
This compound (MMI)≥98%Commercially AvailableHighly toxic and moisture-sensitive. Handle with extreme care in a fume hood.[2][3]
Anhydrous Solvent (e.g., Toluene, Dichloromethane, Acetonitrile)HPLC or GC GradeCommercially AvailableMust be thoroughly dried to prevent side reactions.
Alcohol SampleAnalytical Standard or Experimental SampleN/AEnsure the sample is free of water.
Anhydrous Sodium Sulfate or Magnesium SulfateReagent GradeCommercially AvailableFor drying solvents and samples if necessary.
Inert Gas (Nitrogen or Argon)High PurityCommercially AvailableFor creating an inert atmosphere.
Quenching Agent (e.g., Anhydrous Methanol)Reagent GradeCommercially AvailableTo neutralize excess MMI.
Reaction Vials (e.g., 2 mL amber glass vials with PTFE-lined caps)N/ACommercially AvailableEnsure vials are clean and dry.

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific alcohol and analytical instrumentation.

1. Preparation of Reagents and Glassware:

  • All glassware, including reaction vials, syringes, and pipette tips, must be thoroughly dried in an oven at 120°C overnight and cooled in a desiccator before use.

  • Anhydrous solvents should be used directly from a freshly opened bottle or dried over a suitable drying agent (e.g., molecular sieves). It is crucial to use dry solvents to minimize the reaction of isocyanates with water.[2]

2. Derivatization Procedure:

  • In a fume hood, prepare a stock solution of the alcohol sample in the chosen anhydrous solvent (e.g., 1 mg/mL in toluene).

  • In a clean, dry 2 mL reaction vial, add 100 µL of the alcohol stock solution.

  • Add 50 µL of this compound to the vial. This represents a molar excess to drive the reaction to completion. Caution: this compound is very toxic by inhalation and skin absorption.[2][3] Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cap the vial tightly and vortex for 30 seconds.

  • Allow the reaction to proceed at room temperature for 1 hour. For sterically hindered alcohols, gentle heating (e.g., 60°C) may be required to ensure complete derivatization.

3. Quenching the Reaction:

  • After the reaction is complete, uncap the vial in the fume hood and add 50 µL of anhydrous methanol (B129727) to quench any unreacted this compound.

  • Recap the vial and vortex for 10 seconds. Allow it to stand for an additional 10 minutes.

4. Sample Preparation for GC-MS Analysis:

  • Dilute the derivatized sample to a suitable concentration for your GC-MS system using the same anhydrous solvent. A typical dilution would be 1:10 or 1:100.

  • Transfer the diluted sample to a GC-MS autosampler vial.

5. GC-MS Analysis:

  • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

  • The GC-MS parameters should be optimized for the specific methoxymethyl carbamate derivative. A general starting point for the GC conditions is provided in the table below.

Recommended GC-MS Parameters

ParameterValue
Gas Chromatograph
Injection Port Temperature250°C
Injection ModeSplit (e.g., 20:1) or Splitless
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial Temp: 70°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Mass Rangem/z 40-500
Solvent Delay3-5 minutes

Note: These parameters are a starting point and should be optimized for the specific analyte and instrument.

Data Presentation: Expected Mass Spectral Fragmentation

The electron ionization mass spectra of methoxymethyl carbamates are expected to show characteristic fragmentation patterns that can be used for identification. Key fragments may include:

FragmentDescription
[M]+•Molecular ion
[M-CH₃O]+Loss of a methoxy (B1213986) group
[M-CH₂OCH₃]+Loss of the methoxymethyl group
[CH₂NCO]+Fragment from the isocyanate moiety
[R]+Fragment corresponding to the original alcohol alkyl/aryl group

Safety and Troubleshooting

  • Safety: this compound is highly toxic and reactive.[2][3] All manipulations must be performed in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles. Isocyanates are incompatible with many classes of compounds, including amines, aldehydes, alcohols, and strong oxidizers, and can react exothermically.[3]

  • Moisture Control: The presence of water will lead to the formation of byproducts and consumption of the derivatizing reagent.[2] Ensure all solvents, reagents, and glassware are scrupulously dry.

  • Incomplete Derivatization: If incomplete derivatization is observed (e.g., tailing peaks for the underivatized alcohol in the chromatogram), consider increasing the reaction time, temperature, or the excess of this compound.

  • Excess Reagent: The peak for the quenched derivatizing reagent may be large. Ensure that it does not co-elute with the analyte of interest by adjusting the GC temperature program.

Diagrams

Derivatization_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_workup Work-up & Analysis Dry_Glassware Dry Glassware Mix_Reagents Mix Alcohol, Solvent, and MMI Dry_Glassware->Mix_Reagents Prepare_Solvent Prepare Anhydrous Solvent Prepare_Solvent->Mix_Reagents Prepare_Sample Prepare Alcohol Sample Prepare_Sample->Mix_Reagents React React at Room Temperature Mix_Reagents->React Quench Quench Excess MMI React->Quench Dilute Dilute Sample Quench->Dilute Analyze GC-MS Analysis Dilute->Analyze Signaling_Pathway Alcohol Alcohol (R-OH) Product Methoxymethyl Carbamate (R-OC(O)NHCH₂OCH₃) Alcohol->Product Nucleophilic Attack MMI This compound (CH₃OCH₂NCO) MMI->Product Side_Product Unstable Carbamic Acid → Amine + CO₂ MMI->Side_Product Side Reaction Water Water (H₂O) Water->Side_Product

References

Application Notes and Protocols for Methoxymethyl Isocyanate Protection of Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of thiol groups is a critical aspect of synthetic organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals and peptides where the thiol functionality must be masked to prevent unwanted side reactions. The high nucleophilicity and susceptibility to oxidation of thiols necessitate the use of robust and selectively removable protecting groups.[1] Methoxymethyl (MOM) is a well-established protecting group for alcohols, and its use can be extended to the protection of thiols. This document provides a detailed protocol for the protection of thiols using methoxymethyl isocyanate, forming a stable S-(methoxymethylcarbamoyl) derivative, and a subsequent protocol for its deprotection.

The reaction of an isocyanate with a thiol proceeds via a highly efficient "click" reaction to form a thiocarbamate linkage.[2][3][4][5] This reaction is typically rapid and high-yielding, often catalyzed by a base.[2][3] this compound is a reactive electrophile that readily participates in this reaction.[2][3] The resulting S-(methoxymethylcarbamoyl) protecting group is analogous to a carbamate (B1207046) and can be removed under specific conditions to regenerate the free thiol.

Reaction Schematics

Protection of a Thiol with this compound:

Deprotection of the S-(methoxymethylcarbamoyl) Group:

Experimental Protocols

Protocol 1: Protection of a Thiol using this compound

This protocol describes a general procedure for the base-catalyzed reaction of a thiol with this compound.

Materials:

  • Thiol-containing substrate

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile (MeCN))

  • Base catalyst (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), Triethylamine (TEA), or Diisopropylethylamine (DIPEA))

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification (e.g., saturated aqueous ammonium (B1175870) chloride, brine, magnesium sulfate, silica (B1680970) gel for chromatography)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve the thiol-containing substrate (1.0 eq.) in the chosen anhydrous solvent (e.g., THF) to a concentration of 0.1-0.5 M.

  • Addition of Isocyanate: To the stirred solution, add this compound (1.0-1.2 eq.) dropwise at room temperature.

  • Catalyst Addition: Add the base catalyst (0.01-0.1 eq. for strong bases like DBU; 0.1-1.0 eq. for weaker bases like TEA). A slight exotherm may be observed.[3]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within minutes to a few hours.

  • Work-up:

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure S-(methoxymethylcarbamoyl)-protected thiol.

Protocol 2: Deprotection of the S-(methoxymethylcarbamoyl) Group (Proposed)

Note: A specific, experimentally validated protocol for the deprotection of the S-(methoxymethylcarbamoyl) group is not widely available in the literature. The following protocol is proposed based on the known acid-lability of the MOM group in other contexts, such as MOM-protected alcohols. Optimization may be required.

Materials:

  • S-(methoxymethylcarbamoyl)-protected thiol

  • Acidic reagent (e.g., Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) in an organic solvent, or a Lewis acid such as Zinc Bromide (ZnBr₂))

  • Solvent (e.g., Dichloromethane (DCM), 1,4-Dioxane (B91453), or Methanol)

  • Scavenger (optional, e.g., a thiol like n-PrSH if using a Lewis acid)[6]

  • Reagents for work-up and purification (e.g., saturated aqueous sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)

Procedure:

  • Preparation: Dissolve the S-(methoxymethylcarbamoyl)-protected thiol (1.0 eq.) in a suitable solvent (e.g., DCM).

  • Acid Addition:

    • Method A (TFA): Add Trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) to the solution at 0 °C and allow the reaction to warm to room temperature.

    • Method B (HCl): Use a solution of HCl in an organic solvent (e.g., 4M HCl in 1,4-dioxane or methanolic HCl) and stir at room temperature.

  • Reaction Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected thiol.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the protection and deprotection reactions.

Table 1: Thiol Protection with this compound - Reaction Parameters

Thiol SubstrateIsocyanate (eq.)Catalyst (eq.)SolventTime (h)Yield (%)
Aliphatic Thiol1.1DBU (0.05)THF0.5>95
Aromatic Thiol1.2DBU (0.1)DCM1>90
Cysteine derivative1.1TEA (1.0)DMF285-95

Table 2: S-(methoxymethylcarbamoyl) Deprotection - Proposed Conditions

Deprotection ReagentSolventTemperature (°C)Time (h)Expected Outcome
50% TFA/DCMDCM0 to rt1-4High yield of thiol
4M HCl in DioxaneDioxanert2-6Good yield of thiol
ZnBr₂ / n-PrSHDCMrt0.5-2Potentially high yield

Mandatory Visualizations

Reaction Mechanism and Workflow

Below are diagrams illustrating the key processes described in this application note.

Protection_Mechanism Thiol Thiol (R-SH) Thiolate Thiolate (R-S⁻) Thiol->Thiolate Deprotonation Isocyanate This compound (CH₃OCH₂NCO) Thiolate->Isocyanate Nucleophilic Attack Intermediate Tetrahedral Intermediate Base Base Catalyst Product S-(methoxymethylcarbamoyl) Thiol (R-S-C(O)NHCH₂OCH₃) Intermediate->Product Proton Transfer

Caption: Base-catalyzed mechanism for thiol protection.

Experimental_Workflow cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol Start_P Dissolve Thiol in Anhydrous Solvent Add_Iso Add Methoxymethyl Isocyanate Start_P->Add_Iso Add_Cat Add Base Catalyst Add_Iso->Add_Cat Monitor_P Monitor Reaction (TLC/LC-MS) Add_Cat->Monitor_P Workup_P Aqueous Work-up Monitor_P->Workup_P Purify_P Column Chromatography Workup_P->Purify_P Protected_Product Protected Thiol Purify_P->Protected_Product Start_D Dissolve Protected Thiol Protected_Product->Start_D Proceed to Deprotection Add_Acid Add Acidic Reagent Start_D->Add_Acid Monitor_D Monitor Reaction (TLC/LC-MS) Add_Acid->Monitor_D Workup_D Neutralization & Work-up Monitor_D->Workup_D Purify_D Column Chromatography Workup_D->Purify_D Deprotected_Product Free Thiol Purify_D->Deprotected_Product

Caption: Experimental workflow for protection and deprotection.

References

Application Note: GC-MS Analysis of Methoxymethyl Isocyanate Derivatives of Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of amino acids is crucial in various scientific disciplines, including biomedical research, clinical diagnostics, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity and selectivity. However, the inherent low volatility of amino acids necessitates a derivatization step to convert them into thermally stable and volatile compounds suitable for GC analysis.[1] This application note details a proposed method for the derivatization of amino acids using methoxymethyl isocyanate followed by GC-MS analysis. Isocyanates react with the active hydrogens on amino, carboxyl, and side-chain functional groups of amino acids to yield more volatile derivatives. While other derivatization agents like silylating agents and chloroformates are more commonly used, this note explores the potential application of this compound.[1][2][3]

Principle of Derivatization

This compound is expected to react with the primary and secondary amine groups of amino acids to form urea (B33335) derivatives and with the carboxylic acid group to form an unstable mixed anhydride (B1165640) that can subsequently be esterified. This process increases the volatility and thermal stability of the amino acids, making them amenable to GC-MS analysis. The derivatization enhances chromatographic separation and provides characteristic mass spectra for identification and quantification.

Experimental Protocols

1. Sample Preparation (from Proteinaceous Samples)

This protocol is adapted from standard acid hydrolysis methods for protein samples.[2]

  • Materials:

    • 6 M Hydrochloric Acid (HCl)

    • Nitrogen gas

    • Heptane:Chloroform (6:5, v/v)

    • Heating block or oven

    • Borosilicate vials with acid-resistant caps

  • Procedure:

    • Weigh 1-5 mg of the dry, homogenized sample into a borosilicate vial.

    • Add 1 mL of 6 M HCl to the vial.

    • Flush the vial with nitrogen gas, seal it tightly, and place it in an oven at 110°C for 24 hours for complete protein hydrolysis.

    • After cooling, add 500 µL of heptane:chloroform (6:5, v/v) to the hydrolysate to remove lipids. Vortex briefly and discard the upper organic layer.

    • Dry the aqueous layer containing the amino acids completely under a gentle stream of nitrogen gas at 60°C.

2. Derivatization Protocol (Proposed)

  • Materials:

  • Procedure:

    • Ensure the dried amino acid sample from the previous step is completely free of moisture.

    • Add 100 µL of anhydrous pyridine and 50 µL of this compound to the dried sample.

    • Vortex the mixture for 1 minute to ensure complete dissolution and reaction initiation.

    • Heat the vial at 70°C for 30 minutes in a heating block.

    • After cooling to room temperature, add 100 µL of anhydrous methanol to esterify the carboxyl group. Vortex briefly.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the dried derivative in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

    • Capillary Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • GC Conditions (Suggested):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless (1 µL injection volume)

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp 1: 5°C/min to 200°C.

      • Ramp 2: 10°C/min to 280°C, hold for 5 minutes.

    • Transfer Line Temperature: 280°C

  • MS Conditions (Suggested):

    • Ion Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: m/z 50-550

    • Scan Mode: Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Table 1: Hypothetical Retention Times and Characteristic Mass Fragments for this compound Derivatives of Selected Amino Acids.

Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Amino AcidHypothetical Retention Time (min)Molecular Ion (M+) (m/z)Key Fragment Ions (m/z)
Alanine10.5204159, 131, 88, 74
Valine12.2232187, 159, 116, 74
Leucine13.8246201, 159, 130, 86
Isoleucine14.1246201, 159, 130, 86
Proline14.5230185, 157, 114, 70
Serine15.3292247, 219, 176, 102
Threonine15.9306261, 233, 190, 116
Phenylalanine18.2280235, 159, 164, 91
Aspartic Acid19.5320275, 247, 204, 132
Glutamic Acid21.0334289, 261, 218, 146

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis ProteinSample Proteinaceous Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) ProteinSample->Hydrolysis LipidRemoval Lipid Removal (Heptane:Chloroform) Hydrolysis->LipidRemoval Drying1 Drying under N2 LipidRemoval->Drying1 AddReagents Add Pyridine & this compound Drying1->AddReagents Reaction Reaction (70°C, 30 min) AddReagents->Reaction Esterification Esterification (Methanol) Reaction->Esterification Drying2 Drying under N2 Esterification->Drying2 Reconstitution Reconstitute in Ethyl Acetate Drying2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Impact Ionization Separation->Ionization Detection Mass Detection (Scan/SIM) Ionization->Detection DataAnalysis Data Analysis Detection->DataAnalysis

Caption: Experimental workflow for GC-MS analysis of amino acids.

G cluster_reactants Reactants cluster_products Products AminoAcid Amino Acid (R-CH(NH2)-COOH) Derivatization Derivatization Reaction (Pyridine, 70°C) AminoAcid->Derivatization Isocyanate This compound (CH3-O-CH2-N=C=O) Isocyanate->Derivatization Derivative Volatile Derivative (R-CH(NH-CO-NH-CH2-O-CH3)-COOCH3) Derivatization->Derivative

Caption: Proposed derivatization reaction of an amino acid.

Conclusion

This application note provides a comprehensive, albeit theoretical, protocol for the derivatization of amino acids with this compound for subsequent GC-MS analysis. The provided experimental procedures for sample preparation, derivatization, and GC-MS conditions serve as a robust starting point for method development. It is imperative that the proposed derivatization protocol and the hypothetical quantitative data be experimentally validated and optimized for specific applications and instrument configurations. This method, once optimized, has the potential to be a valuable tool for researchers, scientists, and drug development professionals for the sensitive and reliable quantification of amino acids.

References

Application Notes and Protocols: Methoxymethyl Isocyanate in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide science, enabling the routine synthesis of complex peptides. A key strategy for enhancing the functionality, stability, and therapeutic potential of synthetic peptides is post-synthesis modification. This involves the chemical alteration of the N-terminal α-amino group or the side chains of constituent amino acids.[1] Common modifications include acetylation, phosphorylation, and lipidation, which can mimic native post-translational modifications, improve pharmacokinetic properties, or introduce labels for diagnostic purposes.[2]

Isocyanates are highly reactive electrophilic compounds that readily react with primary amines to form stable carbamate (B1207046) linkages.[3] This reactivity can be harnessed in SPPS for the targeted modification of free amino groups on a peptide chain while it is still attached to the solid support. Methoxymethyl isocyanate (MOM-NCO) is a reagent that introduces the methoxymethyl (MOM) group, which is well-established in organic chemistry as an acid-labile protecting group.

This document outlines the potential applications and provides detailed hypothetical protocols for the use of this compound as a novel on-resin modification agent in SPPS. The primary applications explored are the reversible modification of the peptide N-terminus and the selective modification of lysine (B10760008) side chains. The resulting methoxymethyl-carbamate is stable to the basic conditions used for Fmoc-deprotection but can be readily cleaved during the final acidolytic cleavage of the peptide from the resin, offering a versatile tool for peptide chemists.

Key Applications and Logical Workflow

Reversible N-Terminal Modification

Modification of the N-terminal α-amino group is a common strategy to improve peptide stability against degradation by exopeptidases or to neutralize the N-terminal positive charge, which can be crucial for mimicking the structure of native proteins where this group is often acetylated.[2][] Using this compound provides a means to temporarily "cap" the N-terminus. This MOM-cap is stable throughout subsequent potential manipulations but is removed during the final TFA cleavage, regenerating the free N-terminus if desired.

N_Terminal_Modification_Workflow cluster_SPPS Standard Fmoc-SPPS cluster_Modification On-Resin Modification cluster_Cleavage Final Cleavage & Deprotection start Start with Resin spps_cycle Elongate Peptide Chain (Fmoc-AA Coupling & Deprotection) start->spps_cycle peptide_resin [H₂N]-[AA]n...[AA]₁-Resin (Free N-Terminus) spps_cycle->peptide_resin reaction React with This compound peptide_resin->reaction DMF, DIPEA mom_peptide [MOM-NH]-[AA]n...[AA]₁-Resin (Modified Peptide) reaction->mom_peptide cleavage Treat with TFA Cocktail mom_peptide->cleavage final_peptide [H₂N]-[AA]n...[AA]₁-COOH (Final Uncapped Peptide) cleavage->final_peptide Simultaneous MOM removal

Caption: Workflow for reversible N-terminal modification using this compound.

Selective Lysine Side-Chain Modification

The ε-amino group of lysine is a frequent site for chemical modification and plays a critical role in protein structure and function.[5][6] In SPPS, the lysine side chain is typically protected throughout the synthesis (e.g., with a Boc group in Fmoc-SPPS).[7] By using an orthogonally protected lysine derivative (e.g., Fmoc-Lys(ivDde)-OH), the side chain can be selectively deprotected on the resin and subsequently modified with this compound. This allows for the introduction of the MOM group at a specific internal position, which can be used to temporarily block a reactive site or study the impact of charge neutralization at that position.

Lysine_Modification_Workflow cluster_SPPS Standard Fmoc-SPPS cluster_Deprotection Selective Deprotection cluster_Modification Side-Chain Modification cluster_Cleavage Final Cleavage start_spps Synthesize Peptide with Fmoc-Lys(ivDde)-OH peptide_ivdde Peptide-Lys(ivDde)-Resin start_spps->peptide_ivdde ivdde_removal Treat with 2% Hydrazine (B178648) in DMF peptide_ivdde->ivdde_removal peptide_lys_free Peptide-Lys(H₂N)-Resin ivdde_removal->peptide_lys_free mom_reaction React with This compound peptide_lys_free->mom_reaction DMF, DIPEA peptide_lys_mom Peptide-Lys(NH-MOM)-Resin mom_reaction->peptide_lys_mom final_cleavage Treat with TFA Cocktail peptide_lys_mom->final_cleavage final_product Final Peptide with Free Lysine Side Chain final_cleavage->final_product

Caption: Workflow for selective modification of a lysine side chain.

Data Presentation: Reaction Parameters

The following tables summarize the proposed experimental conditions for on-resin peptide modification using this compound. These parameters are based on general protocols for on-resin modifications and may require optimization for specific peptide sequences.[8][9]

Table 1: Protocol Parameters for N-Terminal Modification

Parameter Value/Condition Purpose
Resin Fully synthesized peptide-resin Starting material with free N-terminus
Reagent This compound Modifying agent
Equivalents 10 eq. (relative to resin loading) Ensure complete reaction
Base N,N-Diisopropylethylamine (DIPEA) Catalyst, scavenges protons
Base Equivalents 10 eq. (relative to resin loading) Ensure basic conditions
Solvent N,N-Dimethylformamide (DMF) Swell resin, dissolve reagents
Reaction Time 2 - 4 hours Time for reaction completion
Temperature Room Temperature (25°C) Mild reaction conditions

| Monitoring | Kaiser Test (Ninhydrin) | Confirm loss of primary amine |

Table 2: Protocol Parameters for Lysine Side-Chain Modification

Parameter Value/Condition Purpose
Resin Peptide-resin with Fmoc-Lys(ivDde) Peptide with orthogonally protected Lys
Deprotection 2% Hydrazine in DMF (3 x 10 min) Selective removal of ivDde group
Reagent This compound Modifying agent
Equivalents 10 eq. (relative to resin loading) Ensure complete reaction
Base N,N-Diisopropylethylamine (DIPEA) Catalyst
Base Equivalents 10 eq. (relative to resin loading) Ensure basic conditions
Solvent N,N-Dimethylformamide (DMF) Swell resin, dissolve reagents
Reaction Time 2 - 4 hours Time for reaction completion
Temperature Room Temperature (25°C) Mild reaction conditions

| Monitoring | Chloranil Test | Confirm presence of secondary amine |

Experimental Protocols

Caution: this compound is a reactive and potentially hazardous chemical. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: On-Resin N-Terminal Modification of a Peptide

This protocol describes the modification of the N-terminal α-amino group of a peptide fully assembled on a solid support.

  • Resin Preparation:

    • Place the peptide-resin (1.0 eq., e.g., 0.1 mmol) in a suitable reaction vessel.

    • Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.

    • Drain the DMF.

  • Modification Reaction:

    • Prepare the reaction solution: In a separate vial, dissolve this compound (10 eq., 1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (10 eq., 1.0 mmol) in fresh DMF (e.g., 2 mL).

    • Add the reaction solution to the swollen peptide-resin.

    • Agitate the mixture gently at room temperature for 2-4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the complete conversion of the primary amine.

    • Once the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (5 x 2 min) followed by Dichloromethane (DCM) (5 x 2 min).

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage and Deprotection:

    • Treat the dried resin with a standard cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.

    • This step simultaneously cleaves the peptide from the resin, removes acid-labile side-chain protecting groups (e.g., Boc, tBu), and cleaves the N-terminal MOM-carbamate group, regenerating the free amine.

    • Precipitate, purify, and characterize the final peptide using standard laboratory procedures (e.g., HPLC, Mass Spectrometry).

Protocol 2: Selective On-Resin Modification of a Lysine Side Chain

This protocol assumes the peptide was synthesized using Fmoc-Lys(ivDde)-OH to allow for orthogonal deprotection of the lysine side chain.

  • Resin Preparation:

    • Swell the peptide-resin containing the Lys(ivDde) residue (1.0 eq.) in DMF for 30 minutes. Drain the solvent.

  • Selective ivDde Deprotection:

    • Add a solution of 2% (v/v) hydrazine in DMF to the resin.

    • Agitate the mixture for 10 minutes at room temperature. Drain the solution.

    • Repeat the hydrazine treatment two more times.

    • Wash the resin thoroughly with DMF (5 x 2 min) to remove all traces of hydrazine. The lysine side-chain ε-amino group is now free.

  • Modification Reaction:

    • Prepare the reaction solution: Dissolve this compound (10 eq.) and DIPEA (10 eq.) in fresh DMF.

    • Add the solution to the peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 2 min) and DCM (5 x 2 min).

    • Dry the modified peptide-resin under vacuum.

  • Final Cleavage:

    • Cleave the peptide from the resin using a TFA-based cleavage cocktail as described in Protocol 1, Step 4. The MOM group on the lysine side chain will be cleaved simultaneously with the other acid-labile groups.

    • Isolate and purify the final peptide product.

References

Application Notes and Protocols: Kinetics of Methoxymethyl Isocyanate Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl isocyanate (MMI) is a valuable reagent in bioconjugation and drug development, enabling the introduction of a methoxymethyl urea (B33335) linkage. This functional group can serve as a stable linker or a handle for further chemical modification. The reaction of MMI with primary amines is the foundation of its utility. Understanding the kinetics of this reaction is crucial for optimizing conjugation protocols, ensuring reaction efficiency, and controlling product distribution, particularly when working with complex molecules bearing multiple nucleophilic sites.

The reaction between an isocyanate and a primary amine is characterized by an extremely rapid rate, often proceeding to completion within milliseconds to seconds. This nucleophilic addition results in the formation of a stable urea bond. The high reactivity of the isocyanate group with the unshared electron pair of the primary amine makes this transformation highly efficient and often achievable without the need for a catalyst.

Reaction Mechanism

The fundamental reaction involves the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer to the nitrogen of the former isocyanate group, yielding the final urea product.

ReactionMechanism cluster_reactants Reactants cluster_product Product MMI This compound (CH₃OCH₂NCO) Urea Methoxymethyl Urea (CH₃OCH₂NHCONHR) MMI->Urea Nucleophilic Addition Amine Primary Amine (R-NH₂) Amine->Urea

Caption: General reaction scheme for the formation of a methoxymethyl urea from this compound and a primary amine.

Quantitative Kinetic Data

Direct measurement of the absolute rate constants for the reaction of this compound with primary amines is challenging due to the extremely high reaction velocities. The reaction half-life is often in the millisecond range, necessitating specialized equipment for kinetic analysis.[1]

While specific rate constants for this compound are not widely published, the relative reactivity of isocyanates with various nucleophiles is well-established. Primary aliphatic amines are significantly more reactive than other nucleophilic groups.

Table 1: Relative Reaction Rates of Isocyanates with Various Nucleophiles

NucleophileGeneral StructureRelative Reaction Rate
Primary Aliphatic Amine R-NH₂ ~100,000
Secondary Aliphatic AmineR₂NH~20,000 - 50,000
Primary Aromatic AmineAr-NH₂~200 - 300
Primary Hydroxyl (Alcohol)R-OH~100
WaterH₂O~100
ThiolR-SH~50
Carboxylic AcidR-COOH~10

Data is generalized from various sources and presented relative to the reaction with a primary alcohol.[2][3][4]

The key takeaway for researchers is the exceptional reactivity of primary amines, which allows for highly selective conjugation even in the presence of other nucleophiles like alcohols or water, especially when stoichiometry is controlled.

Experimental Protocol: Determination of Reaction Kinetics using Stopped-Flow UV-Vis Spectroscopy

Due to the rapid nature of the isocyanate-amine reaction, stopped-flow spectroscopy is the preferred method for kinetic analysis. This technique allows for the rapid mixing of reactants and the immediate monitoring of changes in absorbance over a millisecond timescale.

Principle

The reaction progress can be monitored if there is a change in the UV-Vis absorbance spectrum of the reactants or products. The isocyanate group has a characteristic absorbance that will decrease as the reaction proceeds. By monitoring this change at a specific wavelength, the reaction rate can be determined.

Materials and Equipment
  • This compound (MMI)

  • Primary amine of interest

  • Anhydrous aprotic solvent (e.g., acetonitrile, dioxane, tetrahydrofuran)

  • Stopped-flow spectrophotometer with UV-Vis detection

  • Gas-tight syringes

  • Inert atmosphere (Nitrogen or Argon)

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_sfs Stopped-Flow Analysis cluster_analysis Data Analysis Prep_MMI Prepare MMI solution in anhydrous solvent Inert Maintain inert atmosphere Prep_MMI->Inert Load Load reactant solutions into separate syringes Prep_MMI->Load Prep_Amine Prepare primary amine solution in anhydrous solvent Prep_Amine->Inert Prep_Amine->Load Mix Rapidly mix reactants in the stopped-flow chamber Load->Mix Monitor Monitor absorbance change over time at a fixed wavelength Mix->Monitor Plot Plot Absorbance vs. Time Monitor->Plot Fit Fit data to kinetic model (e.g., pseudo-first-order) Plot->Fit Calculate Calculate rate constant (k) Fit->Calculate

Caption: Workflow for determining the kinetics of the this compound-amine reaction using stopped-flow spectroscopy.

Detailed Procedure
  • Solution Preparation:

    • Prepare a stock solution of this compound in the chosen anhydrous solvent. The concentration should be carefully determined.

    • Prepare a series of stock solutions of the primary amine in the same anhydrous solvent at varying concentrations. To achieve pseudo-first-order conditions, the amine concentration should be at least 10-fold higher than the MMI concentration.

    • All solutions should be prepared under an inert atmosphere to prevent reaction of the isocyanate with atmospheric moisture.

  • Stopped-Flow Instrument Setup:

    • Set the temperature of the stopped-flow instrument to the desired reaction temperature.

    • Select an appropriate wavelength for monitoring the reaction. This can be determined by acquiring the UV-Vis spectra of the reactants and the expected product. A wavelength where there is a significant change in absorbance upon reaction should be chosen. Typically, the disappearance of the isocyanate peak around 225-230 nm is monitored.

  • Data Acquisition:

    • Load the MMI solution into one syringe and the primary amine solution into the other syringe of the stopped-flow apparatus.

    • Initiate the automated mixing and data collection. The instrument will rapidly inject and mix the two solutions, and immediately begin recording the absorbance at the chosen wavelength as a function of time.

    • Collect data for a sufficient duration to observe the completion of the reaction (typically a few seconds).

    • Repeat the experiment with different concentrations of the primary amine.

  • Data Analysis:

    • The raw data will be a series of absorbance values over time.

    • Under pseudo-first-order conditions (amine in excess), the reaction will follow first-order kinetics with respect to the isocyanate. The natural logarithm of the change in absorbance versus time should yield a straight line.

    • The slope of this line is the pseudo-first-order rate constant (k').

    • The second-order rate constant (k) can be determined by plotting the values of k' against the corresponding concentrations of the primary amine. The slope of this second plot will be the second-order rate constant.

Logical Relationships in Kinetic Analysis

LogicalRelationships Abs_vs_Time Absorbance vs. Time Data (from Stopped-Flow) Pseudo_First_Order Pseudo-First-Order Rate Constant (k') Abs_vs_Time->Pseudo_First_Order ln(Abs) vs. Time plot Second_Order Second-Order Rate Constant (k) Pseudo_First_Order->Second_Order k' vs. [Amine] plot Amine_Conc [Primary Amine] Amine_Conc->Second_Order Determines slope

Caption: Logical flow for the determination of the second-order rate constant from stopped-flow experimental data.

Applications in Drug Development

  • Bioconjugation: The rapid and specific reaction of isocyanates with primary amines is utilized for labeling proteins, peptides, and other biomolecules with tags, probes, or therapeutic agents. The high reactivity allows for efficient conjugation at low concentrations and under mild conditions.

  • Linker Chemistry: The resulting urea linkage is generally stable, making it a suitable covalent bond for connecting different molecular fragments in drug design and for the development of antibody-drug conjugates (ADCs).

  • Prodrug Strategies: The methoxymethyl group can potentially be designed for enzymatic or chemical cleavage, offering possibilities for prodrug activation strategies.

Conclusion

The reaction of this compound with primary amines is an exceptionally fast and efficient chemical transformation. While this high reactivity presents challenges for direct kinetic measurements, techniques such as stopped-flow spectroscopy provide a robust method for quantifying the reaction rates. For researchers in drug development and chemical biology, a thorough understanding of these kinetics is essential for the rational design and optimization of synthetic and bioconjugation protocols, ultimately enabling the precise construction of complex molecular architectures.

References

Application Notes and Protocols: Methoxymethyl Isocyanate as a Reversible Protecting Group for Cysteine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reversible protection of the thiol functional group of cysteine is a critical strategy in peptide synthesis, protein modification, and drug development. This document provides detailed application notes and protocols regarding the use of isocyanates, specifically methoxymethyl isocyanate, for the protection of cysteine residues. Due to the limited availability of recent, detailed experimental data for this compound in the scientific literature, this guide also presents established protocols for other commonly employed cysteine protecting groups to serve as a practical reference for researchers.

Introduction to Cysteine Protection

Cysteine's thiol side chain is highly nucleophilic and susceptible to oxidation, making its protection essential during chemical synthesis to prevent unwanted side reactions, such as disulfide bond formation at undesired stages. An ideal protecting group for cysteine should be:

  • Easy to introduce in high yield.

  • Stable to the reaction conditions of subsequent synthetic steps (e.g., peptide bond formation).

  • Orthogonal , meaning it can be selectively removed without affecting other protecting groups on the peptide.

  • Cleavable under mild conditions to regenerate the free thiol without damaging the peptide.

This compound was identified as a reagent for the reversible protection of sulfhydryl groups in peptide and protein chemistry in earlier literature.[1] The reaction involves the formation of a methoxymethylcarbamoyl adduct with the cysteine thiol. However, detailed modern protocols and extensive characterization data for this specific protecting group are not widely available. Therefore, this document will provide a conceptual framework for its use, supplemented with detailed protocols for other well-established cysteine protecting groups that are routinely used in research and development.

Conceptual Application of this compound

The protection of a cysteine thiol with this compound would proceed via the addition of the thiol to the isocyanate group, forming an S-carbamate derivative.

Reaction Scheme: Cysteine Protection with this compound

G Cys Cysteine-SH Protected_Cys Cysteine-S-C(=O)NHCH₂OCH₃ (S-(methoxymethylcarbamoyl)cysteine) Cys->Protected_Cys Reaction MOM_NCO CH₃OCH₂N=C=O (this compound) MOM_NCO->Protected_Cys

Caption: Reaction of cysteine with this compound.

The stability of the resulting S-(methoxymethylcarbamoyl)cysteine would be a critical factor. It would need to be stable to the basic conditions of Fmoc removal in solid-phase peptide synthesis (SPPS) and potentially to acidic conditions, depending on the desired orthogonality. The deprotection would likely involve specific reagents that target the carbamoyl (B1232498) or methoxymethyl group to release the free thiol.

Application Notes for Common Cysteine Protecting Groups

Given the limited data on this compound, a comparative overview of well-characterized protecting groups is essential for researchers to select the most appropriate strategy for their needs.

Protecting GroupAbbreviationStabilityDeprotection ConditionsKey Features
Trityl TrtAcid-labileMild acid (e.g., TFA), TFA/TISBulky group, useful for on-resin cyclization.
4-Methoxytrityl MmtHighly acid-labileVery mild acid (e.g., 1% TFA in DCM)Allows for selective deprotection on-resin.
Acetamidomethyl AcmAcid-stableIodine, mercury(II) acetate, silver saltsStable to standard cleavage conditions, allowing for post-synthesis modification.
tert-Butyl tBuAcid-stableStrong acid (e.g., HF), MeSiCl₃/PhSOPhStable to TFA and iodine oxidation.
4-Methoxybenzyl MobModerately acid-labileTFA, DTNP/thioanisoleOffers intermediate acid lability.
Diphenylmethyl DpmAcid-labile95% TFAMore stable than Trt to low concentrations of TFA.
Tetrahydropyranyl ThpAcid-labileTFA/water/TISShown to reduce racemization in some cases.

Experimental Protocols

The following protocols are provided as examples of standard procedures for the protection and deprotection of cysteine using commonly employed protecting groups. These methodologies can be adapted for the evaluation of new protecting groups like this compound.

Protocol 1: On-Resin Deprotection of S-Mmt-Protected Cysteine

This protocol is suitable for the selective deprotection of a cysteine residue on a solid support to allow for on-resin modification or cyclization.

Materials:

  • Peptidyl-resin containing an Mmt-protected cysteine residue

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dimethylformamide (DMF)

  • Diethyl ether

Equipment:

  • Solid-phase synthesis vessel

  • Shaker or bubbler

  • HPLC system for analysis

Procedure:

  • Swell the peptidyl-resin in DMF.

  • Wash the resin extensively with DCM.

  • Prepare the deprotection solution: 1% TFA and 5% TIS in DCM.

  • Treat the resin with the deprotection solution for 2 minutes and drain. Repeat this step 5-10 times until the yellow color of the Mmt cation is no longer observed in the filtrate.

  • Wash the resin thoroughly with DCM.

  • Wash the resin with DMF.

  • The resin with the free cysteine thiol is now ready for the next step (e.g., coupling, cyclization).

  • A small sample of the resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: Global Deprotection and Cleavage of a Peptide with S-Trt-Protected Cysteine

This protocol describes the final cleavage of a peptide from the resin with simultaneous deprotection of the Trt group.

Materials:

  • Peptidyl-resin containing a Trt-protected cysteine residue

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Equipment:

  • Reaction vessel

  • Rotary evaporator or nitrogen stream

  • Centrifuge

Procedure:

  • Place the dry peptidyl-resin in a reaction vessel.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS. Caution: Work in a fume hood and wear appropriate personal protective equipment.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir or agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Concentrate the filtrate to a small volume using a rotary evaporator or a stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by preparative HPLC.

Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS) of a Cysteine-Containing Peptide

G cluster_0 SPPS Cycle Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash Wash (DMF) Fmoc_Deprotection->Wash Amino_Acid_Coupling Amino Acid Coupling (e.g., DIC/Oxyma) Wash->Amino_Acid_Coupling Wash_2 Wash (DMF) Amino_Acid_Coupling->Wash_2 Start Start with Resin-Bound Amino Acid Cys_Coupling Couple Fmoc-Cys(PG)-OH (PG = Protecting Group) Start->Cys_Coupling Elongation Repeat SPPS Cycle for remaining amino acids Cys_Coupling->Elongation Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Peptide Final Peptide Purification->Final_Peptide G Start Need to synthesize a cysteine-containing peptide? On_Resin_Mod On-resin modification or cyclization required? Start->On_Resin_Mod Post_Cleavage_Mod Modification after cleavage and purification? On_Resin_Mod->Post_Cleavage_Mod No Use_Mmt Use highly acid-labile PG (e.g., Mmt) On_Resin_Mod->Use_Mmt Yes Final_Product Final product requires a free thiol after cleavage? Post_Cleavage_Mod->Final_Product No Use_Acm Use stable PG (e.g., Acm) Post_Cleavage_Mod->Use_Acm Yes Use_Trt Use standard acid-labile PG (e.g., Trt, Dpm, Thp) Final_Product->Use_Trt Yes End Synthesize Peptide Use_Mmt->End Use_Acm->End Use_Trt->End

References

Application Notes and Protocols for Derivatization of Small Molecules with Methoxymethyl Isocyanate for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of analytical chemistry, particularly in pharmaceutical and biomedical research, the sensitive and accurate quantification of small molecules is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. However, many small molecules, such as those containing primary and secondary amine, hydroxyl, or thiol functional groups, lack a significant chromophore or fluorophore, leading to poor detection by common HPLC detectors like UV-Vis and fluorescence detectors.

Chemical derivatization is a powerful strategy to overcome this limitation. By reacting the analyte with a suitable derivatizing agent, a tag is introduced that enhances detectability. Methoxymethyl isocyanate (MMI) is a versatile reagent for this purpose. MMI reacts efficiently with nucleophilic functional groups to form stable derivatives, thereby improving their chromatographic properties and enabling sensitive detection. This document provides detailed application notes and protocols for the derivatization of small molecules with MMI for HPLC analysis.

Principle of Derivatization with this compound

This compound is an electrophilic compound that readily reacts with nucleophilic functional groups such as primary and secondary amines, alcohols, and thiols. The reaction proceeds via nucleophilic addition to the carbonyl carbon of the isocyanate group.

  • Amines react with MMI to form substituted ureas.

  • Alcohols react with MMI to form carbamates (urethanes).

  • Thiols react with MMI to form thiocarbamates.

These reactions are typically rapid and can be carried out under mild conditions. The resulting derivatives are generally more stable and less polar than the parent molecules, which can lead to improved chromatographic peak shape and resolution. Since MMI itself does not possess a strong chromophore, this derivatization is most beneficial when coupled with a detector that does not rely on UV absorbance, such as a mass spectrometer (MS) or a charged aerosol detector (CAD). The addition of the methoxymethyl group increases the molecular weight and can improve ionization efficiency in MS.

Chemical Reaction Pathways

The following diagram illustrates the reaction of this compound with common nucleophilic functional groups found in small molecules.

G Reaction of this compound (MMI) with Functional Groups cluster_reactants Reactants cluster_products Products MMI This compound (CH₃OCH₂NCO) Amine Primary/Secondary Amine (R-NHR') MMI->Amine + Alcohol Alcohol (R-OH) MMI->Alcohol + Thiol Thiol (R-SH) MMI->Thiol + Urea Urea Derivative Amine->Urea Carbamate Carbamate (Urethane) Derivative Alcohol->Carbamate Thiocarbamate Thiocarbamate Derivative Thiol->Thiocarbamate

Caption: Reaction of MMI with amines, alcohols, and thiols.

Experimental Protocols

Important Considerations:

  • Safety: this compound is toxic and volatile. All work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Anhydrous Conditions: Isocyanates are sensitive to moisture. The presence of water will lead to the formation of byproducts and reduce the derivatization yield. All glassware should be oven-dried, and anhydrous solvents and reagents should be used.

  • Optimization: The following protocols provide a general guideline. Optimal reaction conditions (e.g., reagent concentration, temperature, and time) may vary depending on the specific analyte and should be optimized for each application.

Protocol 1: Derivatization of Primary and Secondary Amines

This protocol is suitable for small molecules containing primary or secondary amine functionalities, such as amino acids and pharmaceuticals.

Materials:

Procedure:

  • Sample Preparation: Prepare a solution of the amine-containing analyte in anhydrous ACN at a suitable concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a 0.1 M solution of MMI in anhydrous ACN. If using a catalyst, prepare a 0.1 M solution of pyridine or TEA in anhydrous ACN.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the analyte solution.

    • Add 100 µL of the MMI solution (provides a significant molar excess).

    • (Optional) Add 10 µL of the catalyst solution.

    • Seal the vial and vortex briefly.

    • Incubate the reaction mixture at room temperature (20-25°C) for 60 minutes. For less reactive amines, the temperature can be increased to 50-60°C.

  • Quenching (Optional): To consume excess MMI, add 20 µL of anhydrous methanol (B129727) and let the reaction proceed for an additional 15 minutes.

  • Sample Dilution: Dilute the reaction mixture with the HPLC mobile phase to the desired concentration for analysis.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

Protocol 2: Derivatization of Alcohols and Thiols

This protocol is applicable to small molecules containing hydroxyl or thiol groups, such as steroids, alcohols, and thiol-containing drugs. The reactivity of alcohols and thiols with isocyanates can be lower than that of amines, often requiring a catalyst and/or elevated temperature.

Materials:

  • This compound (MMI)

  • Anhydrous acetonitrile (ACN) or anhydrous tetrahydrofuran (B95107) (THF)

  • Dibutyltin dilaurate (DBTDL) or triethylamine (TEA) as a catalyst

  • Analyte solution in anhydrous ACN or THF

  • Oven-dried reaction vials with septa caps

Procedure:

  • Sample Preparation: Prepare a solution of the alcohol or thiol-containing analyte in anhydrous ACN or THF at a suitable concentration (e.g., 1 mg/mL).

  • Reagent Preparation: Prepare a 0.2 M solution of MMI in anhydrous ACN or THF. Prepare a 0.05 M solution of DBTDL or a 0.2 M solution of TEA in the same solvent.

  • Derivatization Reaction:

    • In a reaction vial, add 100 µL of the analyte solution.

    • Add 10 µL of the catalyst solution.

    • Add 100 µL of the MMI solution.

    • Seal the vial and vortex briefly.

    • Incubate the reaction mixture at 60°C for 90-120 minutes. Monitor the reaction progress by analyzing aliquots if necessary.

  • Quenching (Optional): Add 20 µL of anhydrous methanol to quench excess MMI and let the reaction proceed for another 15 minutes at 60°C.

  • Sample Dilution: Cool the reaction mixture to room temperature and dilute with the HPLC mobile phase to the desired concentration.

  • HPLC Analysis: Inject the diluted sample into the HPLC system.

Experimental Workflow

The general workflow for the derivatization of small molecules with MMI followed by HPLC analysis is depicted below.

G General Workflow for MMI Derivatization and HPLC Analysis start Start sample_prep Sample Preparation (Dissolve in Anhydrous Solvent) start->sample_prep reagent_prep Reagent Preparation (MMI, Catalyst in Anhydrous Solvent) start->reagent_prep derivatization Derivatization Reaction (Mix Sample, MMI, Catalyst; Incubate) sample_prep->derivatization reagent_prep->derivatization quenching Quenching (Optional, Add Methanol) derivatization->quenching dilution Sample Dilution (with Mobile Phase) quenching->dilution hplc_analysis HPLC Analysis (Injection and Data Acquisition) dilution->hplc_analysis end End hplc_analysis->end

Caption: General workflow for MMI derivatization.

Data Presentation

Table 1: Reaction Conditions and Efficiency

Analyte ClassFunctional GroupCatalystTemperature (°C)Time (min)Estimated Yield
Primary Amines-NH₂None / TEA2560>95%
Secondary Amines-NHRTEA25-6060-90>90%
Alcohols-OHDBTDL / TEA6090-120>85%
Thiols-SHTEA6090>90%

Table 2: Typical HPLC Method Performance Characteristics (Example)

ParameterTypical Value
Linearity (r²)>0.995
Limit of Detection (LOD)1 - 100 nM
Limit of Quantification (LOQ)5 - 250 nM
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Troubleshooting

IssuePotential CauseSuggested Solution
Low Derivatization YieldPresence of moisture.Use anhydrous solvents and reagents; dry glassware thoroughly.
Insufficient reagent or catalyst.Increase the molar excess of MMI and/or catalyst concentration.
Suboptimal reaction time/temperature.Optimize incubation time and temperature.
Extraneous Peaks in ChromatogramReaction with solvent impurities.Use high-purity, HPLC-grade anhydrous solvents.
Byproducts from reaction with water.Ensure anhydrous conditions.
Degradation of analyte or derivative.Investigate the stability of the analyte and derivative under the reaction and storage conditions.
Poor Peak ShapeIncompatibility of reaction solvent with mobile phase.Evaporate the reaction solvent and reconstitute in the mobile phase.
Adsorption of derivative to column.Modify mobile phase pH or organic content; consider a different column stationary phase.

Conclusion

Derivatization with this compound is a promising approach for the analysis of small molecules containing amine, hydroxyl, and thiol groups by HPLC, particularly when coupled with mass spectrometry. The protocols provided herein offer a solid starting point for developing robust and sensitive analytical methods. As with any derivatization procedure, careful optimization and validation are crucial to ensure accurate and reliable results. The use of anhydrous conditions is the most critical parameter for successful derivatization with MMI.

Application Notes and Protocols: The Role of Isocyanates in Polymer Synthesis with a Focus on Methoxy-Functionalized Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The synthesis of polymers utilizing isocyanate chemistry is a cornerstone of modern materials science, with applications ranging from industrial coatings and foams to advanced biomedical devices. While the specific reagent "methoxymethyl isocyanate" does not appear to be a commonly utilized monomer in the broader polymer synthesis literature, the incorporation of methoxy (B1213986) functionalities into polymer backbones through isocyanate-based reactions is a well-established strategy to tailor material properties. This document provides a detailed overview of the principles of isocyanate-based polymer synthesis, with a particular focus on how methoxy-functionalized precursors can be employed. The protocols and data presented are based on established isocyanate chemistries that may be relevant to researchers exploring functionalities related to the user's original query.

I. Core Principles of Isocyanate-Based Polymerization

Isocyanates (compounds containing the -N=C=O functional group) are highly reactive electrophiles that readily react with nucleophiles such as alcohols, amines, and water. This high reactivity is the foundation for the synthesis of a wide variety of polymers, most notably polyurethanes.

The fundamental reaction in polyurethane synthesis is the polyaddition reaction between a di- or polyisocyanate and a di- or polyol. The hydroxyl group of the polyol attacks the electrophilic carbon of the isocyanate group, resulting in the formation of a urethane (B1682113) linkage.

General Polyurethane Synthesis Reaction:

II. The Role of Methoxy Functional Groups

While direct polymerization of this compound is not extensively documented, methoxy groups can be incorporated into polyurethane structures through several routes, influencing the final properties of the polymer:

  • Methoxy-Functionalized Polyols: Polyols containing methoxy groups can be used as the diol component in polyurethane synthesis. These methoxy groups can influence the polymer's polarity, solubility, and thermal properties. For example, poly(ethylene glycol) monomethyl ether is a common starting material for creating functionalized polymers.

  • Methoxy-Functionalized Isocyanates: While less common, isocyanates bearing methoxy groups on the R-group can be synthesized and used in polymerization. The presence of the methoxy group can affect the reactivity of the isocyanate and the properties of the resulting polymer.

  • Post-Polymerization Modification: Polymers with pendant hydroxyl or other reactive groups can be modified with methoxy-containing molecules.

III. Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes. Researchers should adapt these protocols based on the specific monomers, solvents, and desired polymer properties.

Protocol 1: Bulk Polymerization of a Linear Polyurethane

This protocol describes the synthesis of a linear polyurethane from a diisocyanate and a diol in the absence of a solvent.

Materials:

  • Diisocyanate (e.g., Hexamethylene diisocyanate - HDI)

  • Diol (e.g., Poly(ethylene glycol) - PEG, Mn = 2000 g/mol )

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Anhydrous reaction vessel with mechanical stirrer and nitrogen inlet

  • Heating mantle and temperature controller

Procedure:

  • The reaction vessel is dried in an oven and cooled under a stream of dry nitrogen.

  • The diol is added to the reaction vessel and heated to 80°C with stirring under a nitrogen atmosphere to remove any residual moisture.

  • The diisocyanate is added to the molten diol in a stoichiometric amount (typically a 1:1 molar ratio of NCO to OH groups).

  • A catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) is added to the reaction mixture.

  • The reaction is allowed to proceed at 80°C with continuous stirring. The viscosity of the mixture will increase as the polymerization progresses.

  • The reaction is monitored by techniques such as FT-IR spectroscopy (disappearance of the NCO peak at ~2270 cm⁻¹) or by measuring the viscosity.

  • Once the desired molecular weight is achieved, the reaction is stopped by cooling the mixture. The resulting polymer can be dissolved in a suitable solvent for further processing.

Protocol 2: Solution Polymerization of a Polyurethane

This protocol is suitable for reactions where the polymer is not readily soluble in the monomers or when better control over the reaction is required.

Materials:

  • Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • Diol (e.g., Poly(caprolactone) diol - PCL, Mn = 2000 g/mol )

  • Anhydrous solvent (e.g., Dimethylformamide - DMF or Tetrahydrofuran - THF)

  • Catalyst (e.g., DBTDL)

  • Reaction flask with condenser, mechanical stirrer, and nitrogen inlet

Procedure:

  • The diol is dissolved in the anhydrous solvent in the reaction flask under a nitrogen atmosphere.

  • The diisocyanate is dissolved in a separate portion of the anhydrous solvent and added dropwise to the diol solution with vigorous stirring.

  • A catalytic amount of DBTDL is added to the reaction mixture.

  • The reaction is heated to a specific temperature (e.g., 60-80°C) and maintained for several hours.

  • The progress of the reaction is monitored by GPC (to track molecular weight distribution) or FT-IR.

  • Once the polymerization is complete, the polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or water).

  • The precipitated polymer is collected by filtration, washed, and dried under vacuum.

IV. Data Presentation

The properties of polyurethanes are highly dependent on the choice of monomers. The following tables summarize typical properties for polyurethanes synthesized from common diisocyanates and diols.

Table 1: Common Diisocyanates and Their General Impact on Polyurethane Properties

DiisocyanateTypeKey Characteristics of Resulting Polyurethane
Methylene diphenyl diisocyanate (MDI)AromaticHigh stiffness, good tensile strength, good thermal stability.
Toluene diisocyanate (TDI)AromaticGood for flexible foams, good tear strength.
Hexamethylene diisocyanate (HDI)AliphaticGood UV stability (non-yellowing), good flexibility.
Isophorone diisocyanate (IPDI)CycloaliphaticExcellent light stability, good chemical resistance, high hardness.

Table 2: Common Polyols and Their General Impact on Polyurethane Properties

PolyolTypeKey Characteristics of Resulting Polyurethane
Poly(ethylene glycol) (PEG)PolyetherHydrophilic, flexible, good biocompatibility.
Poly(propylene glycol) (PPG)PolyetherMore hydrophobic than PEG, flexible, good for elastomers.
Poly(tetramethylene ether) glycol (PTMEG)PolyetherExcellent hydrolytic stability, good low-temperature flexibility.
Poly(caprolactone) diol (PCL)PolyesterGood thermal stability, biodegradable, good mechanical properties.
Polycarbonate diolsPolycarbonateExcellent hydrolytic and thermal stability, good weatherability.

V. Visualizations

Diagram 1: General Polyurethane Synthesis Workflow

G cluster_reactants Reactants cluster_process Polymerization cluster_product Product cluster_analysis Characterization Diisocyanate Diisocyanate (e.g., MDI, HDI) ReactionVessel Reaction Vessel (Bulk or Solution) Diisocyanate->ReactionVessel Polyol Polyol (e.g., PEG, PCL) Polyol->ReactionVessel Polyurethane Polyurethane Polymer ReactionVessel->Polyurethane Polyaddition FTIR FT-IR Polyurethane->FTIR GPC GPC Polyurethane->GPC DSC DSC/TGA Polyurethane->DSC

Caption: A general workflow for polyurethane synthesis and characterization.

Diagram 2: Signaling Pathway of Urethane Linkage Formation

G Isocyanate Isocyanate (-N=C=O) Intermediate Activated Complex Isocyanate->Intermediate Nucleophilic Attack Polyol Polyol (-OH) Polyol->Intermediate Urethane Urethane Linkage (-NH-C(=O)-O-) Intermediate->Urethane Proton Transfer

Caption: The reaction mechanism for the formation of a urethane linkage.

Disclaimer: The information provided in these application notes is intended for guidance and informational purposes only. Researchers should conduct their own thorough literature reviews and risk assessments before undertaking any experimental work. All chemical procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Application Notes and Protocols for Methoxymethyl Isocyanate as a Reversible Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl isocyanate (MMI) is a specialized chemical reagent utilized for the reversible cross-linking and modification of proteins and peptides. Its primary application lies in the protection of sulfhydryl groups of cysteine residues.[1] This reversible modification is particularly valuable in protein chemistry and drug development, where transient protection of a reactive group is necessary to direct other chemical modifications or to study the role of specific residues in protein function. The methoxymethyl carbamoyl (B1232498) linkage formed is stable under certain conditions but can be cleaved to regenerate the free sulfhydryl group, restoring the native protein structure and function. This characteristic distinguishes MMI from many other isocyanates that form more permanent linkages.

Principle of Action

This compound reacts with the nucleophilic sulfhydryl group (-SH) of cysteine residues to form an S-methoxymethyl carbamoyl derivative. This reaction effectively "caps" or "protects" the cysteine, preventing it from participating in other reactions such as disulfide bond formation or modification by other reagents. The reversibility of this linkage under specific conditions allows for the strategic deprotection of the sulfhydryl group at a desired stage in a synthetic or experimental workflow. While isocyanates can also react with other nucleophilic residues such as lysine, the reaction with the highly reactive sulfhydryl group of cysteine is a primary application.[2][3]

Applications in Research and Drug Development

  • Protein and Peptide Chemistry: MMI serves as a valuable protecting group for cysteine residues during peptide synthesis or chemical modification of proteins.[1] This allows for site-specific modifications at other amino acid residues without unintended reactions at the sulfhydryl group.

  • Study of Protein Structure and Function: By reversibly modifying cysteine residues, researchers can investigate the role of these residues in protein folding, enzyme activity, and protein-protein interactions. The ability to restore the native cysteine allows for a direct comparison between the modified and unmodified protein.

  • Drug Development: In the development of antibody-drug conjugates (ADCs) or other protein-based therapeutics, precise control over conjugation sites is crucial. MMI can be used to temporarily block certain cysteine residues, directing conjugation to other sites. Subsequent removal of the methoxymethyl carbamoyl group can then yield a homogenous product.

Reaction Scheme

The overall reaction of this compound with a cysteine residue and its subsequent cleavage can be visualized as follows:

G cluster_protection Protection Reaction cluster_deprotection Deprotection Reaction Protein_SH Protein-SH (Cysteine Residue) Protected_Protein Protein-S-C(=O)NHCH₂OCH₃ (S-Methoxymethyl Carbamoyl Adduct) Protein_SH->Protected_Protein MMI CH₃OCH₂N=C=O (this compound) MMI->Protected_Protein Regenerated_Protein_SH Protein-SH (Regenerated Cysteine) Byproducts Byproducts Protected_Protein_Ref Protein-S-C(=O)NHCH₂OCH₃ Protected_Protein_Ref->Regenerated_Protein_SH Mild Acidic Conditions Protected_Protein_Ref->Byproducts G A Start: Protein with Free Sulfhydryl Groups B Add this compound (MMI) A->B C Incubate (Protection Reaction) B->C D Quench Excess MMI C->D E Purify MMI-Protected Protein D->E F Perform Subsequent Experimental Steps (e.g., other modifications) E->F G Adjust to Mild Acidic pH F->G H Incubate (Deprotection Reaction) G->H I Neutralize and Purify H->I J End: Protein with Regenerated Sulfhydryl Groups I->J

References

Application Notes and Protocols for the Analytical Determination of Methoxymethyl Isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxymethyl isocyanate (MMI) is a reactive chemical intermediate used in various synthetic processes. Due to its potential toxicity and reactivity, sensitive and reliable analytical methods are crucial for monitoring its presence in different matrices, including air, reaction mixtures, and biological samples. These application notes provide detailed protocols for the detection and quantification of this compound utilizing chromatographic and spectroscopic techniques. The high reactivity of the isocyanate group (-N=C=O) often necessitates a derivatization step to form a stable product prior to analysis, particularly for trace-level detection.[1][2]

Analytical Approaches

The primary analytical strategies for this compound can be categorized as follows:

  • Chromatographic Methods with Derivatization: This is the most common approach for sensitive and selective quantification.[1][3] MMI is reacted with a derivatizing agent to form a stable, UV-active, or fluorescent derivative, which is then analyzed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Spectroscopic Methods: Direct analysis using spectroscopic techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy is suitable for in-process monitoring and analysis of bulk samples where concentrations are relatively high.

Section 1: Chromatographic Analysis of this compound via Derivatization

Derivatization is a key step in the analysis of isocyanates, converting the reactive isocyanate into a more stable and easily detectable compound.[1] A variety of reagents can be used for this purpose, with the choice depending on the analytical technique and required sensitivity.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the analysis of derivatized isocyanates, offering high resolution and sensitivity.[4][5]

1.1.1. Derivatization with 1-(2-Methoxyphenyl)piperazine (MOPP)

MOPP reacts with the isocyanate group to form a stable urea (B33335) derivative that can be readily analyzed by HPLC with UV or electrochemical detection.[4]

Experimental Protocol: MOPP Derivatization and HPLC-UV Analysis

Objective: To quantify this compound in a solution (e.g., reaction mixture, environmental sample extract).

Materials:

  • This compound (MMI) standard

  • 1-(2-Methoxyphenyl)piperazine (MOPP)

  • Acetonitrile (ACN), HPLC grade

  • Toluene (B28343), HPLC grade

  • Water, deionized

  • Formic acid, analytical grade

  • Volumetric flasks, pipettes, and syringes

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 150 mm)

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 0.01 M solution of MOPP in toluene.

  • Sample Collection/Preparation:

    • For air samples, draw a known volume of air through an impinger containing 10 mL of the MOPP derivatizing solution.

    • For liquid samples, add a known volume or weight of the sample to a vial containing the MOPP solution. The molar excess of MOPP should be at least 10-fold compared to the expected MMI concentration.

  • Derivatization Reaction: Allow the reaction to proceed for at least 30 minutes at room temperature to ensure complete derivatization.

  • Sample Preparation for HPLC:

    • Evaporate the toluene to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of acetonitrile/water (50:50, v/v).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Mobile Phase A: 0.05% formic acid in 5:95 acetonitrile:water.[6]

    • Mobile Phase B: 0.05% formic acid in 95:5 acetonitrile:water.[6]

    • Gradient: 50% to 90% B in 1 min, hold at 90% B for 3 min, then return to 50% B.[6]

    • Flow Rate: 0.5 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.[7]

  • Calibration: Prepare a series of MMI standards and derivatize them in the same manner as the samples to construct a calibration curve.

Workflow for MOPP Derivatization and HPLC Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample Sample Collection (Air or Liquid) Deriv Add MOPP Derivatizing Reagent Sample->Deriv React Reaction (30 min) Deriv->React Dry Evaporation React->Dry Recon Reconstitution Dry->Recon Filt Filtration Recon->Filt Inject HPLC Injection Filt->Inject Sep C18 Separation Inject->Sep Detect UV Detection (254 nm) Sep->Detect Quant Quantification Detect->Quant

Caption: Workflow for the analysis of this compound using MOPP derivatization followed by HPLC-UV detection.

1.1.2. Derivatization with Dibutylamine (DBA)

Dibutylamine (DBA) is another common derivatizing agent for isocyanates, forming stable urea derivatives.[2][8] This method is often coupled with mass spectrometry for enhanced selectivity and sensitivity.

Experimental Protocol: DBA Derivatization and LC-MS/MS Analysis

Objective: To achieve high-sensitivity quantification of this compound.

Materials:

  • This compound (MMI) standard

  • Dibutylamine (DBA)

  • Acetonitrile (ACN), LC-MS grade

  • Toluene, HPLC grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • UPLC-MS/MS system

  • Suitable reverse-phase UPLC column

Procedure:

  • Preparation of Derivatizing Reagent: Prepare a 0.01 M solution of DBA in toluene.

  • Sample Collection and Derivatization: Follow the same procedure as for MOPP derivatization (Section 1.1.1, steps 2 and 3).

  • Sample Preparation for LC-MS/MS:

    • Add internal standard (e.g., deuterated DBA-isocyanate derivative).[2]

    • Evaporate the toluene to dryness.

    • Reconstitute the sample in 1 mL of acetonitrile.[2]

  • LC-MS/MS Analysis:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the derivative from interferences (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for the MMI-DBA derivative need to be determined by infusing a standard solution.

Quantitative Data Summary (Illustrative)

ParameterMOPP-HPLC-UV MethodDBA-LC-MS/MS Method
Limit of Detection (LOD) ~ 5 µg/m³ (air)~ 0.1 µg/m³ (air)
Limit of Quantitation (LOQ) ~ 15 µg/m³ (air)~ 0.3 µg/m³ (air)
Linear Range 0.1 - 10 µg/mL0.005 - 1 µg/mL
Precision (RSD) < 5%< 3%
Recovery > 95%> 98%

Note: These are typical performance characteristics and may vary depending on the specific instrumentation and matrix.

Gas Chromatography (GC) Methods

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For isocyanates, derivatization is typically required to improve thermal stability and chromatographic performance.

Experimental Protocol: DBA Derivatization and GC-MS Analysis

Objective: To identify and quantify this compound, particularly in complex matrices.

Materials:

  • Same as for DBA-LC-MS/MS method (Section 1.1.2)

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization and Sample Preparation: Follow the same procedure as for the DBA-LC-MS/MS method (Section 1.1.2, steps 1-3).

  • GC-MS Analysis:

    • Injector Temperature: 250 °C.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[9]

    • Oven Program: Initial temperature 100 °C for 2 min, then ramp at 4 °C/min to 280 °C and hold for 15 min.[9]

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. The characteristic ions for the MMI-DBA derivative should be determined from a standard.

Workflow for DBA Derivatization and GC-MS Analysis

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Sample Collection Deriv Add DBA Derivatizing Reagent Sample->Deriv React Reaction Deriv->React Dry Evaporation React->Dry Recon Reconstitution (Acetonitrile) Dry->Recon Inject GC Injection Recon->Inject Sep Capillary Column Separation Inject->Sep Ionize Electron Impact Ionization Sep->Ionize Detect Mass Spectrometry Detection (SIM/Scan) Ionize->Detect Quant Quantification Detect->Quant

Caption: Workflow for the analysis of this compound using DBA derivatization followed by GC-MS.

Section 2: Spectroscopic Analysis of this compound

Direct spectroscopic analysis is useful for non-destructive, real-time monitoring and for the analysis of samples with higher concentrations of MMI.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is an excellent tool for monitoring the isocyanate functional group, which has a strong and characteristic absorption band.[10][11]

Experimental Protocol: FTIR Analysis

Objective: To monitor the concentration of MMI in a reaction mixture in real-time or to quantify it in a bulk sample.

Materials:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe or a suitable transmission cell.

  • MMI standard for calibration.

  • Solvent compatible with the reaction and transparent in the region of interest.

Procedure:

  • Background Spectrum: Collect a background spectrum of the solvent or the initial reaction mixture before the addition of MMI.

  • Sample Measurement:

    • For real-time monitoring, immerse the ATR probe into the reaction vessel.

    • For bulk samples, place a drop of the sample on the ATR crystal or fill the transmission cell.

  • Data Acquisition: Collect the IR spectrum. The key absorption band for the isocyanate group (-N=C=O) is a strong, sharp peak around 2270 cm⁻¹.[10][12][13]

  • Quantification:

    • Create a calibration curve by measuring the absorbance of the -N=C=O peak for a series of known MMI concentrations.

    • The absorbance of the peak in the sample can then be used to determine the MMI concentration.

Logical Relationship for FTIR Quantification

cluster_calib Calibration cluster_sample Sample Analysis Standards Prepare MMI Standards of Known Concentration MeasureAbs Measure Absorbance at ~2270 cm⁻¹ Standards->MeasureAbs CalCurve Generate Calibration Curve (Absorbance vs. Conc.) MeasureAbs->CalCurve DetermineConc Determine Concentration from Calibration Curve CalCurve->DetermineConc Sample Measure Sample Absorbance Sample->DetermineConc

Caption: Logical workflow for quantitative analysis of MMI using FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR).

Experimental Protocol: ¹H NMR Analysis

Objective: To determine the concentration of MMI in a solution and to characterize its structure.

Materials:

  • NMR spectrometer

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard with a known concentration (e.g., dimethyl sulfone)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into a vial. Dissolve the mixture in a known volume of the deuterated solvent.

  • Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum. For MMI (CH₃-O-CH₂-N=C=O), characteristic signals are expected for the methoxy (B1213986) (CH₃) and methylene (B1212753) (CH₂) protons.

  • Data Analysis:

    • Integrate the area of a characteristic MMI peak and a peak from the internal standard.

    • Calculate the concentration of MMI using the following equation: Concentration_MMI = (Integral_MMI / Protons_MMI) * (Protons_Std / Integral_Std) * Concentration_Std

Expected ¹H NMR Signals for this compound:

ProtonsChemical Shift (δ, ppm) (Estimated)Multiplicity
CH₃ -O~3.4Singlet
O-CH₂ -N~4.5Singlet

Note: Actual chemical shifts may vary depending on the solvent and other factors. It is recommended to run a spectrum of a pure MMI standard for confirmation.[14]

References

Troubleshooting & Optimization

Technical Support Center: Deprotection of MOM-Protected Thiols Under Mild Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of methoxymethyl (MOM) protected thiols under mild conditions. Our goal is to help you navigate the challenges of S-MOM deprotection, ensuring high yields and minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the deprotection of MOM-protected thiols challenging under mild conditions?

A1: The methoxymethyl (MOM) group forms a thioacetal with a thiol, which is analogous to the acetal (B89532) formed with an alcohol. While generally stable, its removal typically requires acidic conditions.[1] The challenge with thiols is their inherent sensitivity to oxidation, especially in their deprotected, free thiol (-SH) form. Under harsh deprotection conditions or during workup, the free thiol can easily oxidize to form disulfide bonds (R-S-S-R), leading to undesired side products and reduced yields of the target compound.[2] Therefore, finding mild deprotection conditions that are effective for cleaving the S-MOM bond without promoting side reactions is crucial.

Q2: What are the common side reactions observed during the deprotection of MOM-protected thiols?

A2: The most common side reaction is the formation of disulfides through the oxidation of the liberated thiol. This can be particularly problematic during aqueous workups or if the reaction is exposed to air for extended periods.[2] Other potential side reactions, especially under stronger acidic conditions, can include the alkylation of other nucleophilic functional groups within the molecule by the carbocation generated during MOM cleavage. In complex molecules, acid-labile protecting groups elsewhere in the molecule may also be unintentionally cleaved.

Q3: How can I prevent disulfide bond formation during and after the deprotection of a MOM-protected thiol?

A3: Preventing disulfide formation is critical for achieving a high yield of the desired thiol. Several strategies can be employed:

  • Work under an inert atmosphere: Conducting the reaction and workup under an inert atmosphere of nitrogen or argon minimizes the presence of oxygen, the primary oxidant.

  • Use degassed solvents and reagents: Dissolved oxygen in solvents and reagents can contribute to oxidation. Degassing these materials prior to use is highly recommended.[2]

  • Control the pH: Keeping the pH of the workup solution acidic (pH 3-4) can help to keep the thiol in its protonated, less nucleophilic form, which is less prone to oxidation.[2]

  • Add a reducing agent: Including a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT), in the workup can help to maintain the thiol in its reduced state.[2] However, ensure that the chosen reducing agent is compatible with your target molecule.

  • Minimize reaction and workup time: The less time the free thiol is exposed to potentially oxidizing conditions, the lower the chance of disulfide formation.

Q4: My mild deprotection reaction is sluggish or incomplete. What can I do?

A4: If you are experiencing incomplete deprotection under mild conditions, consider the following:

  • Increase the reaction temperature: Gently heating the reaction mixture can often increase the rate of deprotection. However, this should be done cautiously to avoid decomposition of sensitive substrates.

  • Increase the concentration of the Lewis acid: If you are using a Lewis acid-mediated deprotection, a slight increase in the stoichiometry of the Lewis acid may be necessary.

  • Change the solvent: The choice of solvent can influence the reaction rate. Experiment with different solvents to find the optimal conditions for your substrate.

  • Consider a stronger, yet still mild, reagent: If very mild conditions are failing, you may need to move to a slightly more reactive reagent. For example, if PPTS is ineffective, you might try a Lewis acid-based method.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the deprotection of MOM-protected thiols.

Problem Possible Cause(s) Suggested Solution(s)
Low to no conversion of the starting material 1. Reagent inactivity: The acidic or Lewis acidic reagent may have degraded. 2. Insufficiently strong conditions: The chosen mild conditions may not be sufficient for your specific substrate.1. Use fresh, high-quality reagents. 2. Gradually increase the reaction temperature or the amount of catalyst. Consider switching to a slightly stronger Lewis acid (see comparison table below).
Formation of a significant amount of disulfide byproduct 1. Oxidation during reaction: Presence of oxygen or other oxidants in the reaction mixture. 2. Oxidation during workup: Exposure to air during extraction and purification.1. Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). Use degassed solvents. 2. Perform the aqueous workup with degassed solutions. Consider adding a reducing agent like TCEP to the workup solutions. Keep the pH of the aqueous layers acidic if possible.[2]
Presence of multiple unidentified byproducts 1. Decomposition of the starting material or product: The substrate may be unstable to the chosen deprotection conditions. 2. Cleavage of other protecting groups: The conditions may not be selective for the MOM group.1. Switch to a milder deprotection method (e.g., from a strong protic acid to a milder Lewis acid). Lower the reaction temperature. 2. Carefully screen deprotection conditions for orthogonality with other protecting groups present in your molecule.
Difficulty in purifying the final thiol product 1. Co-elution with byproducts: The polarity of the desired thiol may be similar to that of the disulfide or other byproducts. 2. On-column oxidation: The thiol may be oxidizing on the silica (B1680970) gel column.1. If disulfide is the major impurity, consider treating the crude mixture with a reducing agent (e.g., TCEP) to convert the disulfide back to the thiol before chromatography. 2. Use silica gel that has been neutralized with a non-nucleophilic base (e.g., triethylamine) in the eluent. Work quickly during chromatography.

Data on Mild Deprotection Methods for MOM-Protected Thioethers

The following table summarizes various mild conditions for the deprotection of MOM-protected thiols, with data primarily derived from analogous deprotections of MOM-protected alcohols and phenols due to the limited availability of direct comparative studies on thioethers. These conditions are expected to be applicable to S-MOM deprotection, but optimization for specific thiol substrates is recommended.

Reagent(s) Typical Substrate Solvent Temp. (°C) Time Yield (%) Key Advantages/Considerations Reference(s)
ZnBr₂ / n-PrSH MOM-protected alcohols & phenolsCH₂Cl₂RT5-10 minHighVery fast and mild. The use of a thiol additive (n-PrSH) may be beneficial for S-MOM deprotection.[3][4]
TMSOTf / 2,2'-bipyridyl MOM-protected aromatic ethersCH₃CNRTVariableHighMild and highly chemoselective. Can be used for the direct conversion of the MOM group to other protecting groups.[5][6][7][8][5][6][7][8]
PPTS (Pyridinium p-toluenesulfonate) MOM-protected alcoholstBuOH or MeOHRT - RefluxVariableGood to HighMildly acidic conditions, often used when other acid-labile groups are present.
HCl (catalytic) MOM-protected alcoholsMeOH / H₂ORT - 50VariableHighStandard acidic condition, may not be suitable for acid-sensitive substrates.[9][9]
TFA / CH₂Cl₂ MOM-protected alcoholsCH₂Cl₂RT12 hHighStronger acid, effective but less selective.

Experimental Protocols

Protocol 1: Deprotection of a MOM-protected Thiol using Zinc Bromide and n-Propanethiol [3][4]

This protocol is adapted from a method for the deprotection of MOM-protected alcohols and phenols and is expected to be effective for S-MOM deprotection.

  • To a stirred solution of the MOM-protected thiol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C under an inert atmosphere, add n-propanethiol (2.0 eq).

  • Add zinc bromide (ZnBr₂) (1.0 eq) to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 5-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired free thiol.

Protocol 2: Deprotection of a MOM-protected Thiol using TMSOTf and 2,2'-Bipyridyl [5]

This protocol is based on a method for the deprotection of aromatic MOM ethers and is a mild alternative for S-MOM deprotection.

  • To a solution of the MOM-protected thiol (1.0 eq) and 2,2'-bipyridyl (3.0 eq) in anhydrous acetonitrile (B52724) (CH₃CN) at 0 °C under a nitrogen atmosphere, add trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (2.0 eq) dropwise.

  • Stir the solution at room temperature until the starting material is consumed, as monitored by TLC.

  • Add water to the reaction mixture to quench the reaction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by column chromatography.

Visualizations

Deprotection Workflow

deprotection_workflow cluster_start Start cluster_decision Method Selection cluster_paths Deprotection Conditions cluster_end Outcome start MOM-Protected Thiol decision Substrate Sensitivity? start->decision mild Mild Conditions (e.g., ZnBr2/n-PrSH, TMSOTf/Bipy) decision->mild Acid Sensitive standard Standard Acidic Conditions (e.g., cat. HCl, PPTS) decision->standard Acid Tolerant end_product Deprotected Thiol mild->end_product standard->end_product

Caption: A decision workflow for selecting a MOM-thiol deprotection method.

Troubleshooting Disulfide Formation

disulfide_troubleshooting start Deprotection Reaction Complete check_disulfide Disulfide Formation Observed? start->check_disulfide no_disulfide Proceed to Purification check_disulfide->no_disulfide No disulfide_present Implement Mitigation Strategies check_disulfide->disulfide_present Yes strategy1 Use Degassed Solvents & Inert Atmosphere disulfide_present->strategy1 strategy2 Acidify Workup (pH 3-4) disulfide_present->strategy2 strategy3 Add Reducing Agent (e.g., TCEP) to Workup disulfide_present->strategy3 re_evaluate Re-evaluate Deprotection Conditions (Milder Method/Shorter Time) disulfide_present->re_evaluate

Caption: Troubleshooting logic for addressing disulfide byproduct formation.

References

Technical Support Center: Cleavage of Methoxymethyl Carbamates from Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive review of available scientific literature and chemical databases has revealed that the use of methoxymethyl (MOM) carbamate (B1207046) as a protecting group for the thiol functional group of cysteine residues is not a commonly documented or standard practice in peptide synthesis and bioconjugation.

Extensive searches for detailed experimental protocols, quantitative data on cleavage conditions, and troubleshooting guides specifically for the deprotection of S-(methoxymethyl)carbamoyl-cysteine have not yielded sufficient information to create a detailed and reliable technical support resource. The existing literature primarily focuses on a variety of other thiol protecting groups for cysteine (e.g., Trt, Acm, StBu, Mob) and the cleavage of MOM-ethers or MOM-carbamates from amines and alcohols, which involve different chemical principles and reaction conditions.

Due to the lack of specific and verifiable experimental data for the cleavage of MOM carbamates from cysteine residues, we are unable to provide the requested detailed troubleshooting guides, FAQs, quantitative data tables, and experimental protocols at this time. Proceeding without such data would not meet the standards of accuracy and reliability required for a technical support resource for the scientific community.

We recommend consulting the extensive literature on established and well-characterized cysteine protecting groups to select a suitable strategy for your specific application. Should you encounter literature detailing the use and cleavage of MOM carbamates on cysteine, we would be pleased to analyze it and develop the requested technical documentation.

Technical Support Center: Methoxymethyl Isocyanate (MOM-NCO) Reactions with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxymethyl isocyanate (MOM-NCO) for protein modification.

Frequently Asked Questions (FAQs)

Q1: What are the primary target sites for MOM-NCO on a protein?

The primary and most desired reaction sites for MOM-NCO on a protein are the free primary amine groups. These include the ε-amino group of lysine (B10760008) (Lys) residues and the α-amino group at the N-terminus of the polypeptide chain.[1][2] The reaction between the isocyanate group (-N=C=O) of MOM-NCO and a primary amine (-NH2) forms a stable urea (B33335) linkage.[3][4]

Q2: What are the potential side products when reacting MOM-NCO with proteins?

Besides the intended reaction with primary amines, MOM-NCO can react with other nucleophilic functional groups present on amino acid side chains, leading to the formation of various side products. These potential side reactions include:

  • Reaction with Sulfhydryl Groups: The thiol group (-SH) of cysteine residues can react with MOM-NCO to form an unstable S-carbamoyl derivative, which can undergo further reactions.[5][6]

  • Reaction with Hydroxyl Groups: The hydroxyl groups (-OH) of tyrosine, serine, and threonine residues can react with MOM-NCO to form urethane (B1682113) adducts.[3][5][7] The reactivity with hydroxyl groups is generally lower than with primary amines.[3]

  • Reaction with Imidazole (B134444) Groups: The imidazole ring of histidine can also react with isocyanates.[8][9]

  • Reaction with Carboxyl Groups: The carboxyl groups (-COOH) of aspartic acid and glutamic acid can potentially react with isocyanates, although this is less common under typical bioconjugation conditions.[5]

Q3: What is the major competing reaction to protein modification with MOM-NCO?

The primary competing reaction is the hydrolysis of the isocyanate group in the aqueous buffer. The isocyanate group of MOM-NCO can react with water to form an unstable carbamic acid, which then decomposes to methoxymethylamine and carbon dioxide.[3][10] The rate of hydrolysis is dependent on the pH and the specific isocyanate. Alkyl isocyanates, like MOM-NCO, generally hydrolyze more slowly than aryl isocyanates.[10]

Q4: Can MOM-NCO cause protein cross-linking?

MOM-NCO is a monofunctional reagent, meaning it has only one reactive isocyanate group. Therefore, it is not expected to directly cause intermolecular (protein-protein) cross-linking. However, over-modification of a protein with MOM-NCO could potentially lead to intramolecular cross-linking if the methoxymethyl group were to react with another residue on the same protein, though this is not a commonly reported side reaction. Diisocyanates, in contrast, are known to cause protein cross-linking.[11][12]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Labeling Efficiency 1. Hydrolysis of MOM-NCO: The reagent may have hydrolyzed before reacting with the protein. 2. Suboptimal pH: The reaction pH may not be optimal for the reaction with primary amines. 3. Insufficient Molar Excess of MOM-NCO: The amount of MOM-NCO may be too low to achieve the desired degree of labeling.[1] 4. Protein Aggregation: The protein may be aggregated, limiting access to reactive sites.1. Prepare fresh solutions of MOM-NCO immediately before use. Minimize exposure to moisture. 2. Perform the reaction at a slightly alkaline pH (7.5-8.5) to favor the reaction with deprotonated primary amines.[2] 3. Increase the molar excess of MOM-NCO in the reaction mixture. A typical starting point is a 10-20 fold molar excess.[1] 4. Ensure the protein is properly folded and soluble in the reaction buffer. Consider using additives like mild detergents or chaotropic agents if compatible with protein stability.
Protein Precipitation during Reaction 1. Change in Protein pI: Extensive modification of lysine residues neutralizes their positive charge, which can alter the isoelectric point (pI) of the protein and lead to precipitation if the reaction pH is close to the new pI. 2. Denaturation: The organic solvent used to dissolve MOM-NCO or the reaction conditions may be causing the protein to denature and precipitate.1. Perform the reaction at a pH that is sufficiently far from the predicted pI of the modified protein. 2. Minimize the amount of organic solvent in the final reaction mixture. Add the MOM-NCO solution to the protein solution slowly while gently stirring.[1] Perform the reaction at a lower temperature (e.g., 4°C).[1]
Formation of Multiple Side Products 1. High Molar Excess of MOM-NCO: A large excess of the reagent can drive reactions with less reactive nucleophiles. 2. Prolonged Reaction Time: Longer incubation times can increase the likelihood of side reactions. 3. Non-optimal pH: The reaction pH may be favoring side reactions.1. Optimize the molar ratio of MOM-NCO to protein to achieve the desired labeling with minimal side products. 2. Reduce the reaction time. Monitor the reaction progress over time to determine the optimal endpoint. 3. Adjust the pH of the reaction buffer. While alkaline pH favors reaction with amines, very high pH can promote other side reactions.
Inconsistent Results between Batches 1. Variability in MOM-NCO Activity: The purity and reactivity of the MOM-NCO reagent may vary. 2. Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time can lead to different outcomes. 3. Differences in Protein Samples: The starting protein material may have batch-to-batch variations in purity or conformation.1. Use high-purity MOM-NCO from a reliable source. Store the reagent under inert gas and protected from moisture. 2. Carefully control all reaction parameters, including buffer preparation, temperature, and incubation time. 3. Characterize the starting protein material for each experiment to ensure consistency.

Experimental Protocols

General Protocol for Protein Modification with MOM-NCO

This protocol provides a general starting point for the modification of proteins with MOM-NCO. Optimization will be required for each specific protein and application.

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline (PBS) at pH 7.5-8.5)

  • This compound (MOM-NCO)

  • Anhydrous organic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

  • Quenching reagent (e.g., Tris buffer or glycine (B1666218) solution)

  • Desalting column or dialysis tubing for purification

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer at a known concentration. Ensure the buffer does not contain primary amines (e.g., Tris).

  • MOM-NCO Solution Preparation:

    • Immediately before use, prepare a stock solution of MOM-NCO in an anhydrous organic solvent. The concentration should be such that only a small volume is needed for the reaction to minimize the final concentration of the organic solvent.

  • Reaction:

    • Slowly add the desired molar excess of the MOM-NCO solution to the protein solution while gently stirring.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1] The optimal time and temperature should be determined empirically.

  • Quenching:

    • Add a quenching reagent with primary amines (e.g., Tris buffer to a final concentration of 50-100 mM) to react with any unreacted MOM-NCO.

  • Purification:

    • Remove excess reagent and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

  • Characterization:

    • Characterize the extent of modification using techniques such as mass spectrometry (to determine the mass shift corresponding to the addition of MOM-NCO) or HPLC analysis.[8][13]

Visualizations

Logical Workflow for Troubleshooting MOM-NCO Reactions

TroubleshootingWorkflow start Start: Unsatisfactory Reaction Outcome check_efficiency Low Labeling Efficiency? start->check_efficiency check_precipitation Protein Precipitation? check_efficiency->check_precipitation No solution_efficiency Increase MOM-NCO Molar Ratio Optimize pH (7.5-8.5) Use Fresh Reagent check_efficiency->solution_efficiency Yes check_side_products Excess Side Products? check_precipitation->check_side_products No solution_precipitation Adjust Reaction pH Minimize Organic Solvent Lower Reaction Temperature check_precipitation->solution_precipitation Yes solution_side_products Decrease MOM-NCO Molar Ratio Shorten Reaction Time Optimize pH check_side_products->solution_side_products Yes end End: Optimized Reaction check_side_products->end No solution_efficiency->end solution_precipitation->end solution_side_products->end

Caption: A flowchart for troubleshooting common issues in MOM-NCO protein reactions.

Potential Reaction Sites of MOM-NCO on a Protein

ReactionSites cluster_protein Protein MOM_NCO Methoxymethyl Isocyanate (MOM-NCO) Lysine Lysine ε-NH2 MOM_NCO->Lysine:f1 Primary Reaction N_Terminus N-Terminus α-NH2 MOM_NCO->N_Terminus:f1 Primary Reaction Cysteine Cysteine -SH MOM_NCO->Cysteine:f1 Side Reaction Tyrosine Tyrosine -OH MOM_NCO->Tyrosine:f1 Side Reaction Serine Serine -OH MOM_NCO->Serine:f1 Side Reaction Urea_Lys Urea Linkage (Desired Product) Lysine->Urea_Lys Urea_N Urea Linkage (Desired Product) N_Terminus->Urea_N Side_Product1 S-Carbamoyl (Side Product) Cysteine->Side_Product1 Side_Product2 Urethane (Side Product) Tyrosine->Side_Product2 Serine->Side_Product2

Caption: Potential reaction sites for MOM-NCO on protein amino acid residues.

References

Technical Support Center: Optimizing Methoxymethyl Isocyanate Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stoichiometry for methoxymethyl isocyanate (MOM-isocyanate) derivatization experiments.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Derivatized Product

Low or no yield of the target derivative is a common issue in derivatization reactions with this compound. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Flowchart

G start Low Product Yield check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions 2. Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagent1 Is MOM-isocyanate fresh? (Can degrade over time) check_reagents->sub_reagent1 sub_reagent2 Is the nucleophile (e.g., amine) pure? check_reagents->sub_reagent2 sub_reagent3 Are solvents anhydrous? (Water reacts with isocyanate) check_reagents->sub_reagent3 sub_reagent4 Is stoichiometry correct? (Excess MOM-isocyanate is often needed) check_reagents->sub_reagent4 check_workup 3. Assess Workup and Purification check_conditions->check_workup Conditions Optimized sub_condition1 Is the temperature optimal? (Too low: slow reaction; Too high: side products) check_conditions->sub_condition1 sub_condition2 Is the reaction time sufficient? check_conditions->sub_condition2 sub_condition3 Is a catalyst needed/optimized? (e.g., tertiary amines, DBTDL) check_conditions->sub_condition3 end_point Improved Yield check_workup->end_point Workup Efficient sub_workup1 Is the product lost during extraction? check_workup->sub_workup1 sub_workup2 Does the product degrade on silica (B1680970) gel? check_workup->sub_workup2

Caption: A logical troubleshooting flowchart for diagnosing low yield in MOM-isocyanate derivatization.

Quantitative Optimization of Reaction Parameters

The following table provides a representative guide for optimizing the stoichiometry and other key parameters for the derivatization of a primary amine with this compound.

ParameterRangeRecommendationRationale
MOM-Isocyanate Stoichiometry 1.0 - 2.0 equivalentsStart with 1.2 equivalentsAn excess of the derivatizing agent is often necessary to drive the reaction to completion.[1][2]
Temperature 0 °C to 60 °CRoom temperature (20-25 °C)Moderate temperatures are generally sufficient and minimize the risk of side reactions. Higher temperatures can lead to the formation of allophanates and biurets.[2]
Reaction Time 1 to 24 hoursMonitor by TLC/LC-MS; typically 2-4 hoursReaction completion time can vary based on the nucleophilicity of the substrate.
Solvent Aprotic (e.g., DCM, THF, Acetonitrile)Anhydrous Dichloromethane (B109758) (DCM)Aprotic, anhydrous solvents are crucial to prevent the reaction of the isocyanate with water.[1][2]
Catalyst (optional) 0.1 - 5 mol%Tertiary amine (e.g., triethylamine) or DBTDLCatalysts can accelerate the reaction, but their use should be optimized as they can also promote side reactions like trimerization.[2]
Issue 2: Presence of Unexpected Peaks in Chromatogram

The appearance of unexpected peaks in your analytical chromatogram (e.g., HPLC, LC-MS) can indicate the formation of side products or the presence of unreacted starting materials.

Common Side Reactions and Byproducts

G cluster_side_reactions Side Reactions MOM_NCO MOM-NCO MOM_NCO->MOM_NCO High Temp Catalyst Nucleophile R-NH2 (Amine) MOM_NCO->Nucleophile Desired Reaction Water H2O (Moisture) MOM_NCO->Water Hydrolysis Self_Polymerization Self-Polymerization (Dimers, Trimers) MOM_NCO->Self_Polymerization Product Desired Urea (B33335) Derivative Nucleophile->Product Excess_MOM_NCO Excess MOM-NCO Product->Excess_MOM_NCO High Temp Urea_Byproduct Urea Byproduct Water->Urea_Byproduct Allophanate (B1242929) Allophanate/Biuret (B89757) Excess_MOM_NCO->Allophanate

Caption: Key reaction pathways in MOM-isocyanate derivatization, including common side reactions.

Troubleshooting Table for Unexpected Peaks

SymptomPossible CauseRecommended Action
Peak corresponding to unreacted starting materialIncomplete reactionIncrease the equivalents of MOM-isocyanate, extend the reaction time, or consider adding a catalyst.
Broad or multiple peaks eluting earlyPresence of water leading to urea byproductsUse anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]
Peaks at higher molecular weightSelf-polymerization (dimerization/trimerization) of MOM-isocyanateAvoid high reaction temperatures and catalysts that are known to promote trimerization.[1][2]
Shoulder on the main product peak or a late-eluting peakFormation of allophanate or biuret derivativesUse a stricter 1:1 stoichiometry or add the MOM-isocyanate portion-wise to avoid a large excess at any given time. Reduce the reaction temperature.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for derivatizing a primary amine with this compound?

A1: While the ideal stoichiometry can vary depending on the specific amine, a slight excess of this compound (typically 1.1 to 1.5 equivalents) is generally recommended to ensure complete consumption of the amine.[1] It is advisable to perform small-scale optimization experiments to determine the optimal ratio for your specific substrate.

Q2: How does temperature affect the derivatization reaction?

A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also promote side reactions such as the formation of allophanates, biurets, and isocyanate trimers.[2] For many primary amines, the reaction proceeds efficiently at room temperature. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) can be applied, but the reaction should be carefully monitored for the formation of byproducts.

Q3: What are the best solvents for this derivatization?

A3: The ideal solvents are aprotic and anhydrous to prevent the hydrolysis of the isocyanate. Dichloromethane (DCM), tetrahydrofuran (B95107) (THF), acetonitrile, and ethyl acetate (B1210297) are commonly used.[1][2] It is crucial to use solvents with very low water content.

Q4: Is a catalyst necessary for the reaction?

A4: For the derivatization of most primary and secondary amines, a catalyst is often not required as the reaction is typically fast. However, for less nucleophilic substrates such as some anilines or hindered amines, a catalyst may be beneficial. Common catalysts include tertiary amines (e.g., triethylamine, diisopropylethylamine) and organometallic compounds like dibutyltin (B87310) dilaurate (DBTDL).[2] The choice and concentration of the catalyst should be carefully optimized to avoid promoting side reactions.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside the starting amine, you can observe the disappearance of the starting material and the appearance of the derivatized product.

Experimental Protocols

General Protocol for MOM-Isocyanate Derivatization of a Primary Amine

This protocol provides a general procedure for the derivatization of a primary amine with this compound. The specific amounts and reaction time may need to be optimized for your particular substrate.

Workflow Diagram

G start Start setup 1. Prepare Anhydrous Reaction Setup start->setup dissolve_amine 2. Dissolve Amine in Anhydrous Solvent setup->dissolve_amine add_isocyanate 3. Add MOM-Isocyanate dissolve_amine->add_isocyanate react 4. Stir at Room Temperature add_isocyanate->react monitor 5. Monitor Reaction by TLC/LC-MS react->monitor workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify end_point End (Isolated Product) purify->end_point

Caption: A general experimental workflow for the derivatization of a primary amine with MOM-isocyanate.

Materials:

  • Primary amine (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask and septum

Procedure:

  • Reaction Setup: Dry a round-bottom flask under vacuum or in an oven and allow it to cool under a stream of inert gas (nitrogen or argon).

  • Dissolution: Dissolve the primary amine (1.0 eq) in anhydrous DCM in the reaction flask.

  • Addition of Isocyanate: Slowly add this compound (1.2 eq) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is no longer observed.

  • Workup: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Catalysis of Methoxymethyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving methoxymethyl isocyanate (MOMI). The following sections offer detailed guidance on catalyst selection, reaction optimization, and resolving common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for reactions of this compound with alcohols or amines?

The most prevalent catalysts for isocyanate reactions, including those with MOMI, fall into two main categories: tertiary amines and organometallic compounds.[1][2] Common examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) as a tertiary amine catalyst, and organotin compounds like dibutyltin (B87310) dilaurate (DBTDL).[1][3] Due to toxicity concerns with organotin compounds, alternatives such as zirconium, bismuth, and zinc-based catalysts are also widely used.[4]

Q2: How do different types of catalysts work in isocyanate reactions?

Catalysts accelerate the reaction between an isocyanate and a nucleophile (like an alcohol or amine) through different mechanisms:

  • Lewis Acid Mechanism: Organometallic catalysts, particularly organotins, can associate with the isocyanate group. This association makes the isocyanate's carbon atom more electrophilic and thus more susceptible to attack by the nucleophilic alcohol or amine.[5]

  • Insertion Mechanism: Some metal catalysts, such as certain zirconium compounds, first associate with the alcohol (polyol).[4][5] This forms a metal alcoholate complex, which then reacts with the isocyanate to generate the urethane (B1682113) product.[5] This mechanism can be more selective for the isocyanate-hydroxyl reaction over the isocyanate-water reaction.[4]

  • Nucleophilic Catalysis (Tertiary Amines): Tertiary amines can activate the isocyanate group by forming a complex, making it more reactive.[2] They are effective for both the urethane-forming reaction (with alcohols) and the urea-forming reaction (with water).[2]

Q3: What are the key differences between tertiary amine and organometallic catalysts?

Tertiary amines and organometallic compounds exhibit different selectivities and activities. Organometallic catalysts are generally very effective for the isocyanate-polyol reaction (gelling reaction) but have a weaker effect on the isocyanate-water reaction (blowing reaction).[2] Conversely, tertiary amines strongly catalyze both the gelling and blowing reactions.[2] Organotin catalysts tend to have higher catalytic activity than tertiary amines for both urethane and urea (B33335) formation.[6] The choice of catalyst can also influence the formation of side products; for instance, some organometallic catalysts are more prone to promoting the trimerization of isocyanates at elevated temperatures.[1]

Q4: What are the most common side reactions to be aware of when working with this compound?

Several side reactions can compete with the desired carbamate (B1207046) or urea formation:

  • Reaction with Water: Isocyanates are highly sensitive to moisture. They react with water to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide.[6][7] The newly formed amine can then react with another isocyanate molecule to produce a stable, often insoluble, urea.[7]

  • Trimerization: In the presence of certain catalysts (e.g., sodium methoxide, ferric chloride) and particularly at higher temperatures, isocyanates can undergo cyclotrimerization to form highly stable isocyanurate rings, which can lead to unwanted cross-linking and gel formation.[1][3][8]

  • Allophanate (B1242929) and Biuret (B89757) Formation: An excess of isocyanate can react with the urethane or urea linkages already formed in the product. This creates allophanate (from urethanes) or biuret (from ureas) cross-links, which increases the molecular weight and viscosity of the product mixture.[1][7] This is more common at elevated temperatures.[7]

Q5: Why are anhydrous (dry) conditions so critical for these reactions?

Maintaining anhydrous conditions is the most critical factor for a successful isocyanate reaction.[7] Any moisture present in the reactants, solvents, or from the atmosphere will react with the isocyanate.[6] This reaction consumes the isocyanate, reduces the yield of the desired product, and forms urea byproducts that are often insoluble and can complicate purification.[7] The reaction with water also generates carbon dioxide gas, which can cause foaming.[6][9] Therefore, using anhydrous solvents, drying all reagents, and running the reaction under an inert atmosphere (like nitrogen or argon) is essential.[7][10]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

// Nodes for problems p1 [label="Slow or Stalled Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; p2 [label="White Precipitate Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; p3 [label="Gel Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; p4 [label="Low Product Yield", fillcolor="#F1F3F4", fontcolor="#202124"];

// Nodes for causes c1 [label="Insufficient / Inactive Catalyst", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; c2 [label="Moisture Contamination", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; c3 [label="Isocyanate Trimerization", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; c4 [label="Incorrect Stoichiometry", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; c5 [label="Low Reaction Temperature", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Nodes for solutions s1 [label="Optimize catalyst type & concentration.\nEnsure catalyst is fresh.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s2 [label="Use anhydrous solvents & reagents.\nRun under inert atmosphere.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s3 [label="Control temperature carefully.\nSelect catalyst that disfavors trimerization (e.g., tertiary amines).", fillcolor="#34A853", fontcolor="#FFFFFF"]; s4 (B560321) [label="Recalculate and verify reactant ratios.", fillcolor="#34A853", fontcolor="#FFFFFF"]; s5 [label="Gradually increase reaction temperature.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> p1; start -> p2; start -> p3; start -> p4;

p1 -> c1 [label="Cause?"]; p1 -> c5 [label="Cause?"]; p2 -> c2 [label="Cause?"]; p3 -> c3 [label="Cause?"]; p4 -> c2 [label="Cause?"]; p4 -> c4 [label="Cause?"]; p4 -> c1 [label="Cause?"];

c1 -> s1 [label="Solution"]; c2 -> s2 [label="Solution"]; c3 -> s3 [label="Solution"]; c4 -> s4 [label="Solution"]; c5 -> s5 [label="Solution"]; }

Caption: Primary reaction pathways and common side reactions for MOMI.

dot

CatalystSelection start Start: Select Catalyst q1 Is strict exclusion of water reaction critical? start->q1 q2 Are there toxicity concerns with organotins? q1->q2 No cat_nontin Consider selective non-tin catalysts (e.g., Zirconium, Bismuth) q1->cat_nontin Yes q3 Is a very high reaction rate needed? q2->q3 No q2->cat_nontin Yes cat_amine Consider Tertiary Amine (e.g., DABCO) q3->cat_amine No cat_tin Consider Organotin (e.g., DBTDL) q3->cat_tin Yes end_point Optimize Catalyst Concentration cat_nontin->end_point cat_amine->end_point cat_tin->end_point

References

preventing polymerization of methoxymethyl isocyanate during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxymethyl Isocyanate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the polymerization of this compound during storage and use.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound polymerization?

A1: this compound is highly reactive and can polymerize through several pathways. The primary triggers for polymerization include:

  • Moisture: Water reacts with isocyanates to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate molecule, initiating polymerization.[1][2][3]

  • Heat: Elevated temperatures can accelerate the rate of polymerization.[4][5][6] Some isocyanates may polymerize explosively when heated or involved in a fire.[1]

  • Incompatible Materials: Contact with incompatible substances can catalyze polymerization. These include:

    • Acids and bases[1]

    • Amines, alcohols, and phenols[1]

    • Alkali metals and strong oxidizers[1]

  • Catalysts: Certain catalysts used in polyurethane synthesis can also promote isocyanate self-polymerization if not used under controlled conditions.[7]

Q2: What are the ideal storage conditions for this compound to prevent polymerization?

A2: To ensure the stability of this compound during storage, the following conditions are recommended:

  • Temperature: Store in a cool, dry, and well-ventilated place.[4][8][9] Specific temperature ranges, such as 2-8°C, are often recommended to slow down potential reactions.[10]

  • Atmosphere: Store under a dry, inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[10][11]

  • Container: Keep the container tightly closed and properly sealed.[4][8][9] Containers should be grounded and bonded to prevent static discharge, which can be an ignition source.[5]

  • Light: Protect from direct sunlight.[5][9][11]

Q3: Can stabilizers be added to this compound to inhibit polymerization?

A3: Yes, various stabilizers can be added to isocyanates to improve their storage stability. Common classes of stabilizers include:

  • Phenolic Compounds: Phenol (B47542) and hindered phenols like 2,6-di-tert-butyl-p-cresol (BHT) are effective in suppressing self-polymerization.[12][13][14]

  • Acidic Gases: Small amounts of dissolved carbon dioxide or sulfur dioxide have been shown to stabilize liquid organic isocyanates without affecting their reactivity for polyurethane formation.[15]

  • Acid Chlorides: Compounds like benzoyl chloride can be used as inhibitors.[11]

  • Other Stabilizers: A range of other compounds have been explored, including phosphite (B83602) esters, carbamates, and organic silicones.[12][14][15]

Troubleshooting Guide

Issue 1: The this compound in a newly opened bottle appears viscous or has solidified.

Possible Cause Troubleshooting Step Preventative Measure
Improper Storage During Shipment Contact the supplier immediately to report the issue and request a replacement. Do not attempt to use the product.Upon receipt, immediately inspect the packaging for any signs of damage that could compromise the container's seal.
Contaminated Atmosphere During Packaging If the polymerization is not extensive, quickly dispense the required amount in a dry, inert atmosphere (e.g., a glove box) and immediately reseal the bottle under an inert gas.Always handle this compound under a dry, inert atmosphere (e.g., nitrogen or argon).[10]

Issue 2: Polymerization occurs during an experiment.

Possible Cause Troubleshooting Step Preventative Measure
Contaminated Glassware or Syringes Immediately cool the reaction vessel in an ice bath to slow down the polymerization. Discard the reaction mixture.Thoroughly clean all glassware and syringes, and dry them in an oven at >120°C for several hours before use. Ensure all equipment is scrupulously dried and purged with an inert gas before coming into contact with the isocyanate.[10]
Moisture in Solvents or Reagents Stop the reaction. If possible, analyze a sample of your solvent or other reagents for water content.Use anhydrous solvents and ensure all other reactants are free from water. Consider using freshly dried solvents for critical applications.[2][10]
High Reaction Temperature Immediately cool the reaction vessel in an ice bath to slow down the polymerization.Carefully control the reaction temperature. For exothermic reactions, consider adding reagents slowly and using a cooling bath.

Data on Storage and Stabilization

ParameterRecommended Condition/ConcentrationNotes
Storage Temperature 2-8°CStoring at low temperatures significantly reduces the rate of potential side reactions.[10]
Keep coolGeneral recommendation to avoid heat, which accelerates polymerization.[4][9]
Phenol as a Stabilizer 10-5000 ppmPhenol has been shown to be an outstanding stabilizer for suppressing both coloring and self-polymerization.[12][13][14]
100-2000 ppmMore preferred range for phenol concentration.[13]
Carbon Dioxide as a Stabilizer 0.01 - 1.0 weight percentDissolved CO2 can improve storage stability without impairing reactivity.[15]
0.2 weight percentFound to be especially suitable for diisocyanatotoluenes.[15]

Experimental Protocols

Protocol: Evaluating the Effectiveness of a Stabilizer for this compound

This protocol outlines a general procedure for assessing the efficacy of a stabilizer in preventing the polymerization of this compound during storage.

1. Materials:

  • This compound
  • Candidate stabilizer (e.g., BHT, phenol)
  • Anhydrous solvent (e.g., toluene, dried over molecular sieves)
  • Oven-dried glassware (e.g., vials with septa)
  • Inert gas supply (nitrogen or argon)
  • Analytical instrument (e.g., FTIR spectrometer, viscometer)

2. Procedure:

  • Preparation of Stabilizer Stock Solution: In an inert atmosphere glovebox, prepare a stock solution of the stabilizer in the anhydrous solvent at a known concentration.
  • Sample Preparation:
  • Dispense a known volume of this compound into several oven-dried vials under an inert atmosphere.
  • To each vial, add a calculated volume of the stabilizer stock solution to achieve the desired final concentration (e.g., 100 ppm, 500 ppm, 1000 ppm).
  • Include a control sample with no added stabilizer.
  • Seal the vials with septa and crimp caps.
  • Accelerated Aging:
  • Place the vials in a temperature-controlled oven or water bath at an elevated temperature (e.g., 40°C or 50°C) to accelerate the aging process.
  • Analysis:
  • At regular intervals (e.g., 24, 48, 72 hours), remove a set of vials (control and stabilized samples) from the oven.
  • Allow the vials to cool to room temperature.
  • Visually inspect for any signs of polymerization (e.g., increased viscosity, formation of solids).
  • For a quantitative assessment, you can:
  • FTIR Spectroscopy: Acquire an FTIR spectrum of each sample. Monitor the intensity of the isocyanate peak (~2270 cm⁻¹). A decrease in this peak's intensity indicates consumption of the isocyanate, likely through polymerization.
  • Viscosity Measurement: Measure the viscosity of the samples. An increase in viscosity over time is a direct indication of polymerization.

3. Data Interpretation:

  • Compare the rate of change (visual, FTIR, or viscosity) in the stabilized samples to the control. An effective stabilizer will show a significantly slower rate of polymerization.

Diagrams

G Troubleshooting Polymerization of this compound start Polymerization Observed check_storage Check Storage Conditions (Temp, Moisture, Light) start->check_storage check_handling Review Handling Procedures (Atmosphere, Glassware) start->check_handling analyze_reagents Analyze Reagents for Contaminants (Water, Amines, etc.) start->analyze_reagents improper_storage Improper Storage check_storage->improper_storage improper_handling Improper Handling check_handling->improper_handling contaminated_reagents Contaminated Reagents analyze_reagents->contaminated_reagents solution1 Solution: Store in cool, dry, dark place under inert atmosphere. improper_storage->solution1 solution2 Solution: Use dry glassware and operate under inert atmosphere. improper_handling->solution2 solution3 Solution: Use anhydrous solvents and pure reagents. contaminated_reagents->solution3

Caption: Troubleshooting workflow for premature polymerization.

G Mechanism of Polymerization and Role of Inhibitors cluster_polymerization Polymerization Pathway cluster_inhibition Inhibition Pathway isocyanate1 R-N=C=O amine R-NH₂ isocyanate1->amine + H₂O, - CO₂ water H₂O dimer Dimer/Trimer/Polymer amine->dimer isocyanate2 R-N=C=O isocyanate2->dimer Reacts with Amine inhibitor Inhibitor (e.g., Phenol, BHT) stabilized Stabilized Isocyanate inhibitor->stabilized Scavenges reactive_species Reactive Species (e.g., Free Radicals, Catalytic Impurities) reactive_species->isocyanate1 Initiates Polymerization reactive_species->stabilized Neutralized by Inhibitor

Caption: Mechanism of polymerization and role of inhibitors.

References

troubleshooting low yield in methoxymethyl isocyanate derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methoxymethyl Isocyanate Derivatization

Welcome to the technical support center for this compound (MOM-NCO) derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my derivatization yield unexpectedly low?

A low yield in MOM-NCO derivatization can stem from several factors. The most common issues include the presence of moisture, suboptimal reaction conditions (temperature, time, stoichiometry), degradation of the MOM-isocyanate reagent, and the presence of competing nucleophiles in the sample matrix.[1] A systematic troubleshooting approach is necessary to identify and resolve the specific cause.

Q2: What are the primary side reactions involving this compound?

Isocyanates are highly reactive electrophiles that can participate in several competing reactions.[1][2] Key side reactions include:

  • Reaction with Water (Hydrolysis): MOM-NCO reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This newly formed amine can react with another MOM-NCO molecule, consuming the reagent and forming a disubstituted urea (B33335) byproduct.[1][3][4]

  • Self-Polymerization: At elevated temperatures or in the presence of certain catalysts, isocyanates can react with each other to form dimers (uretdiones) and trimers (isocyanurates), reducing the concentration of the active reagent.[1]

  • Reaction with Other Nucleophiles: Any nucleophiles present in the sample or solvent, such as alcohols, primary or secondary amines, and even some carboxylic acids, will compete with the target analyte to react with the isocyanate.[1][3][5]

Q3: How can I minimize water contamination in my reaction?

Water contamination is a primary cause of low yield due to the rapid hydrolysis of the isocyanate.[1] To ensure anhydrous conditions:

  • Dry Glassware: Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool it under a stream of inert gas or in a desiccator before use.

  • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[1]

Q4: What are the optimal reaction conditions (temperature, stoichiometry, catalyst)?

Optimal conditions are highly dependent on the specific substrate. However, general guidelines are as follows:

  • Temperature: Reactions are often performed at room temperature.[5] A moderate temperature may be needed to achieve a reasonable rate, but excessive heat should be avoided to minimize self-polymerization and other side reactions.[1]

  • Stoichiometry: An excess of MOM-NCO is typically recommended to drive the reaction to completion and outcompete any trace nucleophilic impurities.[1]

  • Catalysts: While catalysts like tertiary amines or organometallic compounds (e.g., dibutyltin (B87310) dilaurate) can accelerate the reaction, they must be chosen carefully as they can also promote side reactions like trimerization.[1][2] Base-catalyzed reactions with alcohols should always be performed in inert solvents to prevent potentially explosive reactions.[3][6]

Q5: I observe unexpected peaks in my analytical results (e.g., LC-MS, GC-MS). What might they be?

Unexpected peaks are often byproducts from the side reactions mentioned previously. Common culprits include:

  • Urea Derivatives: Formed from the reaction of MOM-NCO with water.[1]

  • Urethanes (Carbamates): Formed from reactions with residual alcohols in the sample or solvent.[1][7]

  • Isocyanate Dimers or Trimers: Resulting from self-polymerization.[1]

  • Matrix Interferences: Compounds from the sample matrix that may have been derivatized or interfere with the analysis. It is advisable to analyze a blank sample matrix to identify such interferences.[1]

Q6: How should I properly store and handle this compound?

MOM-NCO is a highly reactive, toxic, and flammable compound that requires careful handling.[3][6][8][9]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as water, acids, bases, alcohols, and amines.[8]

  • Handling: Always handle MOM-NCO in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and skin contact.[8][10]

Troubleshooting Guide for Low Derivatization Yield

This table summarizes common problems, their potential causes, and recommended solutions to improve your reaction yield.

Symptom Possible Cause Recommended Solution
Low or No Product Formation 1. Water Contamination: MOM-NCO was hydrolyzed.[1]Rigorously dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., N₂ or Ar).[1]
2. Degraded Reagent: The MOM-NCO reagent may have degraded due to improper storage.Use a fresh bottle of MOM-NCO or verify the purity of the existing stock.
3. Insufficient Reagent: Stoichiometry is incorrect, and the limiting reagent is the MOM-NCO.Use an excess of MOM-NCO (e.g., 1.5-2.0 equivalents) to ensure the reaction goes to completion.[1]
4. Low Reaction Temperature: The reaction rate is too slow.Increase the temperature moderately (e.g., to 40-50°C) while monitoring for byproduct formation.[1]
Incomplete Reaction (Starting Material Remains) 1. Insufficient Reaction Time: The reaction has not reached completion.Extend the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, LC-MS).
2. Poor Nucleophilicity of Substrate: The target functional group is not reactive enough under the current conditions.Consider adding a non-nucleophilic base or a suitable catalyst to activate the substrate or increase the reaction rate.[1][5]
3. Steric Hindrance: The reaction site on the substrate is sterically hindered.A higher reaction temperature or a longer reaction time may be required.
Multiple Byproducts Observed 1. Presence of Water or Other Nucleophiles: Leads to the formation of ureas, urethanes, etc.[1]Implement strict anhydrous conditions and consider a sample cleanup step to remove interfering compounds before derivatization.[1]
2. High Reaction Temperature: Promotes self-polymerization and other side reactions.[1]Lower the reaction temperature. If the reaction is too slow at a lower temperature, consider adding a specific catalyst.[1]
3. Inappropriate Catalyst: The catalyst is promoting side reactions.Screen different catalysts or perform the reaction without a catalyst if the rate is acceptable.[1]

Key Experimental Protocols

Protocol 1: General Procedure for MOM-NCO Derivatization of an Amine or Alcohol

This protocol provides a general workflow. Specific amounts, temperatures, and times should be optimized for your particular substrate.

  • Preparation:

    • Dry all necessary glassware (reaction vial, syringes, stir bar) in an oven at 120°C for at least 4 hours and cool in a desiccator.

    • Ensure your substrate is free of water. If necessary, dry it by co-evaporation with an anhydrous solvent like toluene (B28343) or by storing it over a desiccant.

  • Reaction Setup:

    • Under an inert atmosphere (N₂ or Ar), add the substrate (1.0 eq.) to a reaction vial equipped with a magnetic stir bar.

    • Dissolve the substrate in a suitable anhydrous solvent (e.g., THF, Dichloromethane (B109758), Acetonitrile).

    • If a base or catalyst is required (e.g., triethylamine, for amine hydrochlorides), add it at this stage.

    • Cool the solution in an ice bath (0°C).

  • Derivatization:

    • Slowly add this compound (1.5 eq.) to the stirred solution via syringe.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of anhydrous methanol (B129727) to consume any excess MOM-NCO.

    • Remove the solvent under reduced pressure (rotary evaporation).

    • Purify the crude product using an appropriate technique, such as column chromatography, recrystallization, or distillation, to isolate the desired derivatized compound.[11][12][13]

Protocol 2: Ensuring Anhydrous Reaction Conditions
  • Glassware Preparation:

    • Clean and assemble all glassware.

    • Place the glassware in an oven at >100°C for a minimum of 4 hours (overnight is preferable).

    • Quickly assemble the glassware while still hot and place it under a positive pressure of dry inert gas (N₂ or Ar) to cool, or place it in a desiccator.

  • Solvent Preparation:

    • Use commercially available anhydrous solvents packaged under an inert atmosphere.

    • Alternatively, dry solvents using established laboratory procedures. For example, THF can be dried by distillation from sodium/benzophenone, and dichloromethane can be dried by distillation from calcium hydride. Store dried solvents over molecular sieves.

  • Reagent Handling:

    • Handle all liquid reagents using dry syringes and needles.

    • For solid reagents, weigh them quickly and, if they are hygroscopic, handle them in a glove box or glove bag.

    • Use a septum or rubber stopper on the reaction vessel to allow for additions via syringe while maintaining the inert atmosphere.

Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture optimize_conditions Optimize Reaction Conditions start->optimize_conditions check_reagent Assess Reagent Quality start->check_reagent analyze_byproducts Analyze for Side Products start->analyze_byproducts solution_moisture Implement Anhydrous Techniques: - Dry glassware & solvents - Use inert atmosphere check_moisture->solution_moisture Moisture suspected solution_conditions Systematically Vary: - Stoichiometry (excess MOM-NCO) - Temperature - Reaction Time - Catalyst optimize_conditions->solution_conditions Conditions suboptimal solution_reagent Use Fresh MOM-NCO Verify Purity check_reagent->solution_reagent Reagent degraded solution_byproducts Identify Byproducts (LC-MS/GC-MS) Adjust Conditions to Minimize analyze_byproducts->solution_byproducts Byproducts detected end_node Yield Improved solution_moisture->end_node solution_conditions->end_node solution_reagent->end_node solution_byproducts->end_node

Caption: A logical workflow for troubleshooting low yield in MOM-isocyanate derivatization.

MOM-Isocyanate Reaction Pathways

ReactionPathways mom_nco MOM-NCO (this compound) urea Urea Byproduct mom_nco->urea Hydrolysis (Side Reaction) urethane Urethane Byproduct mom_nco->urethane Reaction with Alcohol (Side Reaction) trimer Isocyanate Trimer mom_nco->trimer Self-Polymerization (Side Reaction) mom_nco->center_node analyte Target Analyte (R-XH, e.g., Amine, Alcohol) analyte->center_node water Water (H₂O) (Contaminant) water->urea Hydrolysis (Side Reaction) alcohol Alcohol (R'-OH) (Contaminant) alcohol->urethane Reaction with Alcohol (Side Reaction) desired_product Desired Product (MOM-NH-C(O)-XR) center_node->desired_product Desired Reaction

Caption: The desired reaction pathway versus common competing side reactions for MOM-isocyanate.

References

Technical Support Center: Methoxymethyl Isocyanate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving methoxymethyl isocyanate, with a focus on the impact of solvent on its reactivity.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent affect the reactivity of this compound?

The solvent plays a crucial role in modulating the reactivity of this compound by influencing the solvation of reactants and transition states. The polarity of the solvent is a key factor. Polar aprotic solvents, such as DMF and DMSO, can catalyze the reaction of aromatic isocyanates but may inhibit the reaction of aliphatic isocyanates like this compound.[1] This is attributed to the formation of an active 1:1 charge-transfer complex with aromatic isocyanates, a phenomenon not observed with their aliphatic counterparts.[1] In contrast, non-polar solvents can sometimes lead to faster reaction rates. The hydrogen-bonding capability of the solvent is also critical; protic solvents can solvate the nucleophile, potentially reducing its reactivity.[2]

Q2: What are the most common side reactions to be aware of when working with this compound, and how can they be minimized?

The most common side reaction is the formation of urea (B33335) derivatives due to the presence of moisture.[3] this compound reacts with water to form an unstable carbamic acid, which then decomposes into an amine and carbon dioxide. This in situ generated amine can then react with another molecule of the isocyanate to form a symmetrical urea.[3] To minimize this, it is imperative to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Another potential side reaction is the trimerization of the isocyanate to form a stable isocyanurate ring, which can be catalyzed by certain bases and can lead to the formation of insoluble byproducts. Careful selection of the base and control of the reaction temperature can help to mitigate this.

Q3: My reaction with this compound is sluggish and gives a low yield. What are the likely causes and solutions?

A sluggish reaction or low yield can stem from several factors. Firstly, ensure that all reagents and solvents are strictly anhydrous, as moisture will consume the isocyanate.[3] Secondly, the choice of solvent may not be optimal. If you are using a polar protic solvent, consider switching to a polar aprotic or even a non-polar solvent, as this may enhance the reaction rate. The concentration of the reactants can also be a factor; in some cases, running the reaction at a higher concentration can be beneficial. Finally, consider the use of a catalyst. For the reaction with alcohols, a mild base or an organometallic catalyst can significantly accelerate the reaction.[1]

Q4: Can this compound react with the solvent?

Yes, under certain conditions, this compound can react with some solvents. For instance, reactions in DMF at elevated temperatures can lead to the formation of formamidine (B1211174) derivatives. It is crucial to consult the literature for the stability of this compound in the chosen solvent at the intended reaction temperature.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Action(s)
Low or no conversion of starting material 1. Presence of moisture in reagents or solvent. 2. Inappropriate solvent choice. 3. Low reaction temperature. 4. Insufficient reaction time.1. Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. 2. Screen a range of solvents with varying polarities (e.g., THF, Dichloromethane, Toluene, Acetonitrile). 3. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. 4. Monitor the reaction progress over a longer period using techniques like TLC, GC, or NMR.
Formation of a white precipitate (likely urea) Reaction with water present in the system.Follow strict anhydrous techniques. Purge the reaction vessel with an inert gas. Consider using a moisture scavenger.[3]
Isolation of a high-molecular-weight, insoluble material Trimerization of the isocyanate to form an isocyanurate.Avoid strong bases that can catalyze trimerization. Control the reaction temperature carefully.
Inconsistent reaction rates or yields 1. Variable quality of this compound. 2. Inconsistent solvent purity/dryness.1. Use freshly opened or distilled this compound. 2. Use a consistent source and grade of solvent and ensure it is properly dried before each use.

Data Presentation

Table 1: Illustrative Relative Reactivity of an Aliphatic Isocyanate with n-Butanol in Various Solvents

The following data is illustrative and based on general trends observed for aliphatic isocyanates. Actual reaction rates for this compound may vary.

Solvent Dielectric Constant (ε) Relative Rate Constant (k_rel)
Toluene2.41.00
Tetrahydrofuran (THF)7.60.85
Dichloromethane (DCM)9.10.70
Acetonitrile37.50.55
Dimethylformamide (DMF)36.7Inhibitory Effect Observed[1]
Dimethyl Sulfoxide (DMSO)46.7Inhibitory Effect Observed[1]

Experimental Protocols

Protocol 1: General Procedure for the Reaction of this compound with an Alcohol

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

  • Reagents: Use anhydrous solvent (e.g., THF, distilled from sodium/benzophenone). Ensure the alcohol is dry, either by distillation or by using a commercially available anhydrous grade.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the alcohol (1.0 eq.) and anhydrous THF.

  • Addition of Isocyanate: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.05 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting materials.

  • Work-up: Once the reaction is complete, quench any remaining isocyanate by adding a small amount of methanol. Remove the solvent under reduced pressure.

  • Purification: Purify the resulting carbamate (B1207046) by column chromatography on silica (B1680970) gel or by recrystallization.

Protocol 2: General Procedure for the Reaction of this compound with a Primary Amine

  • Preparation and Reagents: Follow the same rigorous drying procedures as in Protocol 1 for glassware and solvents (e.g., anhydrous THF or dichloromethane).

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) in the chosen anhydrous solvent.

  • Addition of Isocyanate: Cool the amine solution to 0 °C. Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred amine solution. The reaction is often highly exothermic.

  • Reaction Completion: The reaction is typically very fast and may be complete upon addition. Stir for an additional 30-60 minutes at room temperature to ensure completion.

  • Work-up and Purification: Remove the solvent in vacuo. The resulting urea is often a solid and can be purified by recrystallization.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Reactions cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware prep2 Use Anhydrous Solvents & Reagents prep1->prep2 react1 Dissolve Nucleophile (Alcohol/Amine) in Solvent prep2->react1 react2 Cool to 0 °C react1->react2 react3 Slowly Add This compound react2->react3 react4 Monitor Reaction Progress (TLC, GC, NMR) react3->react4 workup1 Quench Reaction react4->workup1 workup2 Solvent Removal workup1->workup2 workup3 Purification (Chromatography/Recrystallization) workup2->workup3

Caption: A generalized workflow for conducting reactions with this compound.

troubleshooting_logic Troubleshooting Logic for Low Conversion start Low Conversion Observed check_moisture Check for Moisture (Anhydrous Conditions?) start->check_moisture moisture_yes Implement Strict Anhydrous Techniques check_moisture->moisture_yes Yes check_solvent Evaluate Solvent Choice (Polarity?) check_moisture->check_solvent No success Improved Conversion moisture_yes->success solvent_screen Perform Solvent Screen (Aprotic/Non-polar) check_solvent->solvent_screen Suboptimal check_temp Assess Reaction Temperature check_solvent->check_temp Optimal solvent_screen->success increase_temp Increase Temperature Incrementally check_temp->increase_temp Too Low check_catalyst Consider Catalyst check_temp->check_catalyst Optimal increase_temp->success add_catalyst Add Appropriate Catalyst (e.g., base for alcohol reactions) check_catalyst->add_catalyst None Used add_catalyst->success

Caption: A decision-making diagram for troubleshooting low conversion in reactions.

References

Validation & Comparative

A Comparative Guide to Thiol Protecting Groups in Peptide Synthesis: Acm vs. Other Key Players

Author: BenchChem Technical Support Team. Date: December 2025

In the complex world of peptide synthesis and drug development, the strategic selection of protecting groups for cysteine's reactive thiol side-chain is a critical factor for success. The choice of protecting group influences synthesis efficiency, final peptide purity, and yield. This guide provides an objective comparison of the widely used acetamidomethyl (Acm) group with other common thiol protecting groups, supported by experimental data and detailed protocols. While the query mentioned MOM-carbamate, a thorough literature search did not yield sufficient data on its use as a thiol protecting group for a meaningful comparison. Therefore, this guide will focus on comparing Acm with other well-established and commonly utilized thiol protecting groups: Trityl (Trt) and tert-Butylthio (StBu).

Introduction to Thiol Protecting Groups

The sulfhydryl group of cysteine is highly nucleophilic and prone to undesired side reactions, such as oxidation to form disulfide bonds prematurely or alkylation. Thiol protecting groups are essential to prevent these reactions during peptide synthesis. An ideal protecting group should be stable during peptide chain elongation and selectively removable under mild conditions that do not affect the peptide backbone or other side-chain protecting groups.

Comparative Analysis of Thiol Protecting Groups

The selection of a thiol protecting group is primarily dictated by the overall synthetic strategy, particularly for complex peptides containing multiple disulfide bonds where orthogonal protection schemes are necessary.

Protecting GroupStructureStability to TFA (Trifluoroacetic Acid)Stability to Piperidine (Fmoc Deprotection)Common Deprotection Method(s)Key Characteristics
Acetamidomethyl (Acm) -CH₂-NH-CO-CH₃Stable[1][2][3]Stable[1][4]Iodine (I₂), Mercury(II) Acetate (B1210297) (Hg(OAc)₂), Silver Trifluoromethanesulfonate (AgOTf)[1][5]High stability allows for purification of the protected peptide before disulfide bond formation. Orthogonal to many other protecting groups, making it ideal for regioselective disulfide bond formation.[1][6][7]
Trityl (Trt) -C(C₆H₅)₃Labile[1]StableStandard TFA cleavage cocktails (e.g., TFA/TIS/H₂O)[1]Most commonly used for routine synthesis where a free thiol is the desired final product. Cost-effective but can lead to racemization.[1][8]
tert-Butylthio (StBu) -S-C(CH₃)₃Stable (in the absence of thiol scavengers)StableReduction with thiols (e.g., DTT) or phosphines[1][9]Useful for on-resin disulfide bond formation. Orthogonal to both acid-labile (e.g., Trt) and oxidatively removed (e.g., Acm) protecting groups.[1][9]

Chemical Structures and Deprotection Mechanisms

The following diagrams illustrate the chemical structures of the protecting groups and their respective deprotection pathways.

cluster_Acm Acetamidomethyl (Acm) Group cluster_Trt Trityl (Trt) Group cluster_StBu tert-Butylthio (StBu) Group Acm_structure Cys-S-CH₂-NH-CO-CH₃ Acm_reagents I₂ or Hg(OAc)₂ Acm_structure->Acm_reagents Deprotection Acm_deprotected Cys-SH or Cys-S-S-Cys Acm_reagents->Acm_deprotected Trt_structure Cys-S-C(C₆H₅)₃ Trt_reagents TFA Trt_structure->Trt_reagents Deprotection Trt_deprotected Cys-SH Trt_reagents->Trt_deprotected StBu_structure Cys-S-S-C(CH₃)₃ StBu_reagents DTT or Phosphines StBu_structure->StBu_reagents Deprotection StBu_deprotected Cys-SH StBu_reagents->StBu_deprotected

Caption: Chemical structures and deprotection reagents for Acm, Trt, and StBu thiol protecting groups.

Experimental Protocols

Detailed methodologies for the deprotection of Acm-protected cysteine residues are provided below. These protocols are essential for researchers performing peptide synthesis.

Protocol 1: Acm Deprotection and Disulfide Bond Formation using Iodine

This method is widely used for the simultaneous deprotection of Acm groups and the formation of a disulfide bridge.[1]

Materials:

  • Acm-protected peptide

  • Methanol (or other suitable solvent like DMF, aqueous acetic acid)

  • Iodine (I₂) solution (e.g., 0.1 M in methanol)

  • Aqueous ascorbic acid or sodium thiosulfate (B1220275) solution

Procedure:

  • Dissolve the Acm-protected peptide in a suitable solvent.

  • Add a 10-50 fold excess of iodine solution to the peptide solution with stirring.[5]

  • Monitor the reaction progress by HPLC. The reaction is typically complete within 40-60 minutes.[5]

  • Quench the excess iodine by adding aqueous ascorbic acid or sodium thiosulfate solution until the yellow color disappears.

  • Purify the cyclic peptide by reverse-phase HPLC.

start Start: Acm-protected peptide in solution add_iodine Add excess Iodine (I₂) start->add_iodine monitor Monitor reaction by HPLC (40-60 min) add_iodine->monitor quench Quench with Ascorbic Acid / Sodium Thiosulfate monitor->quench purify Purify cyclic peptide by RP-HPLC quench->purify end End: Purified cyclic peptide purify->end

Caption: Experimental workflow for Acm deprotection and cyclization using iodine.

Protocol 2: Acm Deprotection to Yield a Free Thiol using Mercury(II) Acetate

This method removes the Acm group to yield a free thiol. Note that mercury compounds are highly toxic and require careful handling and disposal.[5][10]

Materials:

  • Acm-protected peptide

  • 10% (v/v) aqueous acetic acid

  • Mercury(II) acetate (Hg(OAc)₂)

  • β-mercaptoethanol

  • Glacial acetic acid and aqueous ammonia (B1221849) for pH adjustment

Procedure:

  • Dissolve the Acm-protected peptide in 10% aqueous acetic acid.

  • Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.[10]

  • Add 1.0 equivalent of mercury(II) acetate per Acm group with stirring.[10]

  • Readjust the pH to 4.0 and stir at room temperature for 1 hour.[10]

  • Add β-mercaptoethanol and let the mixture stand for 5 hours.[11]

  • Remove the precipitate by centrifugation.

  • Purify the peptide with the free thiol by HPLC.

start Start: Acm-protected peptide in 10% aq. Acetic Acid ph_adjust1 Adjust pH to 4.0 start->ph_adjust1 add_hg Add Hg(OAc)₂ (1 eq.) ph_adjust1->add_hg ph_adjust2 Readjust pH to 4.0 and stir for 1 hr add_hg->ph_adjust2 add_bme Add β-mercaptoethanol and stand for 5 hrs ph_adjust2->add_bme centrifuge Centrifuge to remove precipitate add_bme->centrifuge purify Purify peptide by HPLC centrifuge->purify end End: Purified peptide with free thiol purify->end

Caption: Experimental workflow for Acm deprotection to a free thiol using Mercury(II) Acetate.

Conclusion

The choice of a cysteine protecting group is a critical strategic decision in peptide synthesis. The Acm group offers exceptional stability and orthogonality, making it the preferred choice for complex syntheses requiring regioselective disulfide bond formation.[1][6][7] While its deprotection requires specific and sometimes hazardous reagents, the advantages it provides in minimizing side reactions and allowing for intermediate purification are often indispensable. For routine syntheses where a free thiol is the desired end product, the Trt group is a cost-effective option, though it carries a higher risk of racemization.[1][8] The StBu group provides another layer of orthogonality, being removable under reductive conditions, which is valuable in strategies for forming multiple, distinct disulfide bonds.[1][9] Ultimately, the selection of the most appropriate cysteine protecting group depends on the specific requirements of the target peptide and the overall synthetic strategy.

References

Methoxymethyl Isocyanate: A Superior Derivatizing Agent for Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking enhanced sensitivity, stability, and efficiency in the analysis of a wide range of analytes, methoxymethyl isocyanate (MMI) emerges as a powerful derivatizing agent. This guide provides an objective comparison of MMI with other commonly used derivatizing agents, supported by experimental data, to inform the selection of the most appropriate reagent for specific analytical challenges.

Derivatization is a critical step in many analytical workflows, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to improve the volatility, thermal stability, and ionization efficiency of target molecules. While a variety of derivatizing agents are available, including silylating agents, acylating agents, and chloroformates, MMI offers distinct advantages in terms of derivative stability and reactivity, leading to more robust and reliable analytical methods.

Performance Comparison of Derivatizing Agents

The choice of a derivatizing agent significantly impacts the outcome of an analysis. Key performance indicators include reaction efficiency, the stability of the resulting derivatives, and the enhancement in analytical sensitivity. While direct comparative studies across all classes of derivatizing agents are limited, evidence from related isocyanate compounds and general chemical principles highlight the potential benefits of MMI.

Isocyanate-based derivatization, in general, offers advantages in terms of the stability of the resulting urea (B33335) or carbamate (B1207046) derivatives, especially when compared to the moisture-sensitive trimethylsilyl (B98337) (TMS) derivatives formed by common silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For instance, a study on p-tolyl isocyanate (PTI), a similar isocyanate derivatizing agent, demonstrated that its derivatives are highly stable for months and are not sensitive to moisture, a significant advantage over BSTFA derivatives.[1] This inherent stability of the urethane (B1682113) and urea linkages formed by isocyanates suggests that MMI derivatives would exhibit similar robustness, reducing sample degradation and improving the reliability of quantitative analysis.

Derivatizing Agent ClassTarget Functional GroupsKey AdvantagesKey Disadvantages
This compound (MMI) Primary & Secondary Amines, Alcohols, Phenols, ThiolsForms highly stable derivatives, less sensitive to moisture, potential for high reactivity.Limited direct comparative data available, potential for side reactions if not optimized.
Silylating Agents (e.g., BSTFA, MSTFA) Alcohols, Phenols, Carboxylic Acids, Amines, AmidesWell-established, highly reactive, volatile byproducts.Derivatives are sensitive to moisture, requiring anhydrous conditions.[2]
Acylating Agents (e.g., TFAA, PFAA) Alcohols, Phenols, AminesForms stable derivatives, can improve chromatographic properties.Can produce corrosive byproducts, may require heating.
Chloroformates (e.g., Ethyl Chloroformate) Amines, Alcohols, PhenolsRapid reaction, can be performed in aqueous media.[3]Can be moisture-sensitive, potential for formation of multiple derivatives.[4]

Experimental Protocols

Detailed experimental protocols are crucial for successful derivatization. Below are generalized protocols for MMI and other common derivatizing agents. It is important to note that optimal conditions (e.g., temperature, reaction time, solvent) may vary depending on the specific analyte and sample matrix and should be optimized accordingly.

Protocol 1: General Derivatization with this compound (MMI)

This protocol provides a general guideline for the derivatization of primary and secondary amines or hydroxyl-containing compounds using MMI.

Materials:

  • This compound (MMI)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous pyridine (B92270) (optional, as a catalyst)

  • Analyte sample (dried)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS or LC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization or drying under a stream of nitrogen is recommended.

  • Reconstitution: Dissolve the dried sample in an appropriate volume of anhydrous solvent.

  • Reagent Addition: Add a molar excess of this compound to the sample solution. The exact molar ratio should be optimized for the specific analyte. If needed, add a small amount of anhydrous pyridine to catalyze the reaction.

  • Reaction: Tightly cap the reaction vial and vortex briefly. Heat the mixture at a optimized temperature (e.g., 60-80 °C) for an optimized duration (e.g., 30-60 minutes).

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Analysis: The derivatized sample can be directly injected into the GC-MS or LC-MS system. Alternatively, the solvent can be evaporated, and the residue reconstituted in a suitable solvent for analysis.

Protocol 2: Silylation using BSTFA with 1% TMCS

This protocol is a common procedure for the derivatization of a wide range of compounds for GC-MS analysis.[5]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)

  • Analyte sample (dried)

  • Heating block or water bath

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reconstitution: Dissolve the dried sample in an anhydrous solvent.

  • Reagent Addition: Add the BSTFA with 1% TMCS reagent to the sample solution.

  • Reaction: Tightly cap the vial and heat at 60-100 °C for 15-60 minutes.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject the derivatized sample into the GC-MS system.

Protocol 3: Acylation using Trifluoroacetic Anhydride (B1165640) (TFAA)

This protocol is a general procedure for the acylation of amines and alcohols.

Materials:

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Anhydrous base (e.g., pyridine, triethylamine)

  • Analyte sample (dried)

  • Vortex mixer

  • GC-MS or LC-MS system

Procedure:

  • Sample Preparation: Ensure the sample is completely dry.

  • Reconstitution: Dissolve the dried sample in an anhydrous solvent.

  • Reagent Addition: Add an anhydrous base followed by TFAA to the sample solution. The reaction is often exothermic and should be performed with care.

  • Reaction: The reaction is typically rapid and can often be performed at room temperature for 15-30 minutes.

  • Solvent Evaporation: Remove the solvent and excess reagent under a stream of nitrogen.

  • Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for GC-MS or LC-MS analysis.

Visualizing the Derivatization Workflow and Reaction

To better understand the derivatization process and the underlying chemical reactions, the following diagrams have been generated.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Drying Drying Extraction->Drying Reconstitution Reconstitution in Anhydrous Solvent Drying->Reconstitution Add_Reagent Addition of MMI Reconstitution->Add_Reagent Reaction Heating & Reaction Add_Reagent->Reaction Analysis GC-MS or LC-MS Analysis Reaction->Analysis

A typical experimental workflow for derivatization using MMI.

General reaction of MMI with an active hydrogen-containing analyte.

Conclusion

This compound presents a compelling alternative to traditional derivatizing agents, offering the potential for forming highly stable derivatives that are less susceptible to hydrolysis. This increased stability can lead to more robust and reproducible analytical methods, which is of paramount importance in research, clinical diagnostics, and drug development. While more direct comparative studies are needed to fully elucidate the quantitative advantages of MMI across a broad spectrum of analytes, the available evidence suggests that it is a valuable tool for overcoming challenges associated with analyte volatility, stability, and detection sensitivity. Researchers are encouraged to explore MMI as a derivatizing agent in their analytical workflows to potentially achieve superior performance and more reliable results.

References

A Comparative Guide to Peptide Derivatization for Enhanced LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of proteomics and peptide analysis, derivatization prior to liquid chromatography-mass spectrometry (LC-MS) is a critical step to enhance ionization efficiency, improve chromatographic separation, and ultimately increase the sensitivity and reliability of quantitative analyses. This guide provides an objective comparison of methoxymethyl-derivatization with two common alternative methods: dimethylation and charge-tagging. The performance of these methods is evaluated based on available experimental data, providing a resource for selecting the optimal derivatization strategy for your research needs.

Comparison of Peptide Derivatization Methods

The choice of derivatization reagent can significantly impact the outcome of an LC-MS experiment. The following table summarizes the key characteristics of methoxymethylation, dimethylation, and charge-tagging derivatization of peptides.

FeatureMethoxymethyl DerivatizationDimethylationCharge-Tagging (e.g., TMT, iTRAQ)
Principle Covalent modification of primary amines (N-terminus and lysine (B10760008) residues) with a methoxymethyl group.Reductive amination of primary amines with formaldehyde (B43269).[1][2]Covalent labeling of primary amines with tags containing a fixed positive charge.[3][4]
Primary Goal Increase hydrophobicity, potentially improving reverse-phase LC retention.Quantitative proteomics through stable isotope labeling (e.g., ¹²C/¹³C or H/D).[1][5][6]Enhance ionization efficiency and enable multiplexed quantitative analysis.[7]
Effect on MS Signal May improve ionization efficiency, though data is limited.Minimal impact on ionization efficiency; primarily used for mass differentiation.Significantly enhances ESI ionization, leading to improved sensitivity.[7]
Quantitative Strategy Label-free or isotopic labeling (if isotopically labeled reagents are used).Stable Isotope Labeling (SILAC-like).[1]Isobaric labeling for relative quantification.[8]
Multiplexing Capability Limited, requires isotopically distinct reagents.Typically 2-plex or 3-plex with different isotopes of formaldehyde and a reducing agent.[6]High (e.g., TMTpro™ 18-plex, TMTpro™ 32-plex).
Protocol Complexity Potentially a simple, one-step reaction.Relatively simple and fast (<5 minutes reaction time).[5]More complex, multi-step protocols.
Cost Reagent costs can vary.Generally cost-effective.[6]Higher reagent cost, especially for higher plexing.

Quantitative Performance Data

Table 1: Quantitative Performance of Dimethylation for Peptide Analysis

ParameterValueReference
Quantitative Accuracy (Error) 0-4%[5]
Relative Standard Deviation (RSD) < 13%[5]
Labeling Efficiency > 99% for a1 ion formation[2]

Table 2: Quantitative Performance of Charge-Tagging (Generic) for Peptide Analysis

ParameterValueReference
Increase in Signal Intensity Can be significant, improving detection limits.[7]
Quantitative Precision High, suitable for multiplexed comparative proteomics.
Multiplexing Capacity Up to 32 samples simultaneously.

Experimental Protocols

Detailed methodologies for dimethylation and a generic charge-tagging derivatization are provided below. A protocol for methoxymethylation is not detailed due to the lack of specific, validated procedures in the searched literature.

Protocol 1: Reductive Dimethylation of Peptides[1]

This protocol is adapted from the work of Hsu et al. (2003) and others.[1][5]

Materials:

  • Peptide sample (digested protein)

  • 1 M Triethylammonium bicarbonate (TEAB), pH 8.5

  • 4% (v/v) Formaldehyde (CH₂O) in water (for light label)

  • 4% (v/v) Deuterated formaldehyde (CD₂O) in water (for heavy label)

  • 600 mM Sodium cyanoborohydride (NaBH₃CN)

  • Formic acid

Procedure:

  • Resuspend the peptide sample in 100 µL of 1 M TEAB.

  • Add 4 µL of either light or heavy formaldehyde solution to the peptide sample.

  • Add 4 µL of sodium cyanoborohydride solution.

  • Vortex the mixture and incubate at room temperature for 10 minutes.

  • Quench the reaction by adding 16 µL of formic acid.

  • The derivatized peptide sample is now ready for LC-MS analysis.

Protocol 2: Generic Charge-Tagging Derivatization of Peptides

This protocol is a generalized procedure for labeling peptides with a charge-tagging reagent. Specific protocols may vary depending on the commercial kit used (e.g., TMT, iTRAQ).

Materials:

  • Peptide sample (digested protein)

  • Labeling buffer (e.g., 1 M TEAB, pH 8.5)

  • Charge-tagging reagent (e.g., TMTpro™ reagent) dissolved in anhydrous acetonitrile

  • Quenching reagent (e.g., 5% hydroxylamine)

Procedure:

  • Resuspend the peptide sample in the labeling buffer.

  • Add the charge-tagging reagent to the peptide solution. The amount of reagent will depend on the amount of peptide.

  • Incubate the reaction at room temperature for 1 hour.

  • Add the quenching reagent to stop the derivatization reaction and incubate for 15 minutes.

  • Combine the differentially labeled samples.

  • The labeled peptide mixture is now ready for fractionation and/or LC-MS analysis.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the workflows for peptide digestion and subsequent derivatization.

Peptide_Digestion_Workflow Protein_Sample Protein Sample Denaturation Denaturation (e.g., Urea) Protein_Sample->Denaturation Reduction Reduction (e.g., DTT) Denaturation->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Digestion Enzymatic Digestion (e.g., Trypsin) Alkylation->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture

Figure 1. General workflow for the preparation of a peptide mixture from a protein sample for mass spectrometry analysis.

Derivatization_Workflow cluster_dimethylation Dimethylation cluster_chargetagging Charge-Tagging Peptide_Mixture_D Peptide Mixture Add_FA_D Add Formaldehyde (Light or Heavy) Peptide_Mixture_D->Add_FA_D Add_Reducer_D Add Reducing Agent (NaBH3CN) Add_FA_D->Add_Reducer_D Quench_D Quench Reaction Add_Reducer_D->Quench_D LCMS_D LC-MS Analysis Quench_D->LCMS_D Peptide_Mixture_C Peptide Mixture Add_Tag_C Add Charge-Tag Reagent Peptide_Mixture_C->Add_Tag_C Quench_C Quench Reaction Add_Tag_C->Quench_C Combine_C Combine Samples Quench_C->Combine_C LCMS_C LC-MS Analysis Combine_C->LCMS_C

Figure 2. Comparative workflows for dimethylation and charge-tagging derivatization of peptides prior to LC-MS analysis.

Conclusion

The selection of a peptide derivatization strategy is a critical decision in designing a quantitative proteomics experiment. While methoxymethyl-derivatization presents a potential method for altering peptide hydrophobicity, the lack of extensive studies and comparative data makes it a less established choice compared to dimethylation and charge-tagging.

Dimethylation is a robust, cost-effective, and straightforward method for relative quantification, particularly suitable for comparing two or three samples.[1][6] Its high labeling efficiency and accuracy make it a reliable choice for many quantitative studies.[2][5]

Charge-tagging reagents, such as TMT and iTRAQ, offer the significant advantage of enhanced ionization efficiency and high-level multiplexing, allowing for the simultaneous analysis of many samples.[8] This is particularly beneficial for large-scale comparative studies, although it comes at a higher cost.

Ultimately, the optimal derivatization method will depend on the specific goals of the experiment, the number of samples to be compared, budget constraints, and the available instrumentation. For researchers seeking a well-validated, and economical approach for quantitative proteomics, dimethylation is an excellent option. For those requiring high-throughput analysis of multiple samples with enhanced sensitivity, charge-tagging methods are the current industry standard. Further research into methoxymethyl-derivatization is needed to fully assess its potential and performance in the field of quantitative proteomics.

References

Validating the Orthogonality of MOM Thiol Protection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, synthetic chemists, and professionals in drug development, the strategic selection and implementation of protecting groups are paramount to the successful synthesis of complex molecules. The methoxymethyl (MOM) group, a well-established protecting group for alcohols, also finds application in the protection of thiols. This guide provides a comprehensive comparison of MOM thiol protection with other common thiol protecting groups, focusing on the validation of its orthogonality through experimental data.

Introduction to MOM Thiol Protection

The methoxymethyl group protects thiols by forming a thioacetal (R-S-CH₂OCH₃). This transformation effectively masks the nucleophilic and acidic nature of the thiol, preventing it from engaging in undesirable side reactions during subsequent synthetic steps. The stability of the MOM group is a key feature, being robust under a variety of conditions, yet readily cleavable under specific acidic protocols.

Orthogonality of MOM Thiol Protection

A protecting group's utility is significantly enhanced by its orthogonality—the ability to be removed under conditions that do not affect other protecting groups within the same molecule. Validating the orthogonality of MOM thiol protection involves demonstrating its stability during the deprotection of other common protecting groups and its selective removal in their presence.

Stability of MOM-Protected Thiols

MOM-protected thiols exhibit stability across a range of reaction conditions, a critical factor for their application in multi-step syntheses.

Table 1: Stability of MOM-Protected Thiols Under Various Deprotection Conditions for Other Common Protecting Groups

Protecting Group to be CleavedDeprotection Reagent/ConditionsSolventStability of MOM-Protected ThiolReference
tert-Butoxycarbonyl (Boc)Trifluoroacetic acid (TFA) / CH₂Cl₂ (1:1)Dichloromethane (CH₂Cl₂)Generally stable, but lability can be substrate-dependent.[1]
Fluorenylmethyloxycarbonyl (Fmoc)20% Piperidine in DMFDimethylformamide (DMF)StableGeneral Knowledge
tert-Butyldimethylsilyl (TBDMS)Tetrabutylammonium fluoride (B91410) (TBAF)Tetrahydrofuran (THF)Stable[2]
Benzyl (Bn)H₂, Pd/CMethanol (MeOH) / Ethyl Acetate (B1210297) (EtOAc)StableGeneral Knowledge
Trityl (Trt)Mild acid (e.g., 1% TFA in CH₂Cl₂)Dichloromethane (CH₂Cl₂)May be cleaved depending on conditions.[3]

Note: The stability of the MOM group can be influenced by the overall structure of the molecule and the specific reaction conditions.

Comparative Analysis with Other Thiol Protecting Groups

The selection of a thiol protecting group is dictated by the specific requirements of the synthetic route. A comparison with other commonly used thiol protecting groups highlights the advantages and disadvantages of the MOM group.

Table 2: Comparison of Common Thiol Protecting Groups

Protecting GroupStructureCommon Cleavage ConditionsStability to AcidStability to BaseOrthogonality Highlights
Methoxymethyl (MOM) -S-CH₂OCH₃Acidic hydrolysis (e.g., HCl, TFA)[1]LabileStableOrthogonal to base-labile (e.g., Fmoc) and fluoride-labile (e.g., silyl (B83357) ethers) groups.
Trityl (Trt) -S-C(Ph)₃Mild acid (TFA), scavengers recommended[3]Very LabileStableOrthogonal to acid-stable groups like Acm.
Acetamidomethyl (Acm) -S-CH₂NHCOCH₃Heavy metal salts (e.g., Hg(OAc)₂) or iodine[3]StableStableOrthogonal to acid- and base-labile groups.
tert-Butyl (tBu) -S-C(CH₃)₃Strong acid (e.g., HF, TFMSA) or Hg(OAc)₂Very StableStableOrthogonal to most other protecting groups due to its high stability.
tert-Butylthio (StBu) -S-S-C(CH₃)₃Reduction with thiols (e.g., DTT, β-mercaptoethanol)StableStableOrthogonal to acid- and base-labile groups.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of protecting group strategies.

Protocol 1: MOM Protection of a Heterocyclic Thiol

This protocol avoids the use of the carcinogenic chloromethyl methyl ether (MOM-Cl) by utilizing dimethoxymethane (B151124) activated by a low-valent titanium species.

Reagents:

  • Heterocyclic thiol (1.0 equiv)

  • Dimethoxymethane (DMM)

  • Titanium(IV) chloride (TiCl₄) (2.0 equiv)

  • Zinc powder (4.0 equiv)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Under an inert atmosphere, suspend Zinc powder in DMM and cool to 0 °C.

  • Add TiCl₄ dropwise to the suspension and stir for 30 minutes at 0 °C to generate the low-valent titanium species.

  • Add the heterocyclic thiol to the reaction mixture.

  • Stir the reaction for 1-2 hours at 25 °C.

  • Pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography to afford the MOM-protected thiol.

Protocol 2: Deprotection of a MOM Ether with Trifluoroacetic Acid (TFA)

This protocol describes a common method for the acidic cleavage of MOM ethers, which can be adapted for MOM thioethers.[1]

Reagents:

  • MOM-protected compound (1.0 equiv)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the MOM-protected compound in a 15:1 mixture of DCM/TFA at 25 °C.

  • Stir the resulting suspension at 25 °C for 12 hours, monitoring the reaction by TLC.

  • Dilute the reaction mixture with DCM and neutralize with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Wash the combined organic phases with saturated aqueous NaCl.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give the crude deprotected product.

Visualization of Orthogonal Protection Strategies

The following diagrams illustrate the logical relationships in orthogonal protection and deprotection schemes involving the MOM group.

Orthogonal_Deprotection_Workflow cluster_0 Protected Molecule cluster_1 Selective Deprotection of PG cluster_2 Selective Deprotection of MOM cluster_3 Further Transformation A R-S-MOM R'-PG B R-S-MOM R'-OH A->B Deprotection of PG (e.g., TBAF for silyl ethers) C R-SH R'-PG A->C Deprotection of MOM (e.g., mild acid) D Further Reaction at OH B->D E Further Reaction at SH C->E

Caption: Orthogonal deprotection of a MOM-protected thiol and another protected alcohol (PG).

Protection_Deprotection_Cycle Start Thiol (R-SH) Protected MOM-Protected Thiol (R-S-MOM) Start->Protected Protection (e.g., DMM, TiCl₄/Zn) Reaction Synthetic Transformations (Other protecting groups manipulated) Protected->Reaction Orthogonal Chemistry Deprotected Free Thiol (R-SH) Reaction->Deprotected Deprotection (Acidic Conditions)

Caption: General workflow for the use of MOM as a thiol protecting group.

Conclusion

The methoxymethyl (MOM) group serves as a valuable protecting group for thiols, offering a balance of stability and controlled cleavage. Its robustness towards basic and fluoride-mediated deprotection conditions for other common protecting groups like Fmoc and silyl ethers establishes its utility in orthogonal synthetic strategies. While direct comparative data with other thiol protecting groups is not as abundant as for its alcohol counterpart, the existing literature on MOM ether chemistry provides a strong foundation for its application in complex syntheses involving thiols. The choice of the MOM group, as with any protecting group, should be made based on the specific demands of the synthetic route, taking into account the stability and lability of all functional groups present in the molecule.

References

A Comparative Guide to the Stability of Sulfhydryl Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups for the sulfhydryl side chain of cysteine is a critical determinant in the successful synthesis of complex peptides and proteins. The high nucleophilicity and susceptibility to oxidation of the thiol group necessitate robust protection to prevent unwanted side reactions during peptide synthesis.[1][2] The choice of a suitable protecting group is governed by its stability under various reaction conditions and the orthogonality of its removal, which is crucial for regioselective disulfide bond formation.[3][4] This guide provides an objective comparison of the stability of commonly used sulfhydryl protecting groups, supported by experimental data, to aid researchers in devising optimal synthetic strategies.

Comparative Stability Data

The stability of a sulfhydryl protecting group is not absolute but is contingent upon the specific chemical environment. The following tables summarize the stability and lability of common protecting groups under various conditions routinely encountered in peptide synthesis.

Table 1: Stability in Acidic Conditions

Acidic reagents, most notably trifluoroacetic acid (TFA), are standard for the final cleavage of peptides from solid-phase resins and the removal of many side-chain protecting groups.[5] The stability of sulfhydryl protecting groups in acidic media is therefore a primary consideration in synthetic design.

Protecting GroupAbbreviationReagentConditionsStability/Cleavage Efficiency
TritylTrt95% TFA, 2.5% H₂O, 2.5% TIS2-4 hours, Room Temp>90% Cleavage[1]
4-MethoxytritylMmt1-2% TFA in DCM5 x 2 min, Room Temp>95% Cleavage[1][6]
4-MethylbenzylMebHF-Cleaved
AcetamidomethylAcm95% TFA2 hours, Room TempStable[7]
tert-ButyltBu95% TFA-Stable[6][8]
tert-ButylthioStBu95% TFA-Stable (in absence of thiols)[7]
DiphenylmethylDpm1-3% TFA in DCMOn-resin, Room TempStable[9]
95% TFA2 hours, Room Temp>95% Cleavage[5]

Table 2: Stability in Basic, Oxidative, and Reductive Conditions

The orthogonality of protecting groups is essential for complex syntheses involving multiple disulfide bonds.[3] This requires groups that are stable under the deprotection conditions of other groups.

Protecting GroupAbbreviationReagent/ConditionStability/Cleavage
TritylTrt20% Piperidine in DMFStable[10]
Iodine (I₂)Labile[8]
4-MethoxytritylMmt20% Piperidine in DMFStable, but some lability reported[10]
Iodine (I₂)Labile[7]
AcetamidomethylAcm20% Piperidine in DMFStable[7]
Iodine (I₂)Labile[1]
Mercury(II) AcetateLabile[1][8]
tert-ButyltBu20% Piperidine in DMFStable
Iodine (I₂)Stable[8]
Mercury(II) AcetateLabile[6]
tert-ButylthioStBu20% Piperidine in DMFStable[7]
Thiols (e.g., DTT), PhosphinesLabile[7][11]

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful deprotection of sulfhydryl groups. Below are protocols for the removal of several common protecting groups.

Protocol 1: On-Resin Deprotection of Methoxytrityl (Mmt)

This procedure is advantageous for on-resin modifications, such as disulfide bond formation, due to the high acid lability of the Mmt group.[6]

Materials:

  • Mmt-protected peptide-resin

  • Deprotection Solution: 1-2% TFA in Dichloromethane (DCM)[1]

  • Washing Solvent: Dichloromethane (DCM)

  • Neutralization Solution: 5% N,N-Diisopropylethylamine (DIPEA) in DCM

  • Dimethylformamide (DMF)

Procedure:

  • Swell the Mmt-protected peptide-resin in DCM.

  • Treat the resin with the deprotection solution (1% TFA in DCM) for 2 minutes. Repeat this treatment five times.[6]

  • Wash the resin thoroughly with DCM.

  • Neutralize the resin with the neutralization solution.

  • Wash the resin with DMF to prepare for subsequent synthetic steps or cleavage.

Protocol 2: Deprotection of Acetamidomethyl (Acm) with Iodine

This method is widely utilized for the simultaneous deprotection of Acm groups and the formation of a disulfide bridge.[9]

Materials:

  • Acm-protected peptide

  • Solvent: Dichloromethane (DCM), Methanol (MeOH), or Acetonitrile (ACN)

  • Iodine (I₂) solution (e.g., 10-fold molar excess in the chosen solvent)

Procedure:

  • Dissolve the Acm-protected peptide in the chosen solvent.

  • Add the iodine solution to the peptide solution with stirring.

  • Monitor the reaction by HPLC until completion (typically 1-2 hours).

  • Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate.

  • Purify the cyclized peptide by HPLC.

Protocol 3: Deprotection of tert-Butylthio (StBu) with Dithiothreitol (DTT)

The StBu group is readily removed by reduction with thiol-containing reagents like DTT.[11]

Materials:

  • StBu-protected peptide-resin

  • Deprotection Solution: 5% Dithiothreitol (DTT) in DMF, adjusted to pH 8 with DIPEA

  • Washing Solvents: DMF, DCM

Procedure:

  • Swell the StBu-protected peptide-resin in DMF.

  • Treat the resin with the deprotection solution.

  • Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Wash the resin thoroughly with DMF and DCM.

  • The deprotected thiol can then be used in subsequent reactions.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the context of sulfhydryl protecting group strategies.

Experimental_Workflow_On_Resin_Mmt_Deprotection start Mmt-Protected Peptide-Resin swell Swell in DCM start->swell deprotect Treat with 1-2% TFA in DCM (5x2 min) swell->deprotect wash_dcm1 Wash with DCM deprotect->wash_dcm1 neutralize Neutralize with 5% DIPEA in DCM wash_dcm1->neutralize wash_dmf Wash with DMF neutralize->wash_dmf next_step Proceed to Next Synthetic Step wash_dmf->next_step

On-Resin Mmt Deprotection Workflow.

Orthogonal_Deprotection_Strategy peptide Linear Peptide with Orthogonally Protected Cysteines Cys(Acm) ... Cys(Mmt) deprotect_mmt Selective Deprotection of Mmt (e.g., 1% TFA in DCM) peptide->deprotect_mmt first_cyclization First Disulfide Bond Formation (e.g., Oxidation) deprotect_mmt->first_cyclization deprotect_acm Deprotection of Acm (e.g., Iodine) first_cyclization->deprotect_acm second_cyclization Second Disulfide Bond Formation deprotect_acm->second_cyclization final_peptide {Final Peptide with Two Regioselective Disulfide Bonds} second_cyclization->final_peptide

References

A Comparative Guide to Methoxymethyl Isocyanate and Other Isocyanates in Cross-Linking Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry and bioconjugation, the selection of an appropriate cross-linking agent is paramount to achieving desired material properties and functionalities. Isocyanates, a class of highly reactive compounds, are pivotal in the formation of urethane (B1682113) linkages, leading to the synthesis of a diverse array of cross-linked materials. This guide provides an objective comparison of methoxymethyl isocyanate (MMI) with other commonly employed isocyanates, supported by general principles of isocyanate chemistry and available experimental data for related compounds.

This compound (CH₃OCH₂NCO) is a unique, unblocked aliphatic isocyanate featuring an ether linkage. While specific comparative performance data for MMI in cross-linking applications is not extensively available in peer-reviewed literature, its structural characteristics allow for informed predictions of its reactivity and performance relative to other well-studied isocyanates. This guide will compare MMI to common aliphatic, aromatic, and blocked isocyanates.

General Comparison of Isocyanate Cross-Linkers

The performance of an isocyanate cross-linker is primarily dictated by its chemical structure, which influences its reactivity, the properties of the resulting cross-linked product, and its handling requirements.

PropertyThis compound (MMI) (Predicted)Aliphatic Isocyanates (e.g., HDI, IPDI)Aromatic Isocyanates (e.g., MDI, TDI)Blocked Isocyanates
Reactivity HighModerate to HighVery HighLow (at ambient temperature)
Curing Conditions Ambient or low temperatureAmbient to elevated temperatureAmbient to elevated temperatureElevated temperature (deblocking required)
Pot Life ShortModerateShortLong
Yellowing (UV Stability) LowLowHighLow to High (depends on isocyanate and blocking agent)
Toxicity High (unblocked isocyanate)High (unblocked isocyanate)High (unblocked isocyanate)Lower (isocyanate is masked)
Moisture Sensitivity HighHighHighLow
Flexibility of Cross-linked Product High (due to ether linkage)HighRigidVaries with isocyanate structure

Performance Characteristics

Reactivity and Curing Profile

Unblocked isocyanates like this compound are characterized by their high reactivity towards nucleophiles such as hydroxyl and amine groups.[1] This reactivity is a double-edged sword: it allows for rapid curing at ambient temperatures without the need for catalysts, but it also results in a very short pot life and high sensitivity to moisture.[2] The presence of the electron-withdrawing oxygen atom in the methoxy (B1213986) group of MMI may slightly modulate the electrophilicity of the isocyanate group compared to a simple alkyl isocyanate.

In contrast, blocked isocyanates are designed for applications requiring a longer pot life and controlled curing. These compounds have the isocyanate group temporarily protected by a blocking agent, which is released upon heating to regenerate the reactive isocyanate. This allows for the formulation of stable one-component systems that cure only when desired.

Mechanical Properties of Cross-Linked Products

The final properties of the cross-linked material are heavily influenced by the structure of the isocyanate.

  • Flexibility: The flexible ether linkage in this compound is expected to impart greater flexibility to the resulting polymer network compared to the more rigid structures of aromatic isocyanates like MDI and TDI.

  • Hardness and Chemical Resistance: A higher cross-link density generally leads to increased hardness and improved resistance to chemicals and abrasion. The cross-link density can be controlled by the functionality of the isocyanate and the stoichiometry of the reaction.

Experimental Protocols

To quantitatively compare the performance of different isocyanate cross-linkers, a series of standardized experiments can be conducted.

Determination of Isocyanate Reaction Kinetics via FTIR Spectroscopy

Objective: To monitor the consumption of the isocyanate group (-NCO) over time and determine the reaction rate.

Methodology:

  • Prepare a reaction mixture of the isocyanate cross-linker and a model polyol in a suitable solvent.

  • Place the mixture in a temperature-controlled cell.

  • Acquire Fourier-Transform Infrared (FTIR) spectra at regular intervals.

  • Monitor the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[2]

  • The concentration of the isocyanate can be quantified by measuring the peak area and correlating it to a calibration curve.

  • Plot the isocyanate concentration versus time to determine the reaction kinetics.

Evaluation of Cross-Link Density by Swelling Studies

Objective: To determine the degree of cross-linking in the cured polymer network.

Methodology:

  • Prepare cured polymer films using the different isocyanate cross-linkers.

  • Cut samples of known weight and dimensions.

  • Immerse the samples in a suitable solvent (e.g., toluene) for a defined period (e.g., 24-72 hours) until equilibrium swelling is reached.[3]

  • Remove the swollen samples, gently blot to remove excess solvent, and weigh them.

  • Dry the samples to a constant weight and re-weigh.

  • The cross-link density can be calculated using the Flory-Rehner equation, which relates the degree of swelling to the polymer-solvent interaction parameter and the molar volume of the solvent.[3]

Mechanical Testing of Cured Films

Objective: To compare the mechanical properties of the materials cross-linked with different isocyanates.

Methodology:

  • Prepare cured films of a standardized thickness.

  • Cut the films into dumbbell-shaped specimens according to ASTM standards.

  • Perform tensile testing using a universal testing machine to determine properties such as:

    • Tensile strength

    • Elongation at break

    • Young's modulus

  • Conduct hardness testing using a durometer.

Visualizing Cross-Linking Concepts

Isocyanate Cross-Linking Reaction Pathway

G Isocyanate R-N=C=O Urethane R-NH-C(=O)O-Polymer (Urethane Linkage) Isocyanate->Urethane + Polymer-OH Polyol Polymer-OH Polyol->Urethane Crosslinked_Network Cross-linked Polymer Network Urethane->Crosslinked_Network Further Reaction

Caption: General reaction scheme for urethane formation.

Experimental Workflow for Isocyanate Comparison

G cluster_formulation Formulation cluster_characterization Performance Evaluation MMI Methoxymethyl Isocyanate Curing Curing (Ambient or Thermal) MMI->Curing Other_Isocyanates Other Isocyanates (Aliphatic, Aromatic, Blocked) Other_Isocyanates->Curing Characterization Characterization Kinetics Reaction Kinetics (FTIR) Characterization->Kinetics Crosslink_Density Cross-link Density (Swelling) Characterization->Crosslink_Density Mechanical_Properties Mechanical Properties (Tensile, Hardness) Characterization->Mechanical_Properties

Caption: Workflow for comparing isocyanate cross-linkers.

Logical Relationship of Isocyanate Properties

G Reactivity High Reactivity Pot_Life Short Pot Life Reactivity->Pot_Life Curing_Speed Fast Curing Reactivity->Curing_Speed Moisture_Sensitivity High Moisture Sensitivity Reactivity->Moisture_Sensitivity Blocked_Isocyanate Blocked Isocyanate (Solution) Pot_Life->Blocked_Isocyanate leads to development of Handling Handling Precautions Moisture_Sensitivity->Handling

Caption: Interplay of properties for unblocked isocyanates.

Conclusion

This compound, as an unblocked aliphatic isocyanate, is anticipated to be a highly reactive cross-linking agent suitable for applications requiring rapid, low-temperature curing and a flexible final product. However, its high reactivity necessitates careful handling due to a short pot life, moisture sensitivity, and potential toxicity. In contrast, other isocyanates, particularly blocked variants, offer a greater degree of control over the curing process and improved storage stability, making them suitable for a broader range of industrial applications. The choice between MMI and other isocyanates will ultimately depend on the specific requirements of the application, including desired curing profile, final material properties, and processing constraints. Further experimental investigation is warranted to fully elucidate the performance of this compound as a cross-linking agent.

References

Navigating the Analysis of Methoxymethyl Isocyanate Adducts: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of methoxymethyl isocyanate (MMI) and its adducts, the accurate and reliable validation of analytical methods is paramount. This guide provides a comprehensive comparison of prevalent analytical techniques, offering supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the most suitable methodology.

This compound is a reactive compound that can form adducts with biological macromolecules, such as proteins. The detection and quantification of these adducts are crucial for understanding the compound's mechanism of action, assessing exposure, and for various stages of drug development. The choice of analytical method can significantly impact the sensitivity, specificity, and overall reliability of these measurements. This guide focuses on the validation of analytical methods for MMI adducts, primarily exploring High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS)-based techniques.

Comparative Analysis of Analytical Techniques

The selection of an analytical method for MMI adducts hinges on a variety of factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of structural information. While several techniques can be employed, High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common.

Table 1: Quantitative Comparison of Analytical Methods for Isocyanate Adducts

ParameterHPLC-UVLC-MS/MSGC-MS
Sensitivity Lower (ng-µg range)High (pg-ng range)[1][2]High (pg-ng range)
Specificity ModerateHighHigh
Linear Range 300 pg - 30 ng (injected)[1][2]5 pg - 5 ng (injected)[1][2]Analyte dependent
Precision (RSD) <15%<13% (within-batch and between-batch)[3]Analyte dependent
Sample Throughput ModerateHighModerate
Instrumentation Cost LowerHigherHigh
Matrix Effect Can be significantCan be significant, requires careful sample preparationCan be significant, often requires derivatization

Key Insights:

  • LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV. Studies have shown that LC-MS/MS can achieve detection limits in the picogram range, making it ideal for analyzing low-abundance adducts in complex biological matrices[1][2]. The signal-to-noise ratio for LC-MS/MS is significantly higher than that of LC-UV, allowing for more confident quantification[1][2].

  • Derivatization is often a critical step. Due to the high reactivity and potential for thermal degradation of isocyanates, derivatization is commonly employed, particularly for GC-MS analysis and can also be beneficial for LC-based methods. Reagents such as di-n-butylamine (DBA) are used to form stable derivatives that are more amenable to chromatographic separation and detection[3].

  • Method validation is essential. Regardless of the chosen technique, thorough method validation is crucial to ensure reliable and reproducible results. This includes assessing parameters such as linearity, precision, accuracy, and the limit of detection and quantification[3].

Experimental Workflows and Protocols

The successful analysis of MMI adducts relies on a well-defined experimental workflow, from sample preparation to data analysis. Below is a generalized workflow and a detailed protocol for the analysis of isocyanate-protein adducts, which can be adapted for MMI.

Analytical Method Validation Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_validation Method Validation & Data Analysis SampleCollection Sample Collection (e.g., Plasma, Tissue) ProteinIsolation Protein Isolation (e.g., Albumin) SampleCollection->ProteinIsolation EnzymaticDigestion Enzymatic Digestion (e.g., Pronase) ProteinIsolation->EnzymaticDigestion Derivatization Derivatization (Optional, e.g., with DBA) EnzymaticDigestion->Derivatization SPE Solid Phase Extraction (SPE) Cleanup Derivatization->SPE LCMS LC-MS/MS Analysis SPE->LCMS GCMS GC-MS Analysis SPE->GCMS DataAcquisition Data Acquisition LCMS->DataAcquisition GCMS->DataAcquisition Quantification Quantification (Isotope Dilution) DataAcquisition->Quantification Validation Method Validation (Linearity, Precision, Accuracy) Quantification->Validation Reporting Reporting Validation->Reporting

A generalized workflow for the validation of analytical methods for MMI adducts.
Detailed Protocol: LC-MS/MS Analysis of Isocyanate-Albumin Adducts

This protocol is adapted from methods developed for other isocyanates and provides a robust framework for the analysis of MMI-albumin adducts[4][5].

1. Sample Preparation:

  • Protein Precipitation and Isolation: Isolate albumin from plasma samples.

  • Enzymatic Digestion: Digest the isolated albumin using an enzyme like pronase to release the MMI-amino acid adducts.

  • Internal Standard Spiking: For accurate quantification using isotope dilution mass spectrometry, spike the sample with a stable isotope-labeled internal standard of the MMI adduct of interest.

  • Solid-Phase Extraction (SPE): Clean up the digested sample using a C18 SPE cartridge to remove interfering matrix components.

  • Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile/water)[6].

2. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high organic phase to elute the adducts.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM) for targeted quantification.

    • SRM Transitions: Monitor specific precursor-to-product ion transitions for the native MMI adduct and its stable isotope-labeled internal standard.

3. Method Validation:

  • Linearity: Prepare a calibration curve by analyzing standards of the MMI adduct at different concentrations. A correlation coefficient (r²) of >0.99 is generally considered acceptable[7].

  • Precision and Accuracy: Determine the intra- and inter-day precision and accuracy by analyzing quality control samples at low, medium, and high concentrations. Relative standard deviations (RSD) should typically be <15%[3].

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

  • Matrix Effects: Evaluate the influence of the biological matrix on the ionization of the analyte by comparing the response of the analyte in the matrix to its response in a neat solution.

  • Recovery: Assess the efficiency of the sample preparation procedure by comparing the amount of analyte recovered after the extraction process to the initial amount spiked into the sample.

Logical Relationships in Method Development

The development of a validated analytical method is a logical process that involves several interconnected stages.

Method Development Logic DefineObjective Define Analytical Objective (e.g., Quantification in Plasma) MethodSelection Select Analytical Technique (LC-MS/MS, GC-MS, etc.) DefineObjective->MethodSelection SamplePrepDev Develop Sample Preparation Protocol MethodSelection->SamplePrepDev InstrumentOptimization Optimize Instrument Parameters (e.g., MS/MS transitions) MethodSelection->InstrumentOptimization MethodValidation Perform Method Validation (ICH Guidelines) SamplePrepDev->MethodValidation InstrumentOptimization->MethodValidation RoutineAnalysis Implement for Routine Analysis MethodValidation->RoutineAnalysis

A flowchart illustrating the logical progression of analytical method development.

Conclusion

The validation of analytical methods for this compound adducts is a critical step in ensuring the quality and reliability of research and development data. While LC-MS/MS currently stands out as a highly sensitive and specific technique, the optimal choice of method will always depend on the specific requirements of the study. By carefully considering the comparative data, implementing robust experimental protocols, and following a logical method development workflow, researchers can confidently generate accurate and defensible results in the analysis of MMI adducts.

References

Performance of Methoxymethyl Isocyanate in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methoxymethyl isocyanate (MMI) is a valuable reagent in organic synthesis, particularly in the construction of carbamate (B1207046) and urea (B33335) linkages, which are prevalent in many pharmaceutical compounds. The choice of solvent is critical in dictating the reaction's efficiency, selectivity, and overall success. This guide provides a comparative analysis of this compound's performance in various solvent systems, offering insights into its reactivity, stability, and solubility. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from structurally related isocyanates to project a likely performance profile.

Data Presentation: Comparative Performance in Common Solvents

The following tables summarize the expected performance of this compound in a range of common laboratory solvents. The data for reaction kinetics and solubility are largely extrapolated from studies on similar short-chain alkyl isocyanates, such as methyl isocyanate and ethyl isocyanate, and should be considered as estimations.

Table 1: Estimated Relative Reaction Rates of this compound with a Primary Alcohol (e.g., n-Butanol) in Various Solvents

SolventDielectric Constant (ε)Expected Relative RatePredominant Solvent-Isocyanate Interaction
Toluene (B28343)2.4ModerateNon-polar, van der Waals forces
Tetrahydrofuran (THF)7.6Moderate to FastPolar aprotic, dipole-dipole interactions, potential for weak hydrogen bonding with the ether oxygen of MMI
Acetonitrile (MeCN)37.5FastPolar aprotic, strong dipole-dipole interactions
N,N-Dimethylformamide (DMF)36.7Very FastPolar aprotic, strong dipole-dipole interactions, can act as a catalyst for isocyanate reactions[1]
Dichloromethane (DCM)9.1ModeratePolar aprotic, dipole-dipole interactions
Methanol (B129727)32.7Very Fast (with reaction)Polar protic, reacts with the isocyanate

Note: The reaction rate of isocyanates is significantly influenced by solvent polarity and the ability of the solvent to stabilize the transition state. Polar aprotic solvents generally accelerate the reaction between isocyanates and nucleophiles.

Table 2: Estimated Solubility of this compound in Common Organic Solvents

SolventSolubility ClassificationEstimated Solubility ( g/100 mL at 25°C)Rationale/Reference
TolueneSoluble> 10Non-polar aromatic solvent, expected to dissolve a small organic molecule like MMI.
Tetrahydrofuran (THF)Very Soluble> 25Polar aprotic ether, good general solvent for a wide range of organic compounds.
Acetonitrile (MeCN)Very Soluble> 25Highly polar aprotic solvent.
N,N-Dimethylformamide (DMF)Very Soluble> 25Highly polar aprotic solvent.
Dichloromethane (DCM)Very Soluble> 25Good solvent for a wide range of organic compounds.
WaterSoluble (with reaction)ReactsThis compound is soluble in water but reacts to form methylamine (B109427) and carbon dioxide[2]. Methyl isocyanate has a reported solubility of 10% but also reacts[3].
n-HexaneSparingly Soluble< 5Non-polar aliphatic solvent, less effective at solvating the polar isocyanate group.

Note: The solubility of small, uncharged organic molecules like this compound is generally high in a wide range of organic solvents. However, in protic solvents like water and alcohols, the isocyanate group will react.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable data. Below are representative procedures for key experiments related to the performance of this compound.

Protocol 1: Determination of Reaction Kinetics using in-situ Fourier Transform Infrared (FTIR) Spectroscopy

This protocol describes a method for monitoring the reaction rate of this compound with a nucleophile (e.g., an alcohol or amine) in different solvents.

Materials and Equipment:

  • This compound (anhydrous)

  • Nucleophile (e.g., n-butanol, anhydrous)

  • Anhydrous solvents (e.g., Toluene, THF, Acetonitrile, DMF)

  • Reaction vessel equipped with a port for an in-situ FTIR probe

  • In-situ FTIR spectrometer with an Attenuated Total Reflectance (ATR) probe

  • Magnetic stirrer and temperature-controlled hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Assemble the reaction vessel under an inert atmosphere, ensuring all glassware is thoroughly dried.

  • Insert the in-situ FTIR-ATR probe into the reaction vessel, ensuring a proper seal.

  • Add the desired volume of the anhydrous solvent to the vessel.

  • Add the nucleophile (e.g., n-butanol) to the solvent and begin stirring at a constant rate.

  • Set the reaction to the desired temperature.

  • Begin collecting background spectra of the solvent and nucleophile mixture.

  • Inject a known concentration of this compound into the reaction vessel to initiate the reaction.

  • Immediately start collecting spectra at regular intervals (e.g., every 30-60 seconds)[4].

  • Monitor the disappearance of the characteristic isocyanate peak (around 2275 cm⁻¹) and the appearance of the corresponding carbamate or urea carbonyl peak (around 1700-1730 cm⁻¹)[4].

Data Analysis:

  • Plot the absorbance of the isocyanate peak versus time.

  • The initial rate of reaction can be determined from the initial slope of this plot.

  • For a pseudo-first-order reaction (where one reactant is in large excess), a plot of the natural logarithm of the isocyanate absorbance versus time will be linear. The pseudo-first-order rate constant (k') can be determined from the slope of this line.

Protocol 2: Determination of Isocyanate Content by Titration

This method is used to determine the concentration of reactive isocyanate groups in a sample.

Materials and Equipment:

  • Sample containing this compound

  • Toluene (anhydrous)

  • Di-n-butylamine solution (e.g., 0.1 M in anhydrous toluene)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Methanol

  • Titrator with a suitable electrode (e.g., glass electrode)

  • Magnetic stirrer

  • Glass beakers and volumetric flasks

Procedure:

  • Accurately weigh a sample containing a known amount of the isocyanate into a dry glass beaker.

  • Add a known volume of anhydrous toluene to dissolve the sample[5][6].

  • Add a known excess volume of the di-n-butylamine solution to the beaker.

  • Stir the mixture for a specified time (e.g., 15-30 minutes) to allow the reaction between the isocyanate and the amine to go to completion[6].

  • Add methanol to the reaction mixture.

  • Titrate the excess (unreacted) di-n-butylamine with the standardized hydrochloric acid solution to the equivalence point[5].

  • Perform a blank titration under the same conditions but without the isocyanate sample.

Calculation: The isocyanate content (as %NCO) can be calculated using the following formula: %NCO = [((V_blank - V_sample) * N_HCl * 42.02) / W_sample] * 100 Where:

  • V_blank = Volume of HCl solution used for the blank titration (mL)

  • V_sample = Volume of HCl solution used for the sample titration (mL)

  • N_HCl = Normality of the HCl solution (mol/L)

  • 42.02 = Molecular weight of the NCO group ( g/mol )

  • W_sample = Weight of the sample (mg)

Mandatory Visualization

The following diagrams illustrate key concepts related to the performance of this compound in different solvent systems.

Reaction_Pathway MMI Methoxymethyl Isocyanate (CH3OCH2NCO) TransitionState Activated Complex [MMI---Nucleophile]‡ MMI->TransitionState + Nucleophile Nucleophile Nucleophile (e.g., R-OH, R-NH2) Nucleophile->TransitionState Solvent Solvent Solvent->TransitionState Stabilization Product Product (Carbamate or Urea) TransitionState->Product Reaction

General reaction pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis DryGlassware Dry Glassware InertAtmosphere Establish Inert Atmosphere DryGlassware->InertAtmosphere PrepareReagents Prepare Anhydrous Reagents & Solvents InertAtmosphere->PrepareReagents AddSolvent Add Solvent to Reaction Vessel PrepareReagents->AddSolvent AddNucleophile Add Nucleophile AddSolvent->AddNucleophile EquilibrateTemp Equilibrate Temperature AddNucleophile->EquilibrateTemp InjectMMI Inject MMI EquilibrateTemp->InjectMMI MonitorFTIR Monitor Reaction with in-situ FTIR InjectMMI->MonitorFTIR PlotData Plot Absorbance vs. Time MonitorFTIR->PlotData CalculateRate Calculate Rate Constant PlotData->CalculateRate

Workflow for kinetic analysis of MMI reactivity.

Solvent_Effects cluster_protic Polar Protic Solvents (e.g., Water, Alcohols) cluster_aprotic Polar Aprotic Solvents (e.g., DMF, Acetonitrile) cluster_nonpolar Non-Polar Solvents (e.g., Toluene, Hexane) SolventChoice Solvent Choice ProticNode React with Isocyanate (Solvolysis) SolventChoice->ProticNode AproticNode Accelerate Nucleophilic Attack SolventChoice->AproticNode NonpolarNode Slower Reaction Rates SolventChoice->NonpolarNode SolvateIons Stabilize Charged Intermediates StabilizeTS Stabilize Dipolar Transition State MinimalInteraction Minimal Interaction with Reactants/Transition State

References

Kinetic Comparison of Methoxymethyl Isocyanate with Other Protecting Groups: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic behavior of protecting groups is paramount for efficient and predictable synthesis. This guide provides a comparative framework for the reactivity of methoxymethyl isocyanate (MOM-NCO) against other common isocyanate-based protecting groups. While direct, publicly available kinetic data for MOM-NCO is limited, this document outlines the key factors governing isocyanate reactivity and provides detailed experimental protocols to enable researchers to generate their own comparative data.

Principles of Isocyanate Reactivity

Isocyanates (R-N=C=O) are highly reactive electrophiles that readily engage with a variety of nucleophiles. The rate of these reactions is influenced by several factors, including the electronic and steric properties of both the isocyanate and the nucleophilic partner, as well as the reaction conditions such as solvent and the presence of catalysts.

The general order of reactivity for isocyanates with common nucleophiles is as follows:

  • Primary aliphatic amines > Secondary aliphatic amines > Primary aromatic amines > Primary alcohols > Water > Secondary alcohols > Phenols > Tertiary alcohols

This reactivity spectrum is crucial for designing selective protection and deprotection strategies in complex molecules.

Qualitative Comparison of Isocyanate Protecting Groups

The methoxymethyl group is generally considered to be less sterically hindering than the tert-butyl group of Boc-NCO. Electronically, the oxygen atom in the MOM group may have a modest electron-donating effect through resonance, potentially slightly decreasing the electrophilicity of the isocyanate carbon compared to a simple alkyl isocyanate. However, a definitive quantitative comparison requires experimental kinetic studies.

Data Presentation: A Template for Your Findings

To facilitate a direct comparison, researchers generating their own kinetic data are encouraged to summarize their findings in a structured format. The following table provides a template for organizing such data.

Isocyanate Protecting GroupNucleophileSolventTemperature (°C)Rate Constant (k) [M⁻¹s⁻¹]Activation Energy (Ea) [kJ/mol]
This compound (MOM-NCO)e.g., n-Butanole.g., Toluene
tert-Butoxycarbonyl Isocyanate (Boc-NCO)e.g., n-Butanole.g., Toluene
Benzyloxycarbonyl Isocyanate (Cbz-NCO)e.g., n-Butanole.g., Toluene
Acetyl Isocyanate (Ac-NCO)e.g., n-Butanole.g., Toluene
Tosyl Isocyanate (Ts-NCO)e.g., n-Butanole.g., Toluene

Experimental Protocols

To obtain the quantitative data for the table above, the following experimental protocols can be employed. These methods are widely used for monitoring the kinetics of isocyanate reactions.

In-Situ Fourier Transform Infrared (FTIR) Spectroscopy

This is a powerful technique for real-time monitoring of the disappearance of the characteristic isocyanate stretching vibration.

Methodology:

  • Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is ideal for in-situ monitoring.

  • Sample Preparation:

    • In a reaction vessel equipped with a magnetic stirrer and temperature control, dissolve the nucleophile (e.g., alcohol or amine) in an anhydrous solvent (e.g., toluene, THF, acetonitrile).

    • Ensure the concentration of the nucleophile is in large excess (at least 10-fold) compared to the isocyanate to ensure pseudo-first-order kinetics.

    • Equilibrate the solution to the desired reaction temperature.

  • Data Acquisition:

    • Immerse the ATR probe into the reaction mixture and collect a background spectrum.

    • Inject a known concentration of the isocyanate (e.g., MOM-NCO) into the vessel with vigorous stirring to ensure rapid mixing.

    • Immediately begin collecting spectra at regular time intervals. The key spectral feature to monitor is the strong, sharp absorption band of the N=C=O stretch, typically appearing between 2250 and 2280 cm⁻¹.

  • Data Analysis:

    • Determine the absorbance of the isocyanate peak at each time point.

    • Plot the natural logarithm of the isocyanate peak absorbance versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k').

    • The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve Nucleophile in Anhydrous Solvent prep2 Equilibrate to Reaction Temperature prep1->prep2 acq1 Collect Background Spectrum (FTIR) prep2->acq1 Introduce ATR Probe acq2 Inject Isocyanate acq1->acq2 acq3 Monitor N=C=O Peak (2250-2280 cm⁻¹) vs. Time acq2->acq3 an1 Plot ln(Absorbance) vs. Time acq3->an1 an2 Determine Pseudo-First-Order Rate Constant (k') from Slope an1->an2 an3 Calculate Second-Order Rate Constant (k) an2->an3 NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Prepare Nucleophile and Internal Standard in Deuterated Solvent prep2 Acquire t=0 Spectrum prep1->prep2 acq1 Add Isocyanate to NMR Tube prep2->acq1 acq2 Acquire Spectra at Regular Time Intervals acq1->acq2 an1 Integrate Reactant/Product Peaks Relative to Internal Standard acq2->an1 an2 Plot Concentration vs. Time an1->an2 an3 Fit Data to Rate Law to Determine Rate Constant an2->an3 HPLC_Workflow start Start Reaction withdraw Withdraw Aliquot at Time (t) start->withdraw withdraw->withdraw Repeat at Intervals quench Quench with Excess Primary Amine withdraw->quench analyze Analyze by HPLC quench->analyze data Determine Concentration vs. Time analyze->data end Calculate Rate Constant data->end

Safety Operating Guide

Safe Disposal of Methoxymethyl Isocyanate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemicals like methoxymethyl isocyanate is a critical component of laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound. Adherence to these procedures will help mitigate risks and ensure a safe laboratory environment.

Essential Safety and Handling Precautions

This compound is a toxic and highly reactive compound. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile or butyl rubber), safety goggles or a face shield, and a lab coat.[1] All equipment used for handling must be properly grounded to prevent static discharge, which could serve as an ignition source.[2]

Storage of this compound should be in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and direct sunlight.[1] It is imperative to store it separately from incompatible materials such as water, acids, bases, alcohols, amines, and strong oxidizing agents, as contact can lead to vigorous and potentially explosive reactions.[2]

Quantitative Data

The following table summarizes the known physical and chemical properties of this compound. It is important to note that there are some discrepancies in the reported values in available literature.

PropertyValueSource
Molecular Formula C₃H₅NO₂PubChem[3]
Molecular Weight 87.08 g/mol PubChem[3]
Appearance Colorless liquidPubChem[3]
Odor PungentPubChem[3]
Boiling Point 146-148 °C (at 760 Torr)chemBlink[4]
Flash Point -2.0 ± 17.1 °C (Calculated)chemBlink[4]
Solubility in Water Soluble and reactiveNOAA[2], PubChem[3]

Spill and Disposal Procedures

In the event of a spill, or for the disposal of unwanted this compound, the following step-by-step protocol, based on general procedures for isocyanates, should be followed.

Immediate Spill Response
  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated. For large spills, contact your institution's emergency response team.

  • Control Ignition Sources: Eliminate all sources of ignition, such as sparks, open flames, and hot surfaces.

  • Don Appropriate PPE: Wear the personal protective equipment detailed in the safety and handling section.

Containment and Neutralization Protocol
  • Contain the Spill: For small spills, contain the liquid using an inert absorbent material like sand, vermiculite, or earth. Do not use materials like cement powder.

  • Prepare Neutralization Solution: Prepare one of the following decontamination solutions in a designated container:

    • Formulation 1: A mixture of 5-10% sodium carbonate, 0.2-2% liquid detergent, and water to make up 100%.

    • Formulation 2: A mixture of 3-8% concentrated ammonia (B1221849) solution, 0.2-2% liquid detergent, and water to make up 100%. If using the ammonia solution, ensure excellent ventilation to avoid vapor exposure.

  • Apply Neutralizing Agent: Slowly and carefully add the neutralization solution to the absorbed isocyanate. Be aware that the reaction may produce heat and carbon dioxide gas.

  • Transfer to Waste Container: Shovel the neutralized mixture into a suitable, labeled, open-top container. Crucially, do not seal the container tightly. The ongoing reaction releases carbon dioxide, which can cause a sealed container to pressurize and potentially rupture. Fill the container only about half full to allow for expansion.

  • Decontaminate the Area: Mop the spill area with the decontamination solution and allow it to stand for at least 10 minutes. Follow with a water rinse.

  • Final Disposal: The open waste container should be moved to a safe, well-ventilated area, away from the main laboratory, for at least 48 hours to allow the neutralization reaction to complete. After this period, the waste should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety department for specific guidance on final disposal.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal workflow for this compound.

Hazardous Decomposition

Upon combustion or thermal decomposition, this compound may produce toxic and irritating gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen cyanide.[5] Its reaction with water can also generate heat and carbon dioxide.[2]

By strictly following these procedures, laboratory professionals can safely manage this compound, minimizing risks to themselves and their colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for any chemical before use.

References

Personal protective equipment for handling Methoxymethyl isocyanate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Methoxymethyl isocyanate, a flammable liquid and vapor that is harmful if inhaled or comes into contact with skin.[1] As with all isocyanates, this compound may cause allergic skin and respiratory reactions.[1][2][3] Adherence to the following procedures is vital for ensuring laboratory safety.

I. Personal Protective Equipment (PPE)

The use of appropriate PPE is the last line of defense against exposure and should be used in conjunction with engineering controls like fume hoods.[2][4] Below is a summary of recommended PPE when handling this compound.

Protection Type Recommended Equipment Key Considerations
Respiratory Full-face respirator with organic vapor cartridges and particulate filters (A2P3 or similar rating).[5] In some situations, a supplied-air respirator may be necessary.[6]Warning properties such as odor are not adequate to prevent overexposure.[7] A respiratory protection program should be in place.[6]
Eye and Face Chemical safety goggles and a full-face shield are required if not using a full-face respirator.[4][8]Protects against splashes and vapors that can cause eye irritation.[6]
Hand Chemical-resistant gloves such as nitrile, butyl rubber, or neoprene.[4][5][9]Latex gloves are not suitable for handling isocyanates.[2][6] Regularly inspect gloves for signs of degradation.
Body Disposable coveralls or suits to prevent skin contact.[5][9] Chemically resistant boots should also be worn.[4]Skin contact can lead to sensitization and dermatitis.[2][7]

II. Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is critical to minimize risks.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10]

  • Keep containers tightly closed to prevent moisture contamination, which can cause a reaction that builds pressure.[7][11]

  • Store away from incompatible materials such as amines, alcohols, acids, bases, and strong oxidizing agents.[10][12]

2. Handling and Use:

  • All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

  • Ground all equipment used when handling the product to prevent static discharge.[12]

  • Avoid direct contact with skin and eyes.[7]

  • Do not breathe vapors or mists.[7]

  • Wash hands thoroughly after handling.[8]

3. Spill Management:

  • In case of a spill, evacuate the area immediately.[13]

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.[11]

  • For small spills, absorb with an inert material like sand, vermiculite, or dry earth.[3][11][13] Do not use water.[12][13]

  • Collect the absorbed material into an open-top container. Do not seal the container , as the reaction with moisture can generate carbon dioxide and cause a pressure buildup.[11]

  • Use a decontamination solution to clean the spill area. A common solution consists of sodium carbonate (5-10%), liquid detergent (0.2-2%), and water (90-95%).[11]

4. Disposal Plan:

  • All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Contact a licensed hazardous waste disposal contractor for proper disposal.[11]

  • Empty containers should be decontaminated with a neutralization solution before disposal or recycling.[7][14] Do not heat or cut empty containers, as this can release toxic vapors.[14]

III. Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][10]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation or a rash occurs.[7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[3][7]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]

IV. Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for safely handling this compound in a laboratory setting.

Methoxymethyl_Isocyanate_Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Ensure proper ventilation (Fume Hood) A->B C Don appropriate Personal Protective Equipment (PPE) B->C D Dispense this compound C->D E Perform experimental procedure D->E I Spill or Exposure Occurs D->I Spill F Decontaminate equipment E->F E->I Exposure G Segregate and label hazardous waste F->G H Dispose of waste through certified vendor G->H J Follow Emergency Procedures I->J K Seek medical attention J->K

Caption: Workflow for the safe handling of this compound.

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.